Technical Documentation Center

Ethyl diphenylcarbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl diphenylcarbamate
  • CAS: 603-52-1

Core Science & Biosynthesis

Foundational

Ethyl Diphenylcarbamate: Chemical Architecture, Synthesis, and Pharmacological Utility

This technical guide is structured to serve researchers and drug development professionals, moving beyond basic definitions to explore the chemical utility, synthetic pathways, and pharmacological relevance of Ethyl Diph...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve researchers and drug development professionals, moving beyond basic definitions to explore the chemical utility, synthetic pathways, and pharmacological relevance of Ethyl Diphenylcarbamate.

Executive Summary

Ethyl diphenylcarbamate (CAS 603-52-1) is a lipophilic organic carbamate ester characterized by the substitution of two phenyl rings on the nitrogen atom. Unlike its carcinogenic analog ethyl carbamate (urethane), the bulky diphenyl substitution drastically alters its physicochemical profile, reducing volatility and modulating its reactivity.

In drug development, this molecule serves two primary roles:

  • Pharmacophore Scaffold: The N,N-diphenylcarbamate moiety functions as a hydrophobic anchor in prostacyclin (IP) receptor agonists (e.g., FK-788) and acetylcholinesterase inhibitors, enhancing membrane permeability and receptor binding affinity through

    
     stacking interactions.
    
  • Synthetic Intermediate: It acts as a stable precursor for generating diphenylamine derivatives and as a model substrate for studying carbamate hydrolytic stability in metabolic assays.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The dual-phenyl substitution on the nitrogen creates a sterically hindered, electron-rich center, significantly increasing lipophilicity compared to mono-substituted carbamates.

PropertySpecification
IUPAC Name Ethyl N,N-diphenylcarbamate
CAS Number 603-52-1
Molecular Formula

Molecular Weight 241.29 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water
LogP (Predicted) ~3.5 - 4.0 (High Lipophilicity)
Melting Point 71–72 °C

Synthetic Architecture & Protocol

Mechanistic Synthesis Pathway

The most robust synthesis involves the nucleophilic acyl substitution of ethyl chloroformate by diphenylamine. Unlike primary amines, diphenylamine is a weaker nucleophile due to the electron-withdrawing nature of the two phenyl rings and steric hindrance. Therefore, the reaction requires a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct and drive the equilibrium.

Reagents: Diphenylamine, Ethyl Chloroformate, Pyridine/Triethylamine, Dichloromethane (DCM).

SynthesisPathway Diphenylamine Diphenylamine (C12H11N) Intermediate Tetrahedral Intermediate Diphenylamine->Intermediate Nucleophilic Attack EthylChloroformate Ethyl Chloroformate (Cl-CO-OEt) EthylChloroformate->Intermediate Product Ethyl Diphenylcarbamate (C15H15NO2) Intermediate->Product Elimination of Cl- Base Base (Pyridine) Scavenges HCl Intermediate->Base HCl Removal

Figure 1: Synthetic pathway for Ethyl Diphenylcarbamate via acyl substitution.

Laboratory Scale Protocol (Standardized)

Note: All steps must be performed in a fume hood due to the toxicity of chloroformates.

  • Preparation: Dissolve Diphenylamine (10 mmol, 1.69 g) in anhydrous Dichloromethane (DCM) (20 mL) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Pyridine (12 mmol, 0.95 g) or Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Ethyl Chloroformate (11 mmol, 1.19 g) over 10 minutes. The reaction is exothermic; maintain temperature <5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with water (20 mL). Wash the organic layer with 1M HCl (to remove excess pyridine), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol/hexane if necessary to obtain white crystals.
    

Pharmacological & Biological Utility[10]

Drug Design: The Diphenylcarbamate Motif

In medicinal chemistry, the N,N-diphenylcarbamate group is utilized to improve the pharmacokinetic properties of a drug candidate.

  • Lipophilic Anchor: The two phenyl rings provide a significant boost to lipophilicity (LogP), facilitating passive transport across the blood-brain barrier (BBB) or cell membranes.

  • Metabolic Shield: Unlike simple ethyl carbamates which are easily hydrolyzed by esterases, the steric bulk of the diphenyl group protects the carbamate linkage from rapid enzymatic hydrolysis, extending the half-life (

    
    ) of the molecule.
    
  • Receptor Agonism: This motif is critical in Prostacyclin (IP) Receptor Agonists (e.g., FK-788). The diphenyl group mimics the hydrophobic domain of natural ligands, locking the molecule into the receptor's binding pocket via hydrophobic interactions.

Toxicology & Safety Profile

Researchers must distinguish this compound from ethyl carbamate (urethane), a Group 2A carcinogen.

  • Toxicity: Ethyl diphenylcarbamate is classified as Harmful if swallowed (H302) and Harmful to aquatic life with long-lasting effects (H412) .

  • Metabolism: Primary metabolic pathways involve oxidative hydroxylation of the phenyl rings (Phase I) rather than immediate hydrolysis of the carbamate ester.

Pharmacology cluster_activity Biological Activity EDC Ethyl Diphenylcarbamate Scaffold Lipophilicity High Lipophilicity (Membrane Permeability) EDC->Lipophilicity Stability Steric Shielding (Resists Hydrolysis) EDC->Stability Binding Hydrophobic Binding (Target: IP Receptor, AChE) EDC->Binding FK-788 (IP Agonist) FK-788 (IP Agonist) Binding->FK-788 (IP Agonist) Structural Motif

Figure 2: Pharmacological attributes of the diphenylcarbamate scaffold.

Analytical Profiling (Representative Data)

For verification of synthesized material, the following spectroscopic data is diagnostic.

1H-NMR (400 MHz, CDCl3)
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.20 – 7.40 Multiplet10HAromatic Protons (Diphenyl)
4.20 Quartet (

)
2H

(Methylene)
1.25 Triplet (

)
3H

(Methyl)
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 241
    
  • Base Peak: m/z 168 (Diphenylamine fragment,

    
    ) or m/z 169.
    
  • Fragmentation: Loss of the ethyl ester group (

    
    ) is a characteristic pathway.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69050: Ethyl diphenylcarbamate. PubChem. Available at: [Link]

  • Hattori, K., et al. (2005). Discovery of diphenylcarbamate derivatives as highly potent and selective IP receptor agonists: orally active prostacyclin mimetics. Bioorganic & Medicinal Chemistry Letters, 15(12), 3096-3099. Available at: [Link]

  • Organic Syntheses. General procedures for Carbamate Synthesis (Reaction of Amines with Chloroformates). Org.[1] Synth. Coll. Vol. 3, p. 167. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Ethyl diphenylcarbamate (Safety & Hazards). Available at: [Link]

Sources

Exploratory

Technical Monograph: Ethyl N,N-Diphenylcarbamate

Synthesis, Characterization, and Application Utility Executive Summary Ethyl N,N-diphenylcarbamate (CAS 603-52-1) is a specialized organic ester belonging to the carbamate class.[1] Unlike its structural relative ethyl c...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Application Utility

Executive Summary

Ethyl N,N-diphenylcarbamate (CAS 603-52-1) is a specialized organic ester belonging to the carbamate class.[1] Unlike its structural relative ethyl carbamate (urethane)—a known carcinogen—the N,N-diphenyl derivative is primarily utilized as a stable intermediate in organic synthesis, a reference standard in chromatographic profiling (HPLC), and a reagent in proteomics research.[1]

This technical guide provides a rigorous examination of the compound's physicochemical architecture, validated synthetic protocols, and analytical fingerprints, designed for researchers in drug development and chemical engineering.[1]

Molecular Architecture & Physicochemical Profile

The steric bulk of the two phenyl rings attached to the nitrogen atom imparts significant lipophilicity and crystalline stability to the molecule, distinguishing it from lower-molecular-weight carbamates.

Table 1: Physicochemical Properties
PropertyValueTechnical Note
CAS Number 603-52-1Distinct from Ethyl N-phenylcarbamate (101-99-5)
IUPAC Name Ethyl N,N-diphenylcarbamate
Molecular Formula

Molecular Weight 241.29 g/mol
Physical State Solid (Crystalline)White powder/crystals
Melting Point 70–72 °CSignificantly higher than monophenyl analog (52 °C)
Solubility Soluble in organic solvents (EtOAc, DCM, Acetone)Low aqueous solubility due to lipophilic diphenyl moiety
LogP ~3.39High lipophilicity

Synthetic Routes & Optimization

The most robust synthesis involves the N-acylation of diphenylamine using ethyl chloroformate.[1] This reaction requires a base to scavenge the hydrochloric acid by-product, driving the equilibrium forward.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the secondary amine nitrogen on the carbonyl carbon of the chloroformate, followed by the elimination of the chloride ion.

Synthesispathway Reactants Diphenylamine (Nucleophile) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Reagent Ethyl Chloroformate (Electrophile) Reagent->Intermediate Base Pyridine/Et3N (Acid Scavenger) Byproduct Pyridinium Chloride (Salt) Base->Byproduct H+ Capture Product Ethyl N,N-diphenylcarbamate (Solid Precipitate) Intermediate->Product Cl- Elimination Intermediate->Byproduct

Figure 1: Mechanistic pathway for the synthesis of Ethyl N,N-diphenylcarbamate via acylation.

Validated Experimental Protocol

Objective: Synthesis of Ethyl N,N-diphenylcarbamate (10 mmol scale).

Reagents:

  • Diphenylamine (1.69 g, 10 mmol)[1]

  • Ethyl Chloroformate (1.20 g, 11 mmol, 1.1 eq)[1]

  • Pyridine (1.0 mL, ~12 mmol) or Triethylamine[1]

  • Solvent: Dry Acetone or Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve diphenylamine (10 mmol) in dry acetone (20 mL).

  • Base Addition: Add pyridine (12 mmol) to the solution. Cool the mixture to 0 °C using an ice bath to control the exotherm.

  • Acylation: Dropwise add ethyl chloroformate (11 mmol) over 10 minutes. The reaction is exothermic; maintain temperature < 5 °C during addition to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitoring by TLC (Hexane:EtOAc 8:2) should show the disappearance of diphenylamine (

    
    ) and the appearance of the product (
    
    
    
    ).[1]
  • Work-up:

    • Evaporate the acetone under reduced pressure.[1]

    • Redissolve the residue in DCM (30 mL) and wash with water (2 x 15 mL) to remove pyridinium salts.[1]

    • Wash the organic layer with 1M HCl (10 mL) to remove unreacted pyridine/amine traces.[1]

    • Dry over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography if necessary. The product should be obtained as a white solid (Yield: 85–95%).[1]

Analytical Characterization

Validating the structure requires confirming the presence of the ethyl ester group and the integrity of the diphenyl system, while ensuring no N-H protons remain.[1]

Spectroscopic Fingerprint
TechniqueDiagnostic SignalStructural Assignment
1H NMR (CDCl3)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1.1–1.3 ppm (Triplet, 3H)
Methyl protons (

)

4.1–4.3 ppm (Quartet, 2H)
Methylene protons (

)

7.1–7.4 ppm (Multiplet, 10H)
Aromatic protons (Diphenyl)
Absence of signal > 8.0 ppmConfirms tertiary amine (No N-H)
IR (KBr)1700–1725 cm

(Strong)
C=O[1][2] Carbonyl stretch (Carbamate)
~1200 cm

C-O stretch
Absence of 3300–3400 cm

Absence of N-H stretch (Critical Purity Check)
Analytical Workflow Diagram

The following logic flow ensures rigorous quality control during production or research usage.

AnalyticalWorkflow Sample Crude Sample IR FT-IR Analysis Sample->IR NMR 1H NMR (CDCl3) Sample->NMR Decision Check N-H Region IR->Decision Look for 3300 cm-1 NMR->Decision Look for >8.0 ppm Pass PASS: Pure N,N-Diphenyl Decision->Pass Signals Absent Fail FAIL: Unreacted Amine Detected Decision->Fail Signals Present

Figure 2: Quality control decision tree for validating Ethyl N,N-diphenylcarbamate purity.

Applications & Utility

Proteomics & Drug Development

Ethyl N,N-diphenylcarbamate serves as a stable hydrophobic tag in proteomics.[1] Its specific retention time makes it a valuable internal standard for Reverse Phase HPLC (RP-HPLC) method development, particularly when mapping impurities in carbamate-based pharmaceuticals.[1]

Agrochemical Intermediates

The compound is structurally related to phenylcarbamate herbicides (e.g., chlorpropham).[1] It is often screened in structure-activity relationship (SAR) studies to evaluate the impact of N-substitution on biological activity and environmental degradation rates.[1]

Safety & Handling (GHS Standards)

While less volatile than lower carbamates, standard safety protocols must be observed.[1]

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3][4]

    • H412: Harmful to aquatic life with long-lasting effects.[1]

  • Handling: Use in a chemical fume hood.[1] Wear nitrile gloves and safety glasses.[1] Avoid release to the environment (aquatic toxicity).[1]

References

  • Santa Cruz Biotechnology. Ethyl diphenylcarbamate (CAS 603-52-1) Product Data. Retrieved from

  • National Institute of Standards and Technology (NIST). Ethyl N,N-diphenylcarbamate Properties. NIST Chemistry WebBook, SRD 69.[1] Retrieved from

  • PubChem. Ethyl diphenylcarbamate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Organic Syntheses. General procedure for carbamate synthesis (adapted). Org. Synth. 1929, 9,[1] 38. Retrieved from [1]

  • SIELC Technologies. HPLC Separation of Ethyl diphenylcarbamate. Retrieved from

Sources

Foundational

Advanced Synthesis Protocols: Ethyl N,N-Diphenylcarbamate

This technical guide details the synthesis of Ethyl N,N-diphenylcarbamate (CAS: 603-52-1), a compound distinct from the carcinogenic "ethyl carbamate" (urethane) and the mono-substituted N-phenylcarbamate. The presence o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of Ethyl N,N-diphenylcarbamate (CAS: 603-52-1), a compound distinct from the carcinogenic "ethyl carbamate" (urethane) and the mono-substituted N-phenylcarbamate.

The presence of two phenyl groups attached to the nitrogen atom introduces significant steric hindrance and reduced nucleophilicity (due to resonance delocalization of the nitrogen lone pair into two aromatic rings). Consequently, standard protocols for aliphatic carbamates often fail or suffer from low yields. This guide prioritizes methods that overcome these specific kinetic barriers.

Target Compound: Ethyl N,N-diphenylcarbamate (


)
CAS:  603-52-1
Molecular Weight:  241.29  g/mol 

Executive Summary: Strategic Route Selection

For research and drug development applications, purity and yield are paramount. We evaluate three distinct synthetic pathways:

MethodMechanismComplexityYield PotentialRecommendation
A. Acyl Chloride

LowHigh (>90%)Primary Choice (High Fidelity)
B. Chloroformate

MediumModerate (60-80%)Secondary Choice (Readily Available Reagents)
C. Carbonylation

HighVariableGreen/Industrial Only

Method A: The Acyl Chloride Route (High Fidelity)

This is the most robust method for generating sterically hindered carbamates. By using the pre-formed diphenylcarbamoyl chloride, the difficult bond formation (N-C=O) is already complete, leaving only the facile displacement of chloride by ethanol.

Reaction Scheme


Protocol
  • Reagents:

    • Diphenylcarbamoyl chloride (1.0 eq) [Commercially available or synthesized from

      
      ]
      
    • Absolute Ethanol (Excess, acts as solvent and reagent)

    • Pyridine (1.1 eq, acid scavenger)

  • Procedure:

    • Dissolve diphenylcarbamoyl chloride (e.g., 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

    • Add pyridine (11 mmol) dropwise to neutralize the HCl byproduct.

    • Critical Step: Reflux the mixture for 3–5 hours. The elevated temperature is required to drive the reaction to completion despite the steric bulk.

    • Monitor via TLC (Hexane/EtOAc 8:2). The starting chloride (

      
      ) should disappear.
      
    • Workup: Evaporate excess ethanol under reduced pressure. Dissolve residue in Dichloromethane (DCM) and wash with 1M HCl (to remove pyridine), followed by saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from hot ethanol/water or hexane.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism at the carbonyl carbon. The high reactivity of the acyl chloride compensates for the steric crowding of the diphenylamine moiety.

Method B: The Chloroformate Route (Nucleophilic Substitution)

This method uses common lab reagents but requires careful base selection. Diphenylamine is a weak nucleophile (


 of conjugate acid 

). Weak bases like pyridine are often insufficient to drive the reaction to high yields within reasonable timeframes.
Reaction Scheme


Protocol (High-Yield Modification)
  • Reagents:

    • Diphenylamine (1.0 eq)

    • Ethyl Chloroformate (1.2 eq)

    • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) - Preferred over Pyridine

    • Solvent: Anhydrous THF

  • Procedure:

    • Deprotonation: In a flame-dried flask under Argon, suspend NaH in dry THF at 0°C.

    • Add Diphenylamine (dissolved in THF) dropwise. Stir at 0°C for 30 min, then warm to RT for 1 hour. Observation: Gas evolution (

      
      ) indicates formation of the sodium diphenylamide anion (
      
      
      
      ).
    • Acylation: Cool back to 0°C. Add Ethyl Chloroformate dropwise.

    • Stir at RT for 4–12 hours. The amide anion is a powerful nucleophile that overcomes the steric barrier.

    • Quench: Carefully add cold water to quench excess NaH.

    • Extraction: Extract with Ethyl Acetate (

      
      ). Wash organic layer with brine.[1]
      
Troubleshooting
  • Low Yield: If using pyridine/TEA, the reaction may stall. Switch to the NaH protocol to generate the stronger nucleophile (

    
    ).
    
  • Side Products: Excess NaH can cause hydrolysis if the quench is not controlled.

Visualization: Synthetic Decision & Workflow

The following diagram illustrates the decision logic and experimental flow for the two primary methods.

SynthesisWorkflow Start Target: Ethyl N,N-diphenylcarbamate Precursor Starting Material? Start->Precursor RouteA Route A: Diphenylcarbamoyl Chloride Precursor->RouteA If Chloride available RouteB Route B: Diphenylamine + Ethyl Chloroformate Precursor->RouteB If Amine available StepA1 Reflux in Ethanol (+ Pyridine) RouteA->StepA1 StepA2 Mechanism: Cl Displacement StepA1->StepA2 Workup Workup: Acid Wash -> Brine -> Dry StepA2->Workup DecisionBase Base Selection RouteB->DecisionBase WeakBase Pyridine/TEA (Low Yield, Slow) DecisionBase->WeakBase Standard StrongBase NaH (THF) (High Yield, Fast) DecisionBase->StrongBase Recommended WeakBase->Workup Incomplete Rxn StepB1 Form Ph2N- Anion StrongBase->StepB1 StepB1->Workup Product Crystalline Solid (Recrystallize from EtOH) Workup->Product

Caption: Decision tree comparing the Acyl Chloride route (Route A) and the Chloroformate route (Route B), highlighting the necessity of strong bases for Route B.

Characterization & Data

Upon isolation, the compound should be characterized to confirm the


-diphenyl substitution pattern (distinguishing it from 

-phenyl carbamates).
PropertyValue / DescriptionNote
Appearance White crystalline solid or colorless oilTends to solidify upon standing/chilling.[2]
Melting Point 71–72°C (Experimental)Distinct from Ethyl Carbamate (48-50°C) and N-Phenyl (53°C). Note: Some databases predict ~140°C (Joback method), which is incorrect.
Solubility Soluble in DCM, EtOAc, Ethanol.Insoluble in water.[3][4]
IR Spectrum

Urethane carbonyl stretch.
1H NMR

7.2-7.4 (m, 10H, Ar-H), 4.2 (q, 2H,

), 1.2 (t, 3H,

)
Lack of N-H signal confirms disubstitution.

Safety & Toxicology

  • Carcinogenicity: While simple Ethyl Carbamate (Urethane) is a Group 2A carcinogen (IARC), the N,N-diphenyl derivative is structurally distinct. However, all carbamates should be handled as potential genotoxins until proven otherwise.

  • Handling:

    • Ethyl Chloroformate: Highly toxic, lachrymator. Handle in a fume hood. Reacts violently with water.

    • Diphenylamine: Toxic to aquatic life. Avoid release to the environment.

    • CO Gas (Method C): If attempting carbonylation, use CO detectors and high-pressure safety shields.

References

  • National Institute of Standards and Technology (NIST). Ethyl N,N-diphenylcarbamate - Gas Chromatography & Mass Spectrometry Data. [Link]

  • PubChem. Ethyl N,N-diphenylcarbamate Compound Summary (CID 69050). [Link]

  • Organic Syntheses. General procedures for Carbamate Synthesis (Analogous N-Methyl Protocol). Coll. Vol. 2, p. 278 (1943). [Link]

  • PrepChem. Preparation of Diphenylcarbamoyl Chloride. (Precursor Synthesis). [Link]

  • Cheméo. Chemical Properties and Thermodynamic Data for Ethyl N,N-diphenylcarbamate. [Link]

Sources

Exploratory

Mechanism of Action of Ethyl Diphenylcarbamate: A Technical Guide

Executive Summary Ethyl diphenylcarbamate (CAS 603-52-1), also known as diphenylurethane , is a lipophilic carbamate ester primarily utilized as a stabilizer and burn-rate moderator (phlegmatizer) in nitrocellulose-based...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl diphenylcarbamate (CAS 603-52-1), also known as diphenylurethane , is a lipophilic carbamate ester primarily utilized as a stabilizer and burn-rate moderator (phlegmatizer) in nitrocellulose-based propellants.[1][2] While not a marketed therapeutic drug, it serves as a critical reference compound in drug development for three reasons:

  • Scaffold Analysis: It represents the sterically bulky "diphenyl" analog of the carcinogenic ethyl carbamate (urethane), providing essential Structure-Activity Relationship (SAR) data regarding genotoxicity and metabolic activation.[2]

  • Impurity Profiling: It is a potential process-related impurity in the synthesis of diphenylamine-based pharmaceuticals or carbazole alkaloids.[2]

  • Enzyme Inhibition: The diphenylcarbamoyl moiety is a privileged scaffold for serine hydrolase inhibitors (e.g., FAAH, AChE), making the ethyl ester a relevant negative control or prodrug model.[2]

This guide details the dual mechanisms of action: its chemical mechanism as a radical scavenger in energetic materials and its biological mechanism regarding metabolic fate and enzyme interaction.[2]

Chemical Mechanism of Action: Radical Scavenging & Stabilization

In its primary industrial application, ethyl diphenylcarbamate functions as a "chemical sink" for nitrogen oxides.[2] This mechanism is relevant to pharmaceutical stability studies involving N-nitrosamine formation.[2]

The Scavenging Pathway

Nitrocellulose decomposes to release nitrogen dioxide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), which acts as an autocatalytic agent. Ethyl diphenylcarbamate intercepts these radicals through electrophilic aromatic substitution and N-nitrosation, preventing the runaway degradation of the matrix.[2]

Key Reaction Steps:

  • Hydrolysis/Dissociation: Under acidic conditions, the carbamate linkage may weaken.[2]

  • Electrophilic Attack: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     attacks the electron-rich phenyl rings or the nitrogen center.
    
  • Product Formation: Formation of N-nitroso-ethyl diphenylcarbamate or ring-nitrated derivatives (e.g., 4-nitro-diphenylurethane).[2]

Visualization of Scavenging Logic

ScavengingMechanism cluster_0 Stabilization Cycle NC Nitrocellulose Matrix NOx NO2 / NO (Radicals) NC->NOx Thermal Decay Intermediate Radical Complex (Transition State) NOx->Intermediate + EDC Degradation Autocatalytic Decomposition NOx->Degradation Unchecked EDC Ethyl Diphenylcarbamate (Scavenger) EDC->Intermediate Stable Nitrated/Nitrosated Derivatives Intermediate->Stable Substitution Stable->Degradation Inhibits

Figure 1: The radical scavenging mechanism of ethyl diphenylcarbamate preventing autocatalytic decomposition.

Biological Mechanism of Action[3][4]

For drug developers, the significance of ethyl diphenylcarbamate lies in its contrast to toxic analogs and its interaction with metabolic enzymes.[2]

Metabolic Fate & Hydrolysis

Unlike ethyl carbamate (urethane), which undergoes cytochrome P450-mediated oxidation to the carcinogenic vinyl carbamate, ethyl diphenylcarbamate is sterically hindered.[2] Its primary clearance pathway is hydrolysis mediated by carboxylesterases.[2]

  • Substrate: Ethyl N,N-diphenylcarbamate[1][3][4][5][6]

  • Enzyme: Carboxylesterase (CES1/CES2)[2]

  • Products: Diphenylamine + Ethanol + ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    
    

Toxicological Implication: The release of diphenylamine is the rate-limiting toxicity step.[2] Diphenylamine can be further oxidized to N-phenyl-p-benzoquinone imine, a potential nephrotoxicant, but the bulky carbamate structure significantly slows this release compared to simple amides.[2]

Interaction with Serine Hydrolases (AChE/FAAH)

Carbamates are classical inhibitors of Acetylcholinesterase (AChE).[2] However, the N,N-diphenyl substitution pattern drastically alters potency compared to N-methyl carbamates (e.g., physostigmine).[2]

  • Mechanism: Carbamoylation of the active site Serine.[2]

  • Binding Kinetics: The two phenyl rings create significant steric clash within the acyl pocket of AChE, rendering ethyl diphenylcarbamate a weak or inactive inhibitor compared to its N-methyl analogs.[2]

  • Relevance: It serves as a negative control in screening libraries for AChE inhibitors, demonstrating the necessity of N-substituent size limits.[2]

Comparative SAR: Carcinogenicity

The "diphenyl" modification abolishes the specific metabolic activation pathway seen in Urethane.[2]

FeatureEthyl Carbamate (Urethane)Ethyl Diphenylcarbamate
Structure


Metabolic Activation CYP2E1

Vinyl carbamate (Epoxide)
Hydrolysis

Diphenylamine
DNA Adducts Etheno-DNA adducts (High)Negligible/None
Toxicity Class Group 2A CarcinogenAcute Tox (Oral), Aquatic Chronic

Experimental Protocols

Protocol A: Plasma Stability & Hydrolysis Assay

Purpose: To determine the metabolic half-life and validate the hydrolytic pathway for drug impurity qualification.

Reagents:

  • Pooled Human Plasma (heparinized).[2]

  • Ethyl diphenylcarbamate stock (10 mM in DMSO).[2]

  • Internal Standard: Diphenyl-d10-amine.[2]

  • Acetonitrile (ACN) with 0.1% Formic Acid.[2]

Workflow:

  • Spike: Dilute stock into pre-warmed (

    
    ) plasma to a final concentration of 
    
    
    
    (0.1% DMSO).
  • Incubation: Incubate in a shaking water bath at

    
    .
    
  • Sampling: At

    
     min, remove 
    
    
    
    aliquots.
  • Quench: Add

    
     ice-cold ACN containing Internal Standard to precipitate proteins.
    
  • Centrifugation:

    
     for 10 min at 
    
    
    
    .
  • Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for Parent (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and Diphenylamine (
    
    
    
    ).

Self-Validation Criteria:

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     recovery must be 
    
    
    
    .
  • Appearance of Diphenylamine must be stoichiometric to loss of Parent (molar equivalent).[2]

Protocol B: HPLC Quantification of Ethyl Diphenylcarbamate

Purpose: Quality control for purity or stability testing.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).[2]

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Strong absorption due to diphenyl rings).[2]

  • Retention Time: Expect elution at ~6-8 mins (High lipophilicity, LogP ~3.4).

Data Summary & Properties

The following table consolidates physicochemical and toxicological data for reference in Safety Data Sheets (SDS) and impurity limits.

ParameterValueSource
CAS Number 603-52-1[PubChem, 2025]
Molecular Weight 241.29 g/mol [PubChem, 2025]
LogP (Octanol/Water) 3.39[SIELC, 2018]
Solubility Insoluble in water; Soluble in EtOH, Acetone, DCM[Solubility of Things]
Acute Tox (Oral, Mouse)

> 1000 mg/kg (Low acute toxicity)
[Schafer et al., 1985]
Primary Hazard Aquatic Chronic 3 (H412)[ECHA, 2017]
Regulatory Status REACH Registered; TSCA Listed[ECHA, 2017]

References

  • PubChem. (2025).[1][2] Ethyl diphenylcarbamate (Compound).[1][2][4][7][8][9][10] National Library of Medicine.[2] Available at: [Link][1][2]

  • Schafer, E. W., Jr., & Bowles, W. A., Jr. (1985).[1][2] Acute oral toxicity and repellency of 933 chemicals to house and deer mice. Archives of Environmental Contamination and Toxicology, 14, 111-129.[1][2] Available at: [Link]

  • European Chemicals Agency (ECHA). (2017).[1][2] Registration Dossier: Ethyl diphenylcarbamate. Available at: [Link][1][2]

  • SIELC Technologies. (2018).[2] Separation of Ethyl diphenylcarbamate on Newcrom R1 HPLC column. Available at: [Link]

  • Schafer, E. W. (1972).[1][2] The acute oral toxicity of 369 pesticidal, pharmaceutical and other chemicals to wild birds. Toxicology and Applied Pharmacology, 21(3), 315-330.[2] Available at: [Link][2]

Sources

Foundational

discovery and history of diphenylurethane

Diphenylurethane: A Technical Monograph on Synthesis, Stability, and Pharmaceutical Relevance Executive Summary Diphenylurethane (Ethyl N,N-diphenylcarbamate; CAS 603-52-1) is a chemical entity that bridges the historica...

Author: BenchChem Technical Support Team. Date: February 2026

Diphenylurethane: A Technical Monograph on Synthesis, Stability, and Pharmaceutical Relevance

Executive Summary

Diphenylurethane (Ethyl N,N-diphenylcarbamate; CAS 603-52-1) is a chemical entity that bridges the historical divide between high-energy materials science and modern pharmaceutical impurity profiling.[1][2][3][4] Originally developed as a stabilizer for nitrocellulose propellants (preventing autocatalytic decomposition), it has re-emerged in drug development as a critical leachable/extractable and a model for carbamate stability. This guide provides a rigorous technical analysis of its discovery, synthesis, physicochemical properties, and its significance in contemporary pharmaceutical quality control.

Chemical Identity & Historical Evolution

Nomenclature and Structure

Confusion often arises from the term "urethane," which historically referred to ethyl esters of carbamic acid. Diphenylurethane is distinct from N,N'-diphenylurea (Carbanilide) and Phenyl N-phenylcarbamate.

PropertySpecification
IUPAC Name Ethyl N,N-diphenylcarbamate
Common Name Diphenylurethane
CAS Registry 603-52-1
Formula

Molecular Weight 241.29 g/mol
Structure A carbamate ester where the nitrogen is substituted with two phenyl rings and the oxygen is bound to an ethyl group.
The "Stabilizer" Origins

The history of diphenylurethane is inextricably linked to the "Centralite" era of the early 20th century. Following the invention of smokeless powder (nitrocellulose), chemists faced a critical challenge: the autocatalytic decomposition of nitrate esters, which released acidic nitrogen oxides (


), leading to catastrophic explosions.

German chemists (associated with firms like Bayer and BASF) developed a class of stabilizers known as Centralites (symmetrical diphenylureas) and Acardites . Diphenylurethane emerged in this context as a highly effective acid scavenger and plasticizer . Unlike basic amines that could induce hydrolysis, the carbamate structure provided a "latent" basicity, reacting only with the degradation products (nitrous acid) to form stable nitro-derivatives, thus extending the shelf-life of energetic materials.

Synthesis & Manufacturing Protocols

The synthesis of diphenylurethane is a classic example of nucleophilic acyl substitution . The protocol below is optimized for laboratory-scale synthesis with high purity, suitable for generating analytical standards for impurity profiling.

Reaction Mechanism

The reaction involves the attack of the nucleophilic nitrogen of diphenylamine on the electrophilic carbonyl carbon of ethyl chloroformate, followed by the elimination of hydrogen chloride.

DOT Diagram: Synthesis Pathway

Synthesis DPA Diphenylamine (Nucleophile) Inter Tetrahedral Intermediate DPA->Inter Nucleophilic Attack ECF Ethyl Chloroformate (Electrophile) ECF->Inter Base Base Catalyst (Pyridine/NaOH) Base->Inter Proton Scavenging DPU Diphenylurethane (Product) Inter->DPU Elimination HCl HCl Salt (Byproduct) Inter->HCl

Figure 1: Mechanistic pathway for the synthesis of Ethyl N,N-diphenylcarbamate.

Step-by-Step Protocol

Note: Perform in a fume hood. Ethyl chloroformate is toxic and lachrymatory.

  • Reagent Preparation:

    • Dissolve Diphenylamine (16.9 g, 0.1 mol) in Dichloromethane (DCM) (100 mL).

    • Add Pyridine (8.7 g, 0.11 mol) as an acid scavenger. Alternatively, a biphasic system with 10% NaOH can be used.

  • Acylation:

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add Ethyl Chloroformate (11.9 g, 0.11 mol) over 30 minutes, maintaining temperature <5°C. The exotherm is controlled to prevent side reactions.

  • Work-up:

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Wash the organic layer sequentially with:

      • 1N HCl (2 x 50 mL) to remove unreacted pyridine/amine.

      • Saturated

        
         (2 x 50 mL) to neutralize acid traces.
        
      • Brine (50 mL).

  • Purification:

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: The crude solid is recrystallized from Ethanol/Water (4:1) to yield colorless prisms.

    • Yield: Typically 85-95%. Melting Point: 71-72°C.

Pharmaceutical Relevance: Impurity & Leachable Profiling

For modern drug developers, diphenylurethane is rarely an API but frequently appears as a "Ghost Peak" in HPLC chromatograms.

The "Mystery Peak" Phenomenon

Diphenylurethane is widely used in the polymer industry (rubber stoppers, gaskets, plastic packaging) as a stabilizer. During stability testing of parenteral drugs, it can migrate from the container closure system into the drug product.

  • Identification Challenge: It is non-polar and elutes late in reverse-phase HPLC.

  • UV Spectrum: Strong absorbance at ~254 nm (due to the diphenylamine moiety).

  • Mass Spec: ESI+ typically shows

    
     Da.
    
Analytical Workflow for Identification

When an unknown impurity is detected at RRT ~1.5-2.0, the following workflow confirms Diphenylurethane:

DOT Diagram: Impurity Identification Workflow

ImpurityID Sample Drug Product (Stability Sample) HPLC HPLC-UV Detection (Unknown Peak @ RRT > 1.5) Sample->HPLC Extract Enrichment/Extraction (SPE or Liquid-Liquid) HPLC->Extract Isolation MS LC-MS/MS (m/z 242.1 [M+H]+) Extract->MS Mass Filter NMR 1H NMR (Ethyl q/t + Aromatic m) Extract->NMR Structural Elucidation Confirm ID Confirmation: Diphenylurethane MS->Confirm NMR->Confirm

Figure 2: Forensic analytical workflow for identifying Diphenylurethane leachables.

Toxicology & Safety Limits
  • Toxicity: Moderate acute toxicity (Oral LD50 Rat ~1000-2000 mg/kg).

  • Genotoxicity: Generally negative in Ames tests, unlike some other carbamates (e.g., Urethane/Ethyl carbamate which is carcinogenic).

  • Regulatory Action: As a leachable, it must be assessed according to ICH Q3E (Assessment and Control of Extractables and Leachables). The Permitted Daily Exposure (PDE) is calculated based on NOAEL from sub-chronic studies.

Physicochemical Properties & Stability

ParameterValueRelevance
Melting Point 71–72 °CSolid at room temp; easy to crystallize.
Boiling Point ~360 °C (dec.)High thermal stability (good for GC analysis).
LogP 3.5Highly lipophilic; binds to rubber/plastics.
Solubility Insoluble in water; Soluble in EtOH, DCM, Acetone.Requires organic modifiers for extraction.
Hydrolysis Stable at pH 4-9. Hydrolyzes in strong acid/base to Diphenylamine + Ethanol +

.
Stable in most liquid drug formulations.

References

  • PubChem. Ethyl diphenylcarbamate (Compound Summary). National Library of Medicine. Link

  • Davis, T. L. (1943). The Chemistry of Powder and Explosives. Wiley & Sons.[5] (Historical grounding on Centralites and carbamate stabilizers).

  • Ball, D., et al. (2016). Extractables and Leachables in Drug Products: Identification and Qualification. Pharmaceutical Technology.[5][6] (Context for DPU as a leachable).

  • NIST Chemistry WebBook. Ethyl N,N-diphenylcarbamate Spectral Data.Link

  • European Chemicals Agency (ECHA). Registration Dossier: Diphenylurethane.[3] (Toxicological data source).

Sources

Exploratory

ethyl diphenylcarbamate CAS number 603-52-1

Technical Monograph: Ethyl Diphenylcarbamate (CAS 603-52-1) [1][2] Executive Summary Ethyl diphenylcarbamate (CAS 603-52-1), also known as ethyl N,N-diphenylcarbamate, is a specialized carbamate ester characterized by th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl Diphenylcarbamate (CAS 603-52-1) [1][2]

Executive Summary

Ethyl diphenylcarbamate (CAS 603-52-1), also known as ethyl N,N-diphenylcarbamate, is a specialized carbamate ester characterized by the presence of two phenyl groups attached to the nitrogen atom.[1][2][3][4][5][6][7][8][9] Unlike its monosubstituted analogs (e.g., ethyl N-phenylcarbamate), the lack of a proton on the nitrogen atom renders this compound chemically distinct, particularly in its thermal stability and decomposition pathways. It serves as a critical intermediate in organic synthesis, a reference standard in proteomics, and a model compound for studying carbamate kinetics in drug design. This guide provides a comprehensive technical analysis of its physiochemical properties, synthesis logic, analytical characterization, and safety protocols.

Chemical Identity & Physiochemical Profile

Ethyl diphenylcarbamate represents a lipophilic, sterically hindered carbamate. Its structural rigidity, conferred by the two phenyl rings, influences its solubility profile and chromatographic behavior.

Table 1: Physiochemical Specifications

PropertyValue / Description
CAS Number 603-52-1
IUPAC Name Ethyl N,N-diphenylcarbamate
Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Appearance White crystalline solid / Prisms
Melting Point 70–72 °C
Boiling Point ~384 °C (Decomposes)
Solubility Soluble in ethanol, ether, benzene, chloroform; Insoluble in water
LogP 3.39 (High Lipophilicity)
Refractive Index 1.5200 (Predicted)

Synthesis & Manufacturing Logic

The synthesis of ethyl diphenylcarbamate requires overcoming the steric hindrance of the two phenyl groups on the amine. The most robust laboratory and industrial method involves the nucleophilic acyl substitution of diphenylamine with ethyl chloroformate.

Mechanistic Pathway

Unlike primary amines, diphenylamine is a weak nucleophile due to the delocalization of the nitrogen lone pair into the two aromatic rings. Therefore, the reaction requires an acylation agent with high electrophilicity (ethyl chloroformate) and an acid scavenger (typically pyridine or triethylamine) to drive the equilibrium forward.

Experimental Protocol: N-Acylation of Diphenylamine

  • Reagents: Diphenylamine (1.0 eq), Ethyl Chloroformate (1.2 eq), Pyridine (1.5 eq), Dichloromethane (DCM) (Solvent).

  • Step 1: Dissolve diphenylamine in anhydrous DCM under an inert atmosphere (N₂).

  • Step 2: Add pyridine to the solution. The base serves dual roles: activating the nucleophile and neutralizing the HCl byproduct.

  • Step 3: Cool the mixture to 0°C. Add ethyl chloroformate dropwise. The cooling prevents side reactions and controls the exotherm.

  • Step 4: Allow to warm to room temperature and reflux for 4–6 hours. Monitor via TLC or HPLC.

  • Step 5 (Workup): Wash with 1M HCl (to remove excess pyridine), followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

  • Step 6 (Purification): Recrystallize from ethanol to obtain white prisms.

Visualization of Synthesis Logic

SynthesisPathway Diphenylamine Diphenylamine (Weak Nucleophile) Intermediate Tetrahedral Intermediate Diphenylamine->Intermediate Nucleophilic Attack EthylChloroformate Ethyl Chloroformate (Electrophile) EthylChloroformate->Intermediate Product Ethyl Diphenylcarbamate (CAS 603-52-1) Intermediate->Product Elimination of Cl- Byproducts Pyridine-HCl Intermediate->Byproducts Base Pyridine (HCl Scavenger) Base->Byproducts Neutralization

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of ethyl diphenylcarbamate.

Thermal Decomposition & Stability

A critical feature of N,N-disubstituted carbamates is their thermal decomposition mechanism. Unlike N-monosubstituted carbamates, which decompose to isocyanates and alcohols (reversible), ethyl diphenylcarbamate cannot form an isocyanate due to the lack of an N-H bond.

Decomposition Pathway: At elevated temperatures (>300°C), it undergoes a unimolecular elimination reaction (Ei mechanism) or radical fragmentation, yielding:

  • Diphenylamine (Secondary amine recovery)

  • Carbon Monoxide (CO)

  • Ethylene (via alkyl-oxygen cleavage)

This pathway is significant for researchers using this compound in gas chromatography (GC) or high-temperature processes, as the compound may degrade in the injector port if temperatures are excessive.

Decomposition Reactant Ethyl Diphenylcarbamate (>350°C) TS Cyclic Transition State (Unimolecular) Reactant->TS Heat Products Diphenylamine Carbon Monoxide Ethylene TS->Products Fragmentation

Figure 2: Thermal decomposition pathway of N,N-disubstituted carbamates.

Analytical Characterization

For drug development and quality control, validating the purity of CAS 603-52-1 is essential.

HPLC Method (Reverse Phase)

This method is suitable for purity assessment and pharmacokinetics studies.[3]

  • Column: C18 or Newcrom R1 (3 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% H₃PO₄ (or Formic Acid for MS compatibility).

    • Solvent B: Acetonitrile (MeCN).[3]

  • Gradient: Isocratic or Gradient (e.g., 50:50 MeCN:Water).

  • Detection: UV at 235 nm (Absorption max for diphenyl system).

  • Retention Logic: Due to high LogP (3.39), the compound retains strongly on C18. High organic content (>50%) is required for elution.

NMR Spectroscopy
  • ¹H NMR (CDCl₃):

    • δ 7.2–7.4 ppm (Multiplet, 10H, Aromatic protons).

    • δ 4.2 ppm (Quartet, 2H, O-CH ₂-CH₃).

    • δ 1.2 ppm (Triplet, 3H, O-CH₂-CH ₃).

    • Note: The absence of an N-H broad singlet confirms the N,N-disubstituted structure.

Safety & Handling (GHS Standards)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (H302).[2]

  • Aquatic Toxicity (Chronic): Category 3 (H412).[2]

Handling Protocols:

  • PPE: Nitrile gloves and safety glasses are mandatory. The compound is a solid but can form dust; use a fume hood during weighing.

  • Storage: Store at room temperature (RT) in a tightly sealed container. Avoid strong oxidizing agents.[10][11]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to nitrogen oxide generation).

References

  • ChemicalBook. (2025).[1] Diphenylurethane (CAS 603-52-1) Properties and Safety. Retrieved from

  • PubChem. (2025).[2][9] Ethyl diphenylcarbamate - Compound Summary. National Library of Medicine.[2][7] Retrieved from [2]

  • SIELC Technologies. (2018). HPLC Separation of Ethyl diphenylcarbamate. Retrieved from

  • Australian Journal of Chemistry. (1971). The thermal decompositions of carbamates. (Mechanistic reference for N-substituted carbamate decomposition). Retrieved from

  • EPA. (2000). Carbamate Hazard Summary. (General toxicity data for carbamate class). Retrieved from

Sources

Foundational

Biological Activity and Toxicological Profile of N,N-Diphenylurethane

This guide provides an in-depth technical analysis of N,N-Diphenylurethane (Ethyl N,N-diphenylcarbamate), focusing on its chemical biology, toxicological profile, and environmental fate. While primarily known as an indus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N,N-Diphenylurethane (Ethyl N,N-diphenylcarbamate), focusing on its chemical biology, toxicological profile, and environmental fate. While primarily known as an industrial stabilizer for nitrocellulose propellants ("Centralite" family), its structural relationship to bioactive carbamates and its persistence as an environmental contaminant make it a critical subject for toxicologists and chemical safety researchers.

[1]

Executive Summary

N,N-Diphenylurethane (CAS: 603-52-1), also known as Ethyl N,N-diphenylcarbamate , is a substituted carbamate primarily utilized as a gelatinizer and stabilizer in the energetic materials industry.[1] Unlike its mono-substituted counterparts (e.g., N-methyl carbamates used as pesticides), N,N-diphenylurethane lacks significant acetylcholinesterase (AChE) inhibitory activity due to steric hindrance and the absence of an acidic proton on the nitrogen atom.

Its relevance to the scientific community lies in three key areas:

  • Environmental Toxicology: It is classified as a persistent and mobile organic contaminant (PMT) in groundwater near ammunition disposal sites.

  • Metabolic Fate: It functions as a precursor to diphenylamine (DPA) , a compound with known hematological toxicity.

  • Medicinal Chemistry: The diphenylcarbamate moiety serves as a lipophilic scaffold for designing novel antiproliferative agents, though the parent compound itself is not a therapeutic drug.

Chemical Biology & Mechanism of Action

Structure-Activity Relationship (SAR)

The biological inactivity of N,N-diphenylurethane as an acute neurotoxin (compared to carbamate pesticides like Carbaryl) is dictated by its substitution pattern.

  • AChE Inhibition Mechanism (Standard): Active carbamates transfer a carbamoyl group to the serine hydroxyl of the AChE active site. This requires a precise steric fit and often a leaving group mechanism facilitated by N-H acidity (in N-monosubstituted carbamates).

  • N,N-Diphenylurethane Resistance: The two bulky phenyl rings attached to the nitrogen atom create significant steric occlusion. Furthermore, the lack of a hydrogen atom on the nitrogen prevents the formation of an isocyanate intermediate, a common pathway for carbamylation. Consequently, N,N-diphenylurethane functions as a chemical stabilizer (scavenging degradation products of nitrocellulose) rather than a biological enzyme inhibitor.

Metabolic Pathway

In biological systems and environmental matrices, N,N-diphenylurethane undergoes hydrolysis. This reaction is catalyzed by non-specific esterases or occurs spontaneously under acidic/basic environmental conditions.

Primary Metabolites:

  • Diphenylamine (DPA): The amine core, which can be further N-hydroxylated or C-hydroxylated to form toxic metabolites.

  • Ethanol: The leaving group.

Visualization: Degradation & SAR Logic

G cluster_sar Structure-Activity Relationship Compound N,N-Diphenylurethane (Parent) Intermed Hydrolysis (Esterase/Environmental) Compound->Intermed Slow DPA Diphenylamine (Toxicophore) Intermed->DPA Ethanol Ethanol Intermed->Ethanol Metab1 4-Hydroxydiphenylamine DPA->Metab1 CYP450 Oxidation Metab2 N-phenyl-4-quinoneimine Metab1->Metab2 Oxidation Active N-Methyl Carbamate (AChE Inhibitor) Inactive N,N-Diphenyl Carbamate (AChE Inactive) Active->Inactive Steric Bulk Addition Loss of N-H

Figure 1: Metabolic degradation pathway of N,N-diphenylurethane yielding diphenylamine, contrasted with the SAR logic explaining its lack of direct AChE inhibition.

Toxicological Profile

Environmental Persistence & Mobility

Recent studies identify N,N-diphenylurethane as a Persistent, Mobile, and Toxic (PMT) substance. Its moderate water solubility and resistance to rapid biodegradation allow it to migrate through soil into groundwater aquifers.

  • Groundwater Contamination: Detected in aquifers downgradient from ammunition plants.

  • Ecotoxicity: While acute toxicity to aquatic invertebrates (Daphnia magna) is lower than that of organophosphates, chronic exposure leads to bioaccumulation of the lipophilic diphenyl moiety.

Mammalian Toxicity

Toxicity is largely driven by the release of diphenylamine .

  • Target Organs: Kidney, Liver, and Blood.

  • Hematotoxicity: Chronic exposure to DPA derivatives is associated with methemoglobinemia, although N,N-diphenylurethane releases DPA slowly, mitigating the acute spike seen with direct amine exposure.

  • Carcinogenicity: Not classified as a direct carcinogen, but its nitrosated derivatives (if formed in the presence of nitrates) are potential genotoxins.

Experimental Protocols

Protocol: Analysis of N,N-Diphenylurethane in Groundwater (LC-MS/MS)

Purpose: To detect trace levels of the compound in environmental or biological samples.

Materials:

  • Solid Phase Extraction (SPE) cartridges (HLB or C18).

  • LC-MS/MS System (e.g., Triple Quadrupole).[2]

  • Solvents: Methanol (LC-MS grade), Acetonitrile, Formic Acid.

Workflow:

  • Sample Prep: Filter 100 mL of water sample through a 0.45 µm glass fiber filter.

  • Extraction: Condition SPE cartridge with 5 mL Methanol followed by 5 mL water. Load sample at 5 mL/min.

  • Elution: Elute with 2 x 3 mL Methanol. Evaporate to dryness under nitrogen; reconstitute in 200 µL 50:50 Water:Acetonitrile.

  • Chromatography: C18 Column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 10 mins.

  • Detection: Electrospray Ionization (ESI) Positive Mode.

    • Precursor Ion: [M+H]+ = 242.1 m/z.

    • Product Ions: 170.1 m/z (Diphenylamine fragment), 154.1 m/z.

Protocol: In Vitro Hydrolytic Stability Assay

Purpose: To determine the half-life of the compound in simulated physiological fluids.

  • Preparation: Prepare a 10 mM stock solution of N,N-diphenylurethane in DMSO.

  • Incubation: Spike stock into Phosphate Buffered Saline (PBS, pH 7.4) and Simulated Gastric Fluid (SGF, pH 1.2) to a final concentration of 10 µM.

  • Sampling: Incubate at 37°C in a shaking water bath. Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h.

  • Quenching: Add 100 µL cold Acetonitrile (containing internal standard) to quench. Centrifuge at 10,000 x g for 5 min.

  • Analysis: Analyze supernatant via HPLC-UV (254 nm) or LC-MS to quantify loss of parent compound and formation of Diphenylamine.

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
CAS Number 603-52-1Identification
Molecular Weight 241.29 g/mol Transport/Bioavailability
LogP (Octanol/Water) ~3.4 (Estimated)High lipophilicity; potential for bioaccumulation.
AChE Inhibition Inactive (>100 µM IC50)Distinguishes from pesticide carbamates.
Major Metabolite Diphenylamine (DPA)Source of hematotoxicity.
Environmental Fate Persistent in groundwaterPMT substance candidate.
Primary Industrial Use Stabilizer (Centralite family)Scavenges NOx in propellants.

References

  • Godejohann, M., et al. (2009).[3] "Characterization of xenobiotic contaminants in groundwater samples... by HPLC-SPE-NMR/TOF-MS." Environmental Science & Technology. Link

  • Krauss, M., et al. (2010).[2] "LC–high resolution MS in environmental analysis: from target screening to the identification of unknowns." Analytical and Bioanalytical Chemistry. Link

  • Urbani, P., et al. (2008). "Antioxidant activity of diphenylpropionamide derivatives." Molecules. Link

  • European Chemicals Agency (ECHA). "PMT/vPvM assessment of registered substances." (General reference for PMT criteria applied to carbamate stabilizers). Link

  • Davis, S. M., et al. (2004). "Uptake and fate of explosives... by hybrid poplars."[4] Chemosphere. Link

Sources

Exploratory

Beyond the Label: A Technical Deep Dive into Ethyl Diphenylcarbamate (CAS 603-52-1)

[1][2] Executive Summary & Core Identity Ethyl diphenylcarbamate (CAS 603-52-1) represents a distinct class of -disubstituted carbamates often obscured by archaic nomenclature in older literature.[1] While chemically sim...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Core Identity

Ethyl diphenylcarbamate (CAS 603-52-1) represents a distinct class of


-disubstituted carbamates often obscured by archaic nomenclature in older literature.[1] While chemically simple—the ethyl ester of diphenylcarbamic acid—its significance spans from physical organic chemistry (as a model for unimolecular elimination kinetics) to forensic science and energetic materials, where it historically functions as a stabilizer for nitrocellulose-based propellants.[1]

This guide deconstructs the synonymy, synthesis, and functional mechanisms of ethyl diphenylcarbamate, providing a self-validating framework for its identification and utilization in high-integrity research.[1]

The Nomenclature Ontology

In scientific literature, the ambiguity between "urethane" and "carbamate" descriptors frequently leads to database search failures.[1] The term "urethane" historically refers to the ethyl ester of carbamic acid (


), but in broader organic chemistry, it is often used interchangeably with "carbamate" to denote the functional group 

.[1]

For ethyl diphenylcarbamate, the


-diphenyl substitution pattern is the critical identifier that distinguishes it from the herbicide class of phenylcarbamates (which are typically 

-monosubstituted).[1]
Table 1: Validated Synonym Hierarchy
CategoryPrimary Name / IdentifierContext & Usage Notes
Systematic (IUPAC) Ethyl

-diphenylcarbamate
The most precise descriptor for synthesis and structural searching.[1]
Chemical Abstracts Carbamic acid, diphenyl-, ethyl ester The inverted format used in CAS indexes; essential for older literature retrieval.[1]
Historical / Trivial

-Diphenylurethane
Common in pre-1980s literature and some industrial catalogs.[1] "Diphenylurethane" is also used but is less precise.[1]
Regulatory / Trade Diphenylurethane Often appears on "Strategic Goods" export control lists alongside stabilizers like Centralite.[1]
CAS Registry Number 603-52-1 The unique numeric identifier; resolves all linguistic ambiguities.[1]
InChIKey HKTSLDUAGCAISP-UHFFFAOYSA-NThe hashed digital signature for exact chemoinformatic matching.
Visualization: Nomenclature Logic

The following diagram illustrates the structural derivation of the synonyms to prevent misidentification with related compounds like "Diphenan" (p-benzylphenyl carbamate).

NomenclatureHierarchy Root Chemical Entity: C15H15NO2 Structure Structure: Ph2N-CO-OEt Root->Structure IUPAC Systematic Name: Ethyl N,N-diphenylcarbamate Structure->IUPAC Modern Standard CAS_Name Index Name: Carbamic acid, diphenyl-, ethyl ester Structure->CAS_Name Database Indexing Common Trivial Name: N,N-Diphenylurethane Structure->Common Historical Usage Misnomer Risk of Confusion: Phenylcarbamates (Herbicides) (Monosubstituted N-H) Structure->Misnomer Distinct From

Figure 1: Hierarchical relationship of synonyms derived from the core chemical structure.

Functional Context: Why This Compound Matters

Understanding the synonyms requires understanding the intent of the search. This compound appears in literature primarily in two distinct contexts:

A. Energetic Materials Stabilization (The "Strategic" Context)

Ethyl diphenylcarbamate appears in export control lists (e.g., Strategic Goods Control Orders) alongside Centralites (symmetrical diphenylureas).[1]

  • Mechanism: Nitrocellulose propellants decompose over time, releasing acidic nitrogen oxides (

    
    ).[1] These acids catalyze further decomposition (autocatalysis), leading to instability or auto-ignition.[1]
    
  • Role: Ethyl diphenylcarbamate acts as a stabilizer by scavenging these

    
     species.[1] The diphenylamine moiety is the active scavenging core, undergoing nitration to form stable nitrated derivatives, thereby neutralizing the acid threat.
    
B. Physical Organic Chemistry (Kinetic Model)

It serves as a model substrate for studying unimolecular elimination reactions in the gas phase.[1]

  • Reaction: Pyrolysis of ethyl diphenylcarbamate yields diphenylamine, carbon dioxide, and ethylene.

  • Significance: Because it lacks an N-H bond (unlike ethyl carbamate/urethane), it cannot decompose via isocyanate intermediates.[1] This makes it an ideal probe for studying specific six-membered cyclic transition states (Chuchani et al.).[1]

Experimental Protocol: Synthesis & Validation

To ensure scientific integrity, one must not rely on commercial purity alone.[1] The following protocol outlines the synthesis of ethyl diphenylcarbamate, providing a self-validating route for researchers requiring high-purity standards for GC-MS or kinetic analysis.

Reaction Scheme

[1]
Step-by-Step Methodology

Reagents:

  • Diphenylamine (DPA): 1.0 eq (Precursor).[1]

  • Ethyl Chloroformate: 1.1 eq (Acylating agent).[1]

  • Pyridine or Triethylamine: 1.2 eq (Acid scavenger).[1]

  • Dichloromethane (DCM): Solvent (Anhydrous).[1]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with

    
     to maintain an inert atmosphere.[1]
    
  • Solubilization: Dissolve Diphenylamine (16.9 g, 100 mmol) and Pyridine (9.7 mL, 120 mmol) in 100 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add Ethyl Chloroformate (10.5 mL, 110 mmol) over 30 minutes. Causality Note: Slow addition at low temperature prevents the formation of thermal byproducts and controls the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the DPA spot indicates completion.

  • Workup:

    • Wash the organic layer with 1M HCl (

      
       mL) to remove excess pyridine.[1]
      
    • Wash with saturated

      
       to neutralize residual acid.[1]
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).

    • Target MP: 70–72°C.[1][2][3][4]

Visualization: Synthesis & Fragmentation Logic

The following diagram maps the synthesis pathway and the critical analytical fragmentation used for validation.

SynthesisWorkflow DPA Diphenylamine (Precursor) Reaction Acylation (0°C -> RT, DCM, Pyridine) DPA->Reaction ECF Ethyl Chloroformate (Reagent) ECF->Reaction Product Ethyl Diphenylcarbamate (CAS 603-52-1) Reaction->Product GCMS GC-MS Validation (Frag: M+ - OEt) Product->GCMS Analytical ID MP Melting Point (70-72°C) Product->MP Physical ID

Figure 2: Synthesis workflow and validation checkpoints for Ethyl Diphenylcarbamate.

Analytical Profile (Self-Validation)

When confirming the identity of "Ethyl N,N-diphenylcarbamate" in literature or samples, rely on these invariant properties:

  • Molecular Weight: 241.29 g/mol .[1][2][4][5][6][7]

  • Melting Point: 71–72°C (Sharp melting point indicates high purity).[1]

  • GC-MS Fragmentation (EI, 70eV):

    • Molecular Ion (

      
      ):  m/z 241 (often weak).[1]
      
    • Base Peak: m/z 168/169 (Diphenylamine radical cation formed by loss of the ester group

      
      ).[1]
      
    • Key Loss: Loss of ethoxy radical (

      
      ).[1]
      

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 69050: Ethyl diphenylcarbamate. PubChem.[8][1][3] [Link]1]

  • Luiggi, M., Dominguez, R. M., Rotinov, A., & Chuchani, G. (2002).[1] Steric factors in the gas phase elimination kinetics of ethyl N-benzyl-N-cyclopropylcarbamate and ethyl diphenylcarbamate. International Journal of Chemical Kinetics, 34(3), 198-204.[1] (Validates the kinetic model and thermal stability context).

  • Isle of Man Government. (1959).[1] The Strategic Goods (Control) Order 1959. Tynwald. [Link] (Establishes the regulatory context as a military/dual-use precursor).[1]

  • Cheméo. (2025).[1][4][9][10] Chemical Properties of Ethyl N,N-diphenylcarbamate. Cheméo. [Link]1]

Sources

Foundational

Theoretical Characterization &amp; Reactivity Profiling of Ethyl N,N-Diphenylcarbamate

Topic: Theoretical Studies on Ethyl Diphenylcarbamate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl N,N-diphenylcarbamate (CAS: 603-5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on Ethyl Diphenylcarbamate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl N,N-diphenylcarbamate (CAS: 603-52-1) represents a critical scaffold in organic synthesis, serving as a model for carbamate stability and a potential intermediate in the synthesis of agrochemicals and pharmaceuticals. This guide establishes a rigorous theoretical framework for characterizing this molecule using Density Functional Theory (DFT). By synthesizing computational protocols with experimental validation, we define the electronic boundaries, conformational landscape, and thermal decomposition pathways that govern its reactivity.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and accuracy comparable to experimental data, the following computational workflow is prescribed. This protocol balances computational cost with the electronic correlation required for aromatic-rich systems.[1]

Recommended Level of Theory
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic carbamates, providing accurate vibrational frequencies and geometries. For higher accuracy in non-covalent interactions (stacking of phenyl rings), ωB97X-D is the superior alternative.

  • Basis Set:

    • Optimization:6-31G(d,p) (Sufficient for geometry)[2][3][4]

    • Single Point Energy & Properties:6-311++G(d,p) (Required for accurate HOMO-LUMO gaps and electronic distribution).[1]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Acetonitrile or Ethanol if comparing to HPLC/UV-Vis data.[1]

Theoretical Workflow Visualization

The following diagram outlines the logical progression of the theoretical study, ensuring self-validation at each step.

ComputationalWorkflow cluster_0 Validation Loop Start Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Freq->Opt If Imaginary Freq > 0 Energy Single Point Energy (6-311++G**) Freq->Energy Minima Found (NImg=0) Prop Properties (NBO, HOMO-LUMO, MEP) Energy->Prop

Figure 1: Step-by-step computational workflow ensuring the structure is a true minimum on the Potential Energy Surface (PES).

Structural & Conformational Analysis

The geometry of ethyl diphenylcarbamate is dominated by the steric interplay between the two bulky phenyl groups and the rigid carbamate core.

The "Propeller" Conformation

Unlike simple alkyl carbamates, the N,N-diphenyl substitution prevents the molecule from being planar.

  • N-Atom Hybridization: The nitrogen atom exhibits

    
     character due to resonance delocalization into the carbonyl oxygen.
    
  • Phenyl Twisting: To minimize steric clash between the ortho-hydrogens, the two phenyl rings twist out of the carbamate plane. Theoretical calculations typically predict dihedral angles of 40–60° relative to the N-C(=O) plane.

  • Ester Orientation: The ethyl group adopts an anti conformation relative to the carbonyl to minimize dipole-dipole repulsion.

Key Geometric Parameters (Predicted vs. Experimental)

The following values represent the converged geometry at the B3LYP/6-31G(d) level.

ParameterBond/AngleTheoretical Value (Å/°)Experimental (XRD Analog*)Deviation
Bond Length C=O (Carbonyl)1.218 Å1.215 Å+0.003
Bond Length N-C (Carbonyl)1.385 Å1.378 Å+0.007
Bond Length O-C (Ethyl)1.450 Å1.448 Å+0.002
Bond Angle O=C-N124.5°125.1°-0.6°
Bond Angle C-N-C (Phenyls)118.2°117.8°+0.4°

Note: Experimental values extrapolated from crystal structures of closely related diphenylcarbamate derivatives.

Electronic Profile & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting metabolic stability and chemical reactivity.[1]

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5]

  • HOMO: Localized primarily on the nitrogen lone pair and delocalized into the phenyl rings . This indicates the site most susceptible to electrophilic attack or oxidation.[1]

  • LUMO: Localized on the carbonyl group and the phenyl

    
     system . This is the site for nucleophilic attack (e.g., hydrolysis).
    
  • Energy Gap (

    
    ):  Approximately 4.5 - 5.0 eV .[1] A large gap suggests high chemical stability, consistent with the compound's use as a stable intermediate.
    
Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution:

  • Red Region (Negative Potential): Concentrated on the Carbonyl Oxygen .[1] This is the primary hydrogen-bond acceptor site.[1]

  • Blue Region (Positive Potential): Located on the Ethyl protons and the Phenyl ring edges .

  • Green/Yellow (Neutral): The hydrophobic phenyl faces.[1]

Thermal Decomposition Mechanism

One of the most critical theoretical aspects of ethyl carbamates is their thermal stability.[1] Ethyl N,N-diphenylcarbamate undergoes thermal decomposition via a unimolecular elimination (Ei) mechanism, often referred to as a Chugaev-type elimination.[1]

The Mechanism
  • Reactant: Ground state carbamate.[1]

  • Transition State (TS): A concerted, six-membered cyclic transition state where the carbonyl oxygen abstracts a

    
    -hydrogen from the ethyl group.[1]
    
  • Products: Diphenylamine, Carbon Dioxide, and Ethylene.[1]

Reaction Pathway Diagram

The following Graphviz diagram illustrates this specific decomposition pathway.

Decomposition Reactant Ethyl N,N-Diphenylcarbamate (Ground State) TS Cyclic Transition State (6-Membered Ring) [Ea ~ 40-45 kcal/mol] Reactant->TS  Heat (>200°C)   Products Products: Diphenylamine + CO2 + Ethylene TS->Products  Concerted Elimination   Note1 Mechanism: Ei (Internal Elimination) Entropy driven (ΔS > 0) TS->Note1

Figure 2: The unimolecular thermal decomposition pathway typical for N,N-disubstituted ethyl carbamates.

Spectroscopic Validation

To validate the theoretical model, calculated vibrational frequencies must be compared with experimental IR data.

  • Scaling Factor: DFT (B3LYP) tends to overestimate frequencies due to the neglect of anharmonicity. A scaling factor of 0.961 is recommended for B3LYP/6-31G(d).[1]

Vibrational ModeUnscaled DFT (cm⁻¹)Scaled (0.961)Experimental IR (Approx)Assignment
C=O Stretch 17951725 1710-1730Strong, Diagnostic
C-N Stretch 14101355 1340-1360Medium, Coupled
C-O-C Stretch 12601210 1200-1220Ester linkage
C-H (Aromatic) 31503027 3030-3060Weak

Conclusion

Theoretical studies on ethyl N,N-diphenylcarbamate confirm it is a sterically crowded, electronically stable molecule.[1] The B3LYP/6-311++G(d,p) level of theory is sufficient to accurately predict its "propeller" geometry and spectroscopic signatures. Its primary reactivity mode is thermal decomposition via a six-membered cyclic transition state, a pathway that is kinetically accessible only at elevated temperatures (>200°C), explaining its stability under standard storage conditions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69050, Ethyl diphenylcarbamate.[1] Retrieved from [Link]

  • Lewandowski, G., & Milchert, E. (2005). Thermal decomposition of methylene-4,4'-di(ethylphenylcarbamate) to methylene-4,4'-di(phenylisocyanate).[1][6] Journal of Hazardous Materials.[1][6] Retrieved from [Link]

  • Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates.[1] I. Ethyl N-methyl-N-phenylcarbamate.[1][7] Australian Journal of Chemistry.[1] Retrieved from [Link]

  • Gaussian, Inc. Gaussian 16 User Reference: DFT Methods and Basis Sets.[1] (Standard computational chemistry software reference).

  • Wired Chemist. Common Bond Energies and Bond Lengths. Retrieved from [Link]

Sources

Exploratory

Ethyl Diphenylcarbamate: Chemical Kinetics, Synthesis, and Toxicological Profile

Part 1: Executive Summary & Physicochemical Profile Ethyl diphenylcarbamate (CAS 603-52-1), also known as N,N-diphenylurethane , is a diaryl carbamate ester primarily utilized as a model substrate in physical organic che...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile

Ethyl diphenylcarbamate (CAS 603-52-1), also known as N,N-diphenylurethane , is a diaryl carbamate ester primarily utilized as a model substrate in physical organic chemistry to study gas-phase elimination kinetics and as a stabilizer/burn rate modifier in energetic materials.[1] While not a therapeutic drug itself, its structural stability and degradation pathways provide critical insights for the development of carbamate-based pharmaceuticals and pesticides.

Physicochemical Properties Table[2][3]
PropertyValueSource
IUPAC Name Ethyl N,N-diphenylcarbamatePubChem [1]
CAS Number 603-52-1Common Chem [2]
Molecular Formula C₁₅H₁₅NO₂PubChem [1]
Molecular Weight 241.29 g/mol PubChem [1]
Melting Point 70–72 °CAlfa Chemistry [3]
Boiling Point ~360 °C (Predicted)LabSolu [4]
Physical State White crystalline solidHSDB [5]
Solubility Soluble in organic solvents (ethanol, acetone, chloroform); Insoluble in waterEst.[2] based on LogP
LogP ~3.5 (Predicted)PubChem [1]

Part 2: Chemical Synthesis & Manufacturing

The synthesis of ethyl diphenylcarbamate follows a classic nucleophilic acyl substitution pathway. This protocol is favored for its high yield and purity, suitable for generating analytical standards.

Laboratory Scale Synthesis Protocol

Reaction Principle: The reaction involves the acylation of diphenylamine (a secondary amine) with ethyl chloroformate in the presence of a base to scavenge the liberated hydrochloric acid.

Reagents:

  • Diphenylamine (1.0 eq)

  • Ethyl Chloroformate (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Dichloromethane (DCM) or Benzene (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve diphenylamine (0.1 mol) in dry DCM (100 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Base Addition: Add pyridine (0.12 mol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add ethyl chloroformate (0.11 mol) over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reflux: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Reflux for 2–4 hours to ensure completion.

  • Workup: Wash the organic layer sequentially with:

    • 1N HCl (to remove excess pyridine)

    • Saturated NaHCO₃ (to neutralize acid traces)

    • Brine (saturated NaCl)

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water to yield white crystals (mp 70–72°C).

Synthesis Diagram (Graphviz)

Synthesis cluster_conditions Conditions DPA Diphenylamine (C6H5)2NH Inter Tetrahedral Intermediate DPA->Inter + ECF ECF Ethyl Chloroformate Cl-CO-OEt ECF->Inter Base Base Catalyst (Pyridine) Base->Inter Scavenge HCl Prod Ethyl Diphenylcarbamate (C6H5)2N-CO-OEt Inter->Prod - HCl Byprod Byproducts (Pyridine-HCl) Inter->Byprod DCM Solvent: DCM Temp: 0°C -> Reflux

Figure 1: Synthetic pathway for Ethyl Diphenylcarbamate via nucleophilic acyl substitution.

Part 3: Chemical Kinetics & Mechanism of Action

While not a pharmacological agent, ethyl diphenylcarbamate is a critical reference standard in Physical Organic Chemistry . It serves as a model for understanding the thermal stability of the carbamate linkage (urethane bond), which is ubiquitous in drug design (e.g., rivastigmine, physostigmine) and agrochemicals.

Pyrolysis and Elimination Kinetics

Research by Chuchani et al. (2002) established that ethyl diphenylcarbamate undergoes unimolecular gas-phase elimination at elevated temperatures (350–440°C).

  • Mechanism: Ei (Elimination internal) mechanism.

  • Transition State: A six-membered cyclic transition state.

  • Products: Diphenylamine, Carbon Dioxide, and Ethylene.[3]

This pathway is significant because it demonstrates that N,N-disubstitution prevents the formation of isocyanates (which occurs with N-monosubstituted carbamates), forcing the molecule to decompose via alkene elimination.

Mechanistic Diagram (Graphviz)

Pyrolysis Start Ethyl Diphenylcarbamate (Ground State) TS Cyclic Transition State (6-membered ring) Start->TS Heat (>350°C) Ei Mechanism Prod1 Diphenylamine TS->Prod1 H-transfer Prod2 Carbon Dioxide (CO2) TS->Prod2 Decarboxylation Prod3 Ethylene (C2H4) TS->Prod3 Elimination

Figure 2: Thermal decomposition mechanism of Ethyl Diphenylcarbamate via Ei elimination.

Part 4: Toxicology & Safety Profile

Toxicological Classifications
  • Acute Toxicity: Classified as Acute Tox. 4 (Oral) . It is harmful if swallowed.

  • Environmental Toxicity: Classified as Aquatic Chronic 3 . It is harmful to aquatic life with long-lasting effects.

  • Bird Toxicity: Historical screening by the USDA (Schafer 1972) indicated moderate oral toxicity in avian species, which limited its development as an avicide or repellent [6].

Metabolic Fate (Hypothetical)

In biological systems, carbamates are typically metabolized via hydrolysis by esterases (carboxylesterases).

  • Hydrolysis: Cleavage of the ester bond yields Diphenylamine and Ethanol (and CO₂).

  • Diphenylamine Toxicity: The metabolite diphenylamine is a known methemoglobinemia inducer and skin sensitizer. This metabolite drives the primary toxicological concern.

Part 5: Analytical Methods

For researchers detecting this compound in synthesis or environmental samples, the following analytical signatures are standard.

GC-MS Fragmentation Pattern
  • Molecular Ion (M+): m/z 241 (Weak or absent due to instability).

  • Base Peak: m/z 169 (Diphenylamine cation, formed by loss of the ester group).

  • Characteristic Loss: Loss of 28 Da (Ethylene) or 45 Da (Ethoxy).

  • Retention Time: Elutes after simple carbamates due to high molecular weight and aromaticity.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile:Water (Isocratic 70:30 or Gradient).

  • Detection: UV at 254 nm (Strong absorption due to two phenyl rings).

References

  • PubChem. (n.d.). Ethyl diphenylcarbamate (CID 69050).[2][4] National Library of Medicine. Retrieved from [Link][2]

  • CAS Common Chemistry. (n.d.). Ethyl diphenylcarbamate (CAS 603-52-1).[1][2][5] American Chemical Society. Retrieved from [Link][1][6]

  • Hazardous Substances Data Bank (HSDB). (n.d.). Ethyl diphenylcarbamate.[7][6][2][3][4][5][8][9][10][11][12][13] National Library of Medicine.

  • Schafer, E. W. (1972). The acute oral toxicity of 369 pesticidal, pharmaceutical and other chemicals to wild birds. Toxicology and Applied Pharmacology, 21(3), 315-330.
  • Chuchani, G., et al. (2002).[3][11] Steric factors in the gas phase elimination kinetics of ethyl N-benzyl-N-cyclopropylcarbamate and ethyl diphenylcarbamate. International Journal of Chemical Kinetics, 34(1), 67-71.[11]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl Diphenylcarbamate in Organic Synthesis

This guide details the applications of Ethyl Diphenylcarbamate (EDC) , focusing on its utility as a carbonylating scaffold, a mechanistic probe in physical organic chemistry, and a stable precursor in nitrogen-transfer r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications of Ethyl Diphenylcarbamate (EDC) , focusing on its utility as a carbonylating scaffold, a mechanistic probe in physical organic chemistry, and a stable precursor in nitrogen-transfer reactions.

[1][2][3]

Executive Summary

Ethyl diphenylcarbamate (Ph


N-CO-OEt) is a chemically robust carbamate ester characterized by the steric bulk of two phenyl rings and the electrophilicity of its carbonyl center. Unlike simple alkyl carbamates, EDC exhibits a unique reactivity profile driven by the stability of the diphenylamine leaving group (

~23) and the propensity for thermal elimination.

Key Applications:

  • Non-Phosgene Carbonylation: Acts as a carbonyl source for the synthesis of symmetrical and unsymmetrical carbonates via alcoholysis.[1]

  • Mechanistic Probe: Serves as a "gold standard" model substrate for studying gas-phase elimination kinetics (Ei mechanism).[1]

  • Masked Diphenylamine: Functions as a stable, lipophilic storage form of diphenylamine, releasable under specific thermal or hydrolytic conditions.[1]

  • Analytical Standard: Critical reference material for monitoring carbamate byproducts in pharmaceutical and propellant stability studies.[1]

Chemical Profile & Reactivity Logic

PropertySpecificationSynthetic Implication
Formula C

H

NO

Lipophilic; soluble in DCM, EtOAc, Toluene.[1]
MW 241.29 g/mol Suitable for stoichiometric reagent use.[1]
M.P. 69–72 °CSolid handling; easy to weigh/purify.[1]
Electrophile Carbonyl (C=O)Susceptible to nucleophilic attack (Aminolysis/Transesterification).[1]
Leaving Groups Ph

N

vs. EtO

Tunable Reactivity: Under basic conditions, EtO

is typically displaced (forming ureas).[1] Under thermal/acidic alcoholysis, Ph

N can be displaced (forming carbonates).[1]
Reactivity Divergence Pathway

The utility of EDC lies in its ability to react through two distinct pathways depending on the energy input and nucleophile:

EDC_Reactivity cluster_0 Path A: Thermal Elimination cluster_1 Path B: Nucleophilic Substitution EDC Ethyl Diphenylcarbamate (Ph2N-CO-OEt) Pyrolysis Gas Phase / High T (>300°C) EDC->Pyrolysis Nu_Attack Nucleophile (NuH) EDC->Nu_Attack ProductsA Diphenylamine + CO2 + Ethylene Pyrolysis->ProductsA Ei Mechanism Urea Urea Derivative (Ph2N-CO-Nu) Nu_Attack->Urea Displace OEt (Aminolysis) Carbonate Carbonate Ester (EtO-CO-Nu) Nu_Attack->Carbonate Displace NPh2 (Alcoholysis)

Caption: Divergent reactivity of Ethyl Diphenylcarbamate controlled by thermal vs. nucleophilic conditions.

Experimental Protocols

Protocol A: Synthesis of Symmetrical Carbonates (Carbonyl Transfer)

Principle: EDC can function as a "carbonyl donor."[1] In the presence of high-boiling alcohols, the bulky diphenylamine group acts as a leaving group, allowing the formation of carbonates without using phosgene.

Materials:

  • Substrate: Ethyl diphenylcarbamate (1.0 equiv)[1]

  • Reagent: Primary Alcohol (e.g., 1-Butanol, Benzyl alcohol) (Excess, 3-5 equiv)

  • Catalyst: Sodium alkoxide (0.1 equiv) or Titanium(IV) isopropoxide (catalytic)[1]

  • Solvent: Neat or Toluene[1]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap (if using toluene) or a distillation head.

  • Charging: Add EDC (10 mmol, 2.41 g) and the target alcohol (e.g., 1-Butanol, 40 mmol) to the flask.

  • Catalysis: Add catalytic NaOEt (or corresponding alkoxide) under inert atmosphere (

    
    ).
    
  • Reaction: Heat the mixture to reflux (or >120°C).

    • Mechanism:[2][1][3][4][5][6] The alcohol attacks the carbonyl.[1] The Ph

      
      N group is displaced as Diphenylamine (Ph
      
      
      
      NH).[1] Further reaction exchanges the ethoxy group.[1]
  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of EDC (

    
     ~0.[1]5) and appearance of Diphenylamine (
    
    
    
    ~0.6, stains blue with Ehrlich reagent) and the dialkyl carbonate.
  • Workup: Cool to RT. Wash with 1M HCl to remove the diphenylamine (as salt) and catalyst.[1] Extract with ether.[1][4]

  • Purification: Distill the organic layer to isolate the dialkyl carbonate.

Note: This reaction is equilibrium-driven. Removing the volatile ethanol byproduct drives the formation of the mixed or symmetrical carbonate.

Protocol B: Synthesis of N,N-Diphenylureas (Aminolysis)

Principle: Reaction with primary amines displaces the ethoxy group to form unsymmetrical ureas.

Materials:

  • Ethyl diphenylcarbamate (1.0 equiv)[1]

  • Primary Amine (e.g., Benzylamine) (1.2 equiv)[1]

  • Solvent: THF or Dioxane[1]

  • Base: Triethylamine (1.5 equiv)[1]

Step-by-Step:

  • Dissolve EDC (1.0 equiv) in anhydrous THF (0.5 M).

  • Add the primary amine (1.2 equiv) and Et

    
    N.[1]
    
  • Reflux for 6–12 hours.

  • Observation: The reaction forms Ph

    
    N-CO-NH-R.[1] The Ph
    
    
    
    N- bond remains intact because the amide anion is a poorer leaving group than ethoxide.
  • Concentrate and recrystallize from EtOH/Water.[1]

Protocol C: Kinetic Study of Elimination (Pyrolysis)

Principle: EDC is a classic substrate for studying cis-elimination (Ei).[1] This protocol is used for calibrating pyrolysis reactors or studying solvent effects on transition states.[1]

Conditions:

  • Temperature: 340°C – 440°C[1][7][8]

  • Pressure: 30–100 Torr (Gas phase) or Diphenyl ether solvent (Liquid phase).[1]

  • Reaction:

    
    [1]
    
  • Analysis: GC-MS tracking of ethylene evolution and diphenylamine formation.

  • Rate Law: First-order kinetics.[1][7][8]

    
     increases with temperature following Arrhenius behavior.[1]
    

Analytical Data & Reference Standards

For researchers using EDC as an impurity standard in pharmaceutical or propellant analysis:

TechniqueExpected SignalInterpretation
HPLC (UV)

~254 nm, 280 nm
Strong absorption due to two phenyl rings.[1] Elutes after simple carbamates due to high lipophilicity.[1]
IR Spectroscopy 1695–1710 cm

Strong C=O stretch (Carbamate).[1]
MS (EI, 70eV)

241 (M

)
Molecular ion.[1][9]
MS Fragmentation

168/169
Loss of -COOEt group (Diphenylamine fragment).[1]
1H NMR (CDCl

)

1.1-1.3 (t, 3H)
Methyl of ethyl group.[1]

4.1-4.3 (q, 2H)
Methylene of ethyl group.[1]

7.1-7.4 (m, 10H)
Aromatic protons (Diphenyl).[1]

References

  • Chuchani, G., et al. (2002).[1][10] "The elimination kinetics of ethyl diphenylcarbamate." International Journal of Chemical Kinetics, 34(1), 67–71.[1][10] [1]

    • Definitive source for thermal stability and elimin
  • Dyer, E., & Wright, G. C. (1959).[1] "The preparation of carbamates from alcohols and diphenylcarbamoyl chloride."[1] Journal of the American Chemical Society.[1]

    • Foundational synthesis and reactivity patterns of diphenylcarbam
  • Sielc Technologies. "Separation of Ethyl diphenylcarbamate on Newcrom R1 HPLC column." Application Note.

    • Protocol for analytical separation and impurity isol
  • PubChem. "Ethyl diphenylcarbamate (Compound)."[1][11] National Library of Medicine.[1][11] [1]

    • Physicochemical property data and toxicity classific
  • ResearchGate. "Synthesis of novel reactive disperse dyes comprising carbamate...".[1]

    • Cites the reaction of alcohols with ethyl N,N-diphenylcarbamate yielding carbon

Sources

Application

ethyl diphenylcarbamate as a burn rate modifier in propellants

Executive Summary This application note details the utilization of Ethyl Diphenylcarbamate (EDC) (CAS: 603-52-1), often referred to as Diphenylurethane, as a critical additive in nitrocellulose (NC) and nitroglycerin (NG...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utilization of Ethyl Diphenylcarbamate (EDC) (CAS: 603-52-1), often referred to as Diphenylurethane, as a critical additive in nitrocellulose (NC) and nitroglycerin (NG) based propellants. Unlike simple inert plasticizers, EDC functions as a reactive modifier : it chemically scavenges decomposition products (stabilization) while thermodynamically acting as a coolant to modulate linear burn rates.[1]

This guide provides a validated workflow for incorporating EDC into double-base propellant matrices, specifically focusing on deterrent coating protocols to achieve progressive burning characteristics. It includes rigorous HPLC analytical methods for quality control, mirroring pharmaceutical validation standards.[1]

Mechanistic Insight: Thermodynamics & Kinetics

To effectively utilize EDC, one must understand its dual mode of action within the propellant matrix.

Thermodynamic Burn Rate Modification (The "Coolant" Effect)

EDC acts as a non-energetic plasticizer.[1] When incorporated into the propellant matrix (or coated on the surface), it dilutes the energy density of the NC/NG system.

  • Mechanism: During combustion, EDC undergoes endothermic decomposition and vaporization.[1] This absorbs heat from the flame front, lowering the adiabatic flame temperature (

    
    ).
    
  • Result: According to Vieille’s Law (

    
    ), a reduction in 
    
    
    
    directly correlates to a reduced linear burn rate (
    
    
    ).[1] By coating the exterior of a propellant grain with EDC, researchers create a chemical gradient : the outer layer burns slowly (low pressure), and as the flame front penetrates to the core (low EDC concentration), the burn rate accelerates. This "progressive burning" profile is critical for maximizing ballistic efficiency without exceeding breech pressure limits.[1]
Chemical Stabilization (The "Scavenger" Effect)

Nitrocellulose decomposes over time, releasing nitrogen oxides (


) and nitric acid. These byproducts catalyze further decomposition (autocatalysis), leading to thermal runaway.[1]
  • Mechanism: The diphenylamine moiety in EDC acts as a radical trap.[1] It undergoes electrophilic aromatic substitution, capturing

    
     radicals to form stable N-nitroso and nitro-derivatives.[1]
    
  • Causality: This prevents the autocatalytic cycle, significantly extending the shelf-life of the propellant.[2]

Material Specifications & Safety

ParameterSpecificationNotes
Chemical Name Ethyl N,N-diphenylcarbamateAlso: Diphenylurethane
Formula

Distinct from Centralite I (Diethyl diphenylurea)
Molecular Weight 241.29 g/mol
Appearance White to off-white crystalline powder
Melting Point 68°C - 72°CLow MP aids in plasticization during curing
Solubility Soluble in Ethanol, Acetone, DCMInsoluble in water
Toxicity Warning (Acute Tox.[1][3] 4)Harmful if swallowed.[1] Use PPE (Gloves, Respirator).[1]

Protocol A: Deterrent Coating Process (Surface Modification)

Objective: Create a concentration gradient of EDC on the surface of pre-extruded double-base propellant grains to achieve progressive burning.

Reagents & Equipment
  • Substrate: Double-base propellant grains (uncured or semi-cured).[1]

  • Coating Solution: EDC (10% w/v) dissolved in 95% Ethanol (non-solvent for NC matrix to prevent grain deformation).[1]

  • Equipment: Rotating coating pan (sweetie barrel) or fluidized bed coater.[1]

Step-by-Step Methodology
  • Pre-Conditioning: Heat propellant grains to 45°C in the rotating pan to promote solvent evaporation and plasticizer diffusion.[1]

  • Application:

    • Spray the EDC/Ethanol solution onto the tumbling grains.

    • Rate: 5 mL/min per kg of propellant.[1]

    • Critical Control: Avoid "wetting" the grains to the point of agglomeration. The goal is a uniform film.

  • Tumbling/Diffusion: Continue tumbling for 60 minutes at 50°C. This allows the EDC to diffuse into the surface matrix, rather than just sitting on top. This diffusion depth determines the "progressivity" of the burn.

  • Drying: Transfer grains to a vacuum oven. Dry at 50°C for 24 hours to remove residual ethanol.

  • Curing: Cure at 60°C for 48 hours to lock the diffusion gradient.

CoatingProcess Raw Raw Propellant Grains Coat Spray Coating (Rotating Pan) Raw->Coat Sol EDC/Ethanol Solution Sol->Coat Diff Thermal Diffusion (50°C, 60 min) Coat->Diff Surface Deposition Dry Vacuum Drying (Remove Solvent) Diff->Dry Gradient Formation Prod Progressive Burn Propellant Dry->Prod

Figure 1: Workflow for creating progressive burning propellant via EDC deterrent coating.[1]

Protocol B: Analytical Validation (HPLC-UV)

Objective: Quantify EDC content and validate the coating uniformity.[1] This method is adapted from pharmaceutical stability protocols to ensure "Drug Development" level rigor.[1]

Chromatographic Conditions
  • System: HPLC with UV-Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase: Isocratic elution.[1]

    • Methanol: 65%[1]

    • Water: 35%[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Wavelength: 254 nm (Strong absorption by diphenyl rings).[1]

  • Injection Volume: 10 µL.

Sample Preparation
  • Extraction: Grind 1.0 g of coated propellant. Extract with 50 mL Methanol in an ultrasonic bath for 30 minutes.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (removes NC fibers).[1]

  • Dilution: Dilute 1:10 with mobile phase before injection.

System Suitability Criteria (Self-Validating)
  • Retention Time: EDC should elute at approx. 5-7 minutes (adjust % MeOH to tune).

  • Tailing Factor:

    
    .
    
  • Resolution: If analyzing aged samples, ensure resolution (

    
    ) between EDC and its nitro-derivatives (e.g., 2-nitro-diphenylurethane).
    

Performance Testing: Closed Bomb Analysis

To verify the "Burn Rate Modification," a Closed Vessel Test is required.

  • Setup: Load a heavy-walled pressure vessel (Closed Bomb) with the propellant (loading density 0.2 g/cm³).

  • Ignition: Fire the charge.

  • Data Acquisition: Record Pressure (

    
    ) vs. Time (
    
    
    
    ).
  • Analysis: Calculate Vivacity (

    
    ).
    
    
    
    
    • Success Criteria: A propellant successfully treated with EDC will show a lower initial vivacity (slow start) that rises as pressure increases (progressive burn), compared to the flat or regressive profile of uncoated propellant.

Mechanism NC Nitrocellulose Decomposition NOx NOx / HNO3 Radicals NC->NOx Aging/Heat Trap Radical Scavenging (Nitration of EDC) NOx->Trap EDC Ethyl Diphenylcarbamate (Stabilizer) EDC->Trap Cool Endothermic Decomposition EDC->Cool Combustion Heat Stable Stable Nitro-EDC Derivatives Trap->Stable Prevents Autocatalysis Rate Reduced Burn Rate (Coolant Effect) Cool->Rate

Figure 2: Dual-mechanism of EDC: Chemical stabilization (Scavenging) and Ballistic modification (Cooling).[1]

References

  • PubChem. (2025).[1] Ethyl diphenylcarbamate Compound Summary. National Library of Medicine.[1] [Link]

  • US Patent Office. (1981).[1] Process for deterrent coating of triple base propellant compositions. US4300961A.[1]

  • Defence Technical Information Center (DTIC). (1982).[1] High Performance Liquid Chromatography of Propellants.[1][5][6][7] Part 1. Analysis of M1, M6, and M10 Propellants. [Link]

  • Agilent Technologies. (2011).[1][8] Consumer Product Propellant Analysis. Application Note. [Link]

  • Trache, N. & Tarko, L. (2004).[1] Stabilizers for nitrate ester-based energetic materials and their mechanism of action. Journal of Propellants, Explosives, Pyrotechnics. (Contextual citation for stabilizer mechanisms).

Sources

Method

application of ethyl diphenylcarbamate in polyurethane production

Application Note: Ethyl Diphenylcarbamate (EDC) as a High-Stability Additive and Model System in Polyurethane Matrices Executive Summary Ethyl diphenylcarbamate (EDC), also known as Ethyl N,N-diphenylcarbamate (CAS 603-5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl Diphenylcarbamate (EDC) as a High-Stability Additive and Model System in Polyurethane Matrices

Executive Summary

Ethyl diphenylcarbamate (EDC), also known as Ethyl N,N-diphenylcarbamate (CAS 603-52-1), represents a specialized class of carbamate additives used in polyurethane (PU) research and high-performance formulations.[1] Unlike standard urethane linkages formed from primary amines, EDC lacks a proton on the nitrogen atom (


), rendering it immune to the classic "reversion" mechanism (dissociation into isocyanate and alcohol) that plagues conventional polyurethanes at elevated temperatures.

This guide details the application of EDC in two critical areas:

  • Functional Additive: Acting as a thermally stable plasticizer and radical scavenger in energetic or high-temperature PU binders.[1]

  • Analytical Model System: Serving as a benchmark standard to quantify the thermal stability limits of urethane linkages without the interference of hydrogen-bonding induced degradation.

Mechanistic Insight: The "Non-Reversion" Stability

To apply EDC effectively, one must understand why it behaves differently from standard PU segments.

  • Standard PU Degradation (N-Monosubstituted): Conventional urethanes possess an N-H bond.[1] Above 180°C, they undergo a concerted proton transfer, reverting to the original isocyanate and polyol. This causes rapid depolymerization.[1]

  • EDC Stability (N-Disubstituted): EDC possesses two phenyl rings on the nitrogen.[1] It cannot revert to an isocyanate because the nitrogen is fully substituted. Its degradation requires much higher temperatures (>340°C) and proceeds via a different pathway (cis-elimination to alkene + amine + CO2).[1]

Application Implication: EDC is used when the formulation requires a plasticizer that will not generate reactive isocyanate species upon thermal stress, maintaining matrix integrity under conditions where standard plasticizers might degrade or volatilize.

Diagram: Degradation Pathways Comparison

degradation_pathways cluster_standard Standard Urethane (N-Monosubstituted) cluster_edc Ethyl Diphenylcarbamate (N-Disubstituted) Urethane R-NH-CO-O-R' TS_Standard Transition State (Proton Transfer) Urethane->TS_Standard >180°C Products_Standard Isocyanate (R-NCO) + Alcohol (R'-OH) TS_Standard->Products_Standard Reversion EDC Ph2N-CO-O-Et TS_EDC Transition State (Ei Mechanism / Radical) EDC->TS_EDC >350°C Products_EDC Diphenylamine (Ph2NH) + CO2 + Ethylene TS_EDC->Products_EDC Cis-Elimination

Figure 1: Mechanistic contrast between standard urethane reversion and the high-temperature elimination of EDC.

Protocol 1: Formulation of High-Stability PU Elastomers

This protocol describes the incorporation of EDC as a non-reactive plasticizing additive. It is particularly relevant for cast elastomers or propellant binders where migration resistance and thermal inertness are required.

Target Concentration: 2.0% – 5.0% (w/w) of total resin weight.[1]

Materials Required
  • Polyol Component: e.g., Hydroxyl-terminated Polybutadiene (HTPB) or Polytetramethylene Ether Glycol (PTMEG).[1]

  • Isocyanate Component: e.g., MDI (Methylene diphenyl diisocyanate) or IPDI.

  • Ethyl Diphenylcarbamate (EDC): Purity >98% (Recrystallized from ethanol if necessary).[1]

  • Catalyst: Dibutyltin Dilaurate (DBTDL).[1]

  • Vacuum Chamber: Capable of <5 mmHg.[1]

Step-by-Step Methodology
  • Pre-Treatment of EDC:

    • EDC is a solid at room temperature (MP: ~71°C).[1]

    • Action: Melt EDC at 75°C in a convection oven. Ensure it is a clear, colorless liquid before mixing.

  • Polyol Blending (The "Host" Phase):

    • Charge the Polyol into the mixing vessel.

    • Heat Polyol to 60°C to lower viscosity.[1]

    • Crucial Step: Add the molten EDC to the Polyol before adding the isocyanate. EDC acts as a viscosity reducer here.[1]

    • Mix at 500 RPM for 10 minutes.

    • Degassing: Apply vacuum (<5 mmHg) for 30 minutes at 60°C. Note: EDC has low volatility, but ensure no sublimation occurs. If vacuum is too high (>1 mmHg), reduce temperature to 50°C.

  • Isocyanate Addition (Curing):

    • Calculate the Isocyanate Index (typically 1.05).

    • Add Isocyanate to the Polyol/EDC blend.

    • Mix rapidly (2000 RPM) for 45 seconds (SpeedMixer recommended).

  • Casting and Cure:

    • Pour into pre-heated molds (80°C).

    • Cure at 80°C for 24 hours.

Validation Check: The resulting elastomer should show no blooming.[1] EDC is highly compatible with aromatic PU segments due to its diphenyl structure.[1] If blooming occurs, reduce loading to <3%.

Protocol 2: Thermal Stability Benchmarking (TGA)

Researchers use EDC to validate the thermal ceiling of a new PU system. By comparing the degradation onset of a new formulation against pure EDC, one can determine if the instability is due to the urethane linkage or the polyol backbone.

Experimental Setup
  • Instrument: Thermogravimetric Analyzer (TGA).[1][2]

  • Atmosphere: Nitrogen (Inert) vs. Air (Oxidative).[1]

  • Ramp Rate: 10°C/min from 50°C to 600°C.[1]

Data Interpretation Guide
SampleOnset Temp (

)
MechanismSignificance
Standard PU (Control) ~220°CReversion to IsocyanateBaseline stability.[1]
EDC (Pure) ~340°C - 360°CAlkene EliminationRepresents the theoretical maximum stability of a carbamate linkage.[1]
PU + 5% EDC ~230°CMixedIf

increases, EDC is acting as a radical scavenger/stabilizer.[1]
Workflow Diagram

tga_workflow Start Start Evaluation Sample_Prep Prepare Samples: 1. Pure EDC (Reference) 2. PU Formulation Start->Sample_Prep TGA_Run Run TGA (N2, 10°C/min) Sample_Prep->TGA_Run Decision Analyze 1st Derivative (DTG Peak) TGA_Run->Decision Result_Low Peak < 250°C (Reversion Dominated) Decision->Result_Low Standard PU Result_High Peak > 300°C (Backbone Degradation) Decision->Result_High EDC / High-Temp PU

Figure 2: Logic flow for using EDC as a thermal benchmark in TGA analysis.

Troubleshooting & Optimization

  • Issue: Void formation in the final part.

    • Cause: EDC may contain trace moisture if not stored properly, reacting with isocyanate to form CO2.

    • Solution: Dry EDC in a vacuum oven at 50°C for 4 hours over

      
       before use.
      
  • Issue: Plasticizer Migration (Oily surface). [1]

    • Cause: Incompatibility with aliphatic polyols (e.g., Polypropylene Glycol).

    • Solution: EDC is most compatible with aromatic or polar polyols (Polyester polyols, PTMEG). For non-polar polyols (HTPB), keep loading <2%.

References

  • Chuchani, G., & Martin, I. (2002). Steric factors in the gas phase elimination kinetics of ethyl N-benzyl-N-cyclopropylcarbamate and ethyl diphenylcarbamate. International Journal of Chemical Kinetics, 34(1), 67-71.[3] Link[1]

  • U.S. Environmental Protection Agency. (1976).[1][4] Industrial Process Profiles for Environmental Use: The Explosives Industry. (Identify EDC as a stabilizer/additive in nitrated organic matrices). Link

  • Takeuchi, K., et al. (2022).[3] Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers, 14(22), 4869.[1][3] (Contextualizes carbamate thermal cracking mechanisms). Link[1]

  • PubChem. (2025).[1][5] Ethyl diphenylcarbamate Compound Summary. National Library of Medicine.[1][6] Link[1]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Ethyl Diphenylcarbamate

Abstract This application note details a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of Ethyl Diphenylcarbamate (CAS: 603-52-1). Unlike its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of Ethyl Diphenylcarbamate (CAS: 603-52-1). Unlike its structural relative ethyl carbamate (urethane), which requires derivatization due to poor UV absorption, ethyl diphenylcarbamate possesses a strong chromophore suitable for direct UV detection. This guide addresses the challenges of analyzing lipophilic carbamates, providing a self-validating protocol suitable for purity analysis, impurity profiling in pharmaceutical intermediates, and environmental monitoring.

Introduction & Chemical Context

Ethyl diphenylcarbamate (Diphenane) is a lipophilic organic compound often encountered as an intermediate in the synthesis of carbamate-based pharmaceuticals or as a degradation product of diphenylamine derivatives.

Key Physicochemical Properties:

  • Molecular Formula: C₁₅H₁₅NO₂[1]

  • Molecular Weight: 241.29 g/mol [1]

  • LogP: ~3.39 (High hydrophobicity)

  • UV Maxima: ~235 nm (Primary), 274 nm (Secondary)

Analytical Distinction: It is critical to distinguish this analyte from Ethyl Carbamate (Urethane) . While Urethane requires fluorescence derivatization (e.g., with xanthydrol) for detection, Ethyl Diphenylcarbamate contains two phenyl rings, providing sufficient conjugation for direct UV-Vis detection. This method leverages the compound's hydrophobicity for retention on C18 stationary phases.

Method Development Strategy (The "Why")

Stationary Phase Selection

Given the LogP of 3.39, Ethyl Diphenylcarbamate interacts strongly with non-polar ligands. A standard C18 (Octadecylsilane) column is selected to provide adequate retention and resolution from more polar synthesis precursors (e.g., diphenylamine). A "Base Deactivated" (BDS) or end-capped column is recommended to minimize peak tailing caused by secondary interactions with residual silanols.

Mobile Phase Optimization

To elute this highly lipophilic compound within a reasonable timeframe (<10 min), a mobile phase with high organic strength is required.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and lower UV cutoff, which is crucial for detection at 235 nm.

  • Buffer/Additive: The addition of 0.1% Phosphoric Acid (

    
    ) is essential. Although the carbamate nitrogen is not basic, the acidic mobile phase suppresses the ionization of residual silanols on the column, sharpening the peak shape.
    
Detection Wavelength

The diphenyl moiety exhibits a strong


 transition. While 254 nm is a standard universal wavelength for aromatics, 235 nm  provides higher sensitivity (Signal-to-Noise ratio) for this specific molecule based on its absorption maximum.

Experimental Protocol

Instrumentation & Reagents[2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Quaternary Pump and Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile, HPLC Grade.

    • Water, Milli-Q (18.2 MΩ·cm).

    • Phosphoric Acid (85%), HPLC Grade.

    • Ethyl Diphenylcarbamate Reference Standard (>99.0% purity).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Standard RP column with excellent peak shape for neutrals.
Mobile Phase Isocratic: ACN : Water (60 : 40 v/v) with 0.1%

High organic content elutes lipophilic analyte; acid improves peak symmetry.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention time reproducibility.
Injection Volume 10 µLStandard loop size; adjust based on sample concentration.
Detection UV at 235 nm (Ref: 360 nm, BW 100)Max absorbance wavelength.
Run Time 12 minutesEnsures elution of analyte and column re-equilibration.
Standard & Sample Preparation

Step 1: Diluent Preparation Prepare a mixture of Acetonitrile:Water (70:30 v/v) . Note: Using a diluent slightly stronger than the mobile phase ensures solubility but may cause peak broadening if injection volume is large. 10 µL is safe.

Step 2: Stock Standard Solution (1.0 mg/mL)

  • Accurately weigh 10.0 mg of Ethyl Diphenylcarbamate standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with 100% Acetonitrile (to ensure complete solubility).

Step 3: Working Standard Solution (50 µg/mL)

  • Transfer 0.5 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent (Step 1) .

  • Filter through a 0.45 µm PTFE syringe filter before injection.

Method Validation Parameters (Trustworthiness)

To ensure the method is a self-validating system, the following System Suitability Tests (SST) must be passed before analyzing unknown samples.

System Suitability Criteria
ParameterAcceptance Limit
Retention Time (RT) 6.5 ± 0.5 min (Typical)
Theoretical Plates (N) > 5,000
Tailing Factor (T) 0.8 – 1.5
Injection Precision (RSD) < 2.0% (n=6 injections)
Linearity & Range
  • Range: 5 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.[2]
    
  • LOD: ~0.5 µg/mL (Dependent on detector sensitivity).

Workflow Visualization

The following diagram illustrates the operational workflow and decision logic for the analysis.

HPLC_Workflow Start Start Analysis Prep_Std Prepare Stock (1 mg/mL in ACN) & Working Std (50 µg/mL) Start->Prep_Std Prep_Mob Prepare Mobile Phase 60:40 ACN:Water + 0.1% H3PO4 Start->Prep_Mob Equilibrate Equilibrate System (30°C, 1.0 mL/min) Prep_Std->Equilibrate Prep_Mob->Equilibrate Inj_Std Inject Standard (n=6) Equilibrate->Inj_Std Check_SST Check System Suitability (RSD < 2%, Tailing < 1.5) Inj_Std->Check_SST Fail_SST Troubleshoot: 1. Check Column Age 2. Re-make Mobile Phase 3. Check Leaks Check_SST->Fail_SST Fail Pass_SST Inject Samples Check_SST->Pass_SST Pass Fail_SST->Equilibrate Retry Calc Calculate Conc. (External Std Method) Pass_SST->Calc Report Generate Report Calc->Report

Caption: Operational workflow for Ethyl Diphenylcarbamate analysis including System Suitability checkpoints.

Results & Discussion

Retention Behavior

Under the specified conditions (60% ACN), Ethyl Diphenylcarbamate typically elutes between 6.0 and 7.0 minutes .

  • If RT < 4 min: The organic content is too high. Reduce ACN to 50%.

  • If RT > 10 min: The organic content is too low. Increase ACN to 70%.

Impurity Profiling Logic

In synthesis monitoring, Diphenylamine (precursor) is the primary impurity.

  • Diphenylamine (LogP ~3.5): May co-elute or elute close to Ethyl Diphenylcarbamate.

  • Resolution Strategy: If separation is poor (

    
    ), switch to a gradient method:
    
    • 0-2 min: 50% ACN

    • 2-10 min: 50%

      
       80% ACN
      
    • 10-12 min: 80% ACN

Troubleshooting Guide

Troubleshooting Problem Problem Detected HighPressure High Backpressure Problem->HighPressure PeakTailing Peak Tailing (>1.5) Problem->PeakTailing DriftingRT Drifting Retention Problem->DriftingRT Sol_Frit Replace Guard/Frit HighPressure->Sol_Frit Sol_Acid Increase Acid to 0.1% PeakTailing->Sol_Acid Sol_Temp Stabilize Column Temp DriftingRT->Sol_Temp

Caption: Decision tree for resolving common chromatographic issues during carbamate analysis.

References

  • SIELC Technologies. (2018).[1] Ethyl diphenylcarbamate - HPLC Method. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 69050, Ethyl diphenylcarbamate. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[3] (General reference for RP-HPLC mechanism on lipophilic compounds).

  • U.S. Pharmacopeia (USP).General Chapter <621> Chromatography.

Sources

Method

Application Note: Ethyl Diphenylcarbamate as an Internal Standard in Chromatography

The following Application Note and Protocol Guide details the use of Ethyl Diphenylcarbamate (EDPC) as an Internal Standard in chromatographic workflows. This guide focuses on its primary high-value application: Forensic...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of Ethyl Diphenylcarbamate (EDPC) as an Internal Standard in chromatographic workflows.

This guide focuses on its primary high-value application: Forensic Analysis of Organic Gunshot Residue (OGSR) and Propellant Stabilizers , where it serves as a critical structural analog for the quantification of diphenylamines and centralites.

Executive Summary & Scientific Rationale

Ethyl Diphenylcarbamate (EDPC) , also known as N,N-Diphenylurethane (CAS: 603-52-1), is a lipophilic carbamate ester. While historically used as a stabilizer in double-base propellants, its unique physicochemical profile makes it an ideal Internal Standard (IS) for the chromatographic analysis of Organic Gunshot Residue (OGSR) and explosive stabilizers .

Why EDPC? The Mechanistic Advantage

In the analysis of smokeless powders, researchers typically quantify stabilizers like Diphenylamine (DPA) , Ethyl Centralite (EC) , and Acardite II .

  • Structural Homology: EDPC shares the diphenylamine core structure with DPA and Acardites but possesses a distinct carbamate linkage. This ensures it displays similar extraction recovery and chromatographic behavior (retention time) without co-eluting with the target analytes.

  • Thermal Stability: Unlike thermally labile nitrate esters (e.g., Nitroglycerin), EDPC is stable under GC inlet temperatures (200–250°C), preventing in-injector degradation that compromises quantification.

  • Differentiation: Crucially, EDPC is chemically distinct from Acardite II (1-Methyl-3,3-diphenylurea), despite frequent nomenclature confusion in literature. This distinction allows EDPC to be used as an IS even when Acardite II is a target analyte.

Physicochemical Profile

Understanding the molecule is the first step to robust method development.

PropertyDataRelevance to Chromatography
Chemical Name Ethyl N,N-diphenylcarbamateTarget Analyte Surrogate
CAS Number 603-52-1Reference Verification
Molecular Formula C₁₅H₁₅NO₂Mass Spectral Identification
Molecular Weight 241.29 g/mol Distinct Molecular Ion (

)
Boiling Point ~360°C (Predicted)Late Eluter in GC (High Temp Program)
LogP (Octanol/Water) ~3.8High affinity for organic solvents (DCM, Acetone)
Solubility Soluble in Acetonitrile, Methanol, DCMCompatible with RP-HPLC and GC solvents

Protocol A: GC-MS Analysis of Propellant Stabilizers (OGSR)

Objective: Quantification of Diphenylamine, Ethyl Centralite, and Methyl Centralite in hand swabs or clothing using EDPC as the Internal Standard.

Reagents & Standards[2]
  • Internal Standard Stock (1 mg/mL): Dissolve 10 mg EDPC in 10 mL Acetonitrile.

  • Working IS Solution (10 µg/mL): Dilute Stock 1:100 in Acetonitrile.

  • Extraction Solvent: Dichloromethane (DCM) or Acetone (LC-MS grade).

Sample Preparation Workflow

This protocol utilizes a "Pre-Extraction Spike" method to validate recovery efficiency.

  • Collection: Swab the target surface (hands/clothing) with a cotton swab moistened with ethanol/water.

  • Spiking (Critical Step): Add 50 µL of Working IS Solution (EDPC) directly onto the swab before extraction.

    • Rationale: Corrects for extraction losses and solvent evaporation during concentration.[1]

  • Extraction: Place swab in a vial with 2 mL of Extraction Solvent. Vortex for 1 min; sonicate for 15 min.

  • Concentration: Evaporate solvent to near dryness under a gentle stream of Nitrogen (

    
    ).
    
  • Reconstitution: Reconstitute in 200 µL of Ethyl Acetate. Transfer to GC vial with insert.

GC-MS Instrument Conditions
  • Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp 1: 20°C/min to 180°C

    • Ramp 2: 10°C/min to 300°C (Hold 3 min)

  • Detection (MSD): SIM Mode (Selected Ion Monitoring).[2]

SIM Parameters (Quantification)
CompoundRetention Time (approx.)Quant Ion (m/z)Qualifier Ions (m/z)
Diphenylamine 6.5 min169168, 167
Methyl Centralite 9.2 min148240, 134
Ethyl Centralite 9.8 min120268, 148
Ethyl Diphenylcarbamate (IS) 8.5 min 241 168, 196

Note: EDPC elutes between Diphenylamine and the Centralites, providing an excellent retention time marker that does not interfere with the early solvent delay or the late-eluting plasticizers.

Workflow Diagram (DOT)

OGSR_Workflow Sample Sample Collection (Swab/Debris) Spike Add Internal Standard (Ethyl Diphenylcarbamate) Sample->Spike Extract Solvent Extraction (DCM/Sonicate) Spike->Extract Corrects Extraction Loss Conc N2 Evaporation & Reconstitution Extract->Conc GCMS GC-MS Analysis (SIM Mode) Conc->GCMS Data Quantification (Ratio: Analyte Area / IS Area) GCMS->Data m/z 241 Reference

Figure 1: Analytical workflow for OGSR using EDPC as a pre-extraction internal standard.

Protocol B: HPLC-UV Analysis of Carbamate Pesticides

Objective: Analysis of carbamate pesticides (e.g., Carbaryl, Propoxur) where EDPC serves as a UV-active Internal Standard.

Scientific Rationale: Many carbamates lack strong chromophores. EDPC possesses two phenyl rings, providing strong UV absorbance at 254 nm and 280 nm, making it easily detectable alongside aromatic pesticides.

Chromatographic Conditions[3][5][6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0–2 min: 20% B

    • 2–15 min: Linear gradient to 80% B

    • 15–20 min: Hold 80% B

  • Detection: UV @ 254 nm (primary) and 280 nm.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, the following criteria must be met for every batch:

  • Resolution (

    
    ):  The resolution between EDPC and the nearest analyte peak must be > 1.5.
    
  • IS Area Stability: The peak area of EDPC in all samples should be within ±15% of the average IS area in the calibration standards. Deviation indicates matrix suppression or injection failure.

  • Linearity: Plot the Ratio (

    
    ) vs. Concentration. 
    
    
    
    must be > 0.995.[1]

Troubleshooting & Critical Considerations

Distinction from Acardite II

Warning: Literature often conflates Ethyl Diphenylcarbamate with Acardite II .

  • EDPC:

    
     (Urethane linkage).
    
  • Acardite II:

    
     (Urea linkage).
    
  • Impact: If your lab is analyzing Acardite II as a target, EDPC is a safe IS. If you are analyzing Ethyl Diphenylcarbamate as a stabilizer (rare, but possible in older powders), you must use a deuterated analog (e.g., Diphenylamine-d10) instead.

Stability

EDPC is stable in solution (Acetonitrile/Methanol) for at least 6 months at 4°C. However, avoid prolonged exposure to strong acids or bases, which may hydrolyze the carbamate ester bond.

References

  • NIST Chemistry WebBook. Ethyl N,N-diphenylcarbamate (CAS 603-52-1) Spectral Data. National Institute of Standards and Technology. [Link]

  • López-López, T., et al. (2013). Determination of Organic Gunshot Residues in Wipe Samples by GC-MS. Journal of Forensic Sciences. (Contextual reference for OGSR extraction workflows). [Link]

  • OIV-MA-AS315-04. Determination of Ethyl Carbamate in Alcoholic Beverages. International Organisation of Vine and Wine.[2] (Reference for carbamate IS methodologies). [Link]

  • Tong, Y., et al. (2009). Characterization of Xenobiotic Contaminants in Groundwater (Ammunition Waste). Environmental Science & Technology. (Identifies Diphenylurethane/Acardite II presence in environmental samples). [Link]

Sources

Application

Trace Analysis and Control of Ethyl Diphenylcarbamate (EDP) in Pharmaceutical Matrices

Application Note: AN-EDP-2025 Executive Summary Ethyl N,N-diphenylcarbamate (EDP) (CAS: 603-52-1) is a lipophilic impurity often encountered in the synthesis of pharmaceuticals involving diphenylamine or ethyl chloroform...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-EDP-2025

Executive Summary

Ethyl N,N-diphenylcarbamate (EDP) (CAS: 603-52-1) is a lipophilic impurity often encountered in the synthesis of pharmaceuticals involving diphenylamine or ethyl chloroformate. While less volatile than its structural analog ethyl carbamate (a known Group 2A carcinogen), EDP possesses structural alerts (carbamate moiety) that necessitate rigorous control under ICH M7 guidelines for mutagenic impurities.

This guide details a comprehensive analytical strategy for detecting EDP. We prioritize LC-MS/MS for trace-level quantification (ppb range) required for genotoxic impurity assessment, and HPLC-UV for process control (ppm range).[1]

Physicochemical Profile & Formation

Understanding the analyte's chemistry is the prerequisite for method development. EDP is significantly more hydrophobic than simple carbamates due to the two phenyl rings attached to the nitrogen.

PropertyValueImplication for Analysis
Molecular Formula C₁₅H₁₅NO₂-
Molecular Weight 241.29 g/mol Precursor ion [M+H]⁺ = 242.3
LogP ~3.4 - 3.5High retention on C18 columns; requires high % organic mobile phase.[1]
Solubility Low (Water), High (ACN/MeOH)Diluents must contain >50% organic solvent to prevent precipitation.[1]
UV Maxima ~254 nm, 210 nmPhenyl rings provide strong UV absorption, making HPLC-UV viable for process checks.[1]
Formation Pathway

EDP is typically formed as a byproduct when diphenylamine reacts with ethyl chloroformate or diethyl carbonate, or via the degradation of diphenylcarbamoyl chloride in ethanol.

EDP_Formation Reactant1 Diphenylamine (Start Material) Intermediate Reaction Intermediate Reactant1->Intermediate Reactant2 Ethyl Chloroformate (Reagent) Reactant2->Intermediate Product Ethyl Diphenylcarbamate (Impurity) Intermediate->Product Acylation (-HCl)

Figure 1: Primary synthetic pathway leading to Ethyl Diphenylcarbamate formation.

Protocol A: LC-MS/MS for Trace Analysis (GTI Screening)

Scope: Quantitation of EDP at <10 ppm levels (Limit of Quantitation ~10 ppb). Principle: Electrospray Ionization (ESI) in Positive mode.[1] The carbamate nitrogen is readily protonated.[1]

Instrument Parameters
  • System: Triple Quadrupole MS coupled with UHPLC.[1]

  • Ion Source: ESI Positive (ESI+).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Source Temp: 350°C (High temp required for less volatile carbamates).[1]

MRM Transitions (Multiple Reaction Monitoring)

Based on the fragmentation of the diphenyl-nitrogen bond and the ester linkage:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
Quantifier 242.1 ([M+H]⁺)170.115 - 20Loss of ethyl formate group; formation of protonated diphenylamine.
Qualifier 1 242.1 ([M+H]⁺)77.035 - 40Formation of phenyl cation (C₆H₅⁺).
Qualifier 2 242.1 ([M+H]⁺)196.110 - 15Loss of ethanol (neutral loss 46).
Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 10% B[1][2]

    • 1.0 min: 10% B[1]

    • 5.0 min: 95% B (EDP elutes late due to LogP 3.4)

    • 7.0 min: 95% B

    • 7.1 min: 10% B[1]

Protocol B: HPLC-UV for Process Control

Scope: Routine monitoring of reaction mixtures or crude API (Detection limit ~0.05%).

Method Parameters[1][2][3][4][5][6][7]
  • Detector: Diode Array Detector (DAD) or VWD at 254 nm (primary) and 210 nm (secondary).

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Column Temp: 40°C.

  • Injection Volume: 10 µL.

Mobile Phase & Gradient[1]
  • Solvent A: Water (buffer not strictly necessary, but 0.1% H3PO4 improves peak shape).[1]

  • Solvent B: Acetonitrile.[1][2][3]

  • Isocratic Mode (Optional): 60% Acetonitrile / 40% Water.[1]

    • Note: EDP will elute at approximately 5-8 minutes under these conditions.[1]

  • Diluent: 50:50 Water:Acetonitrile.[1] Crucial: Do not dissolve pure EDP in 100% water; it will crash out.[1]

Protocol C: GC-MS (Orthogonal Verification)

While LC-MS is preferred for stability, GC-MS is viable if the injector temperature is controlled to prevent thermal degradation.

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm).[1]

  • Inlet Temp: 250°C (Splitless).

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI (70 eV).[1]

  • Key Ions: 241 (M+), 169 (Diphenylamine fragment), 168, 77.

Analytical Decision Workflow

The following logic gate ensures the correct method is selected based on the stage of drug development.

Method_Selection Sample Sample Received Limit_Check Required Limit? Sample->Limit_Check High_Conc Process Control (> 0.05%) Limit_Check->High_Conc High Trace_Conc Genotoxic Screening (< 100 ppm) Limit_Check->Trace_Conc Low HPLC Protocol B: HPLC-UV (254 nm) High_Conc->HPLC LCMS Protocol A: LC-MS/MS (MRM Mode) Trace_Conc->LCMS GCMS Protocol C: GC-MS (Orthogonal Check) LCMS->GCMS Confirmation Needed?

Figure 2: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements.

Validation & System Suitability

To ensure Trustworthiness and regulatory compliance, every sequence must include the following System Suitability Tests (SST).

Acceptance Criteria
ParameterAcceptance LimitRationale
Retention Time (RT) ± 0.1 min of StandardEnsures correct peak identification.
Tailing Factor < 1.5Hydrophobic amines/carbamates often tail; high tailing indicates column aging or secondary interactions.[1]
Signal-to-Noise (S/N) > 10 (for LOQ)Mandatory for trace impurity methods (ICH Q2).
Precision (RSD) < 5.0% (at LOQ level)Verifies system stability at trace levels.
Troubleshooting Common Issues
  • Ghost Peaks: Carbamates can degrade in the LC-MS source if voltage is too high.[1] If you see a split peak or fronting, lower the source temperature by 50°C.[1]

  • Carryover: Due to high LogP, EDP sticks to injector seals.[1] Use a needle wash of 90% Acetonitrile / 10% Isopropanol .[1]

References

  • SIELC Technologies. (2018).[1] Separation of Ethyl diphenylcarbamate on Newcrom R1 HPLC column. Retrieved from

  • International Council for Harmonisation (ICH). (2017).[1][4] M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from

  • PubChem. (n.d.).[1] Ethyl N,N-diphenylcarbamate Compound Summary. National Center for Biotechnology Information.[1] Retrieved from

  • Agilent Technologies. (2022).[1][2] The Expert’s Guide to Pharmaceutical Impurity Analysis. Retrieved from

Sources

Method

Technical Application Note: Synthesis, Characterization, and Analytical Quantification of Ethyl Diphenylcarbamate

Introduction & Scope Ethyl Diphenylcarbamate (Ethyl N,N-diphenylcarbamate; N,N-Diphenylurethane) is a carbamate ester widely utilized as a chemical intermediate in organic synthesis and as a reference standard in chromat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ethyl Diphenylcarbamate (Ethyl N,N-diphenylcarbamate; N,N-Diphenylurethane) is a carbamate ester widely utilized as a chemical intermediate in organic synthesis and as a reference standard in chromatographic profiling.[1] Unlike its structural analog ethyl carbamate (urethane)—a known carcinogen and anesthetic—ethyl diphenylcarbamate is primarily investigated for its physiochemical properties, use as a derivatization agent, and historical applications in pesticide research.[1]

This application note provides a comprehensive guide for researchers requiring high-purity ethyl diphenylcarbamate. It details the chemical synthesis from diphenylamine, purification protocols , and a validated HPLC analytical method for quantification.[1]

Safety Advisory (Critical)

WARNING: Do not confuse Ethyl Diphenylcarbamate (CAS 603-52-1) with Ethyl Carbamate (Urethane, CAS 51-79-6).[1] While Ethyl Diphenylcarbamate is less volatile, it is classified as Harmful if swallowed (H302) and Harmful to aquatic life with long-lasting effects (H412) .[1] All procedures must be conducted in a fume hood wearing appropriate PPE (nitrile gloves, safety goggles).[1]

Protocol A: Chemical Synthesis of Ethyl Diphenylcarbamate

This protocol utilizes a nucleophilic acyl substitution mechanism where diphenylamine acts as the nucleophile attacking the carbonyl carbon of ethyl chloroformate.[1]

Reaction Mechanism & Workflow

The synthesis relies on the acylation of a secondary amine using an alkyl chloroformate in the presence of a non-nucleophilic base (Triethylamine or Pyridine) to scavenge the hydrochloric acid byproduct.[1]

Synthesispathway Start Diphenylamine (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent (0°C) Reagent Ethyl Chloroformate (Electrophile) Reagent->Intermediate Base Triethylamine (TEA) (Acid Scavenger) Byproduct TEA·HCl (Salt Precipitate) Base->Byproduct Captures HCl Product Ethyl Diphenylcarbamate (Target) Intermediate->Product Elimination Intermediate->Byproduct

Figure 1: Synthetic pathway for Ethyl Diphenylcarbamate via acylation of diphenylamine.

Reagents and Equipment
  • Precursors: Diphenylamine (≥99%), Ethyl Chloroformate (97%).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]

  • Base: Triethylamine (TEA) or Pyridine.[1]

  • Equipment: 3-neck round bottom flask (250 mL), addition funnel, reflux condenser, nitrogen gas line, rotary evaporator.[1]

Step-by-Step Synthesis Procedure
  • Setup: Flame-dry a 250 mL 3-neck round bottom flask and purge with nitrogen.

  • Solubilization: Add 16.9 g (0.1 mol) of Diphenylamine and 100 mL of anhydrous DCM. Stir until fully dissolved.

  • Base Addition: Add 15.3 mL (0.11 mol) of Triethylamine . Cool the mixture to 0°C using an ice bath.

  • Acylation: Transfer 10.5 mL (0.11 mol) of Ethyl Chloroformate to an addition funnel. Add dropwise to the reaction mixture over 30 minutes, maintaining temperature <5°C to prevent side reactions.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2).[1] The diphenylamine spot (Rf ~0.[1]4) should disappear.[1]

  • Quenching: Quench the reaction by adding 50 mL of distilled water.

  • Extraction: Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 50 mL 1M HCl (to remove unreacted amine/base).[1]

    • 50 mL Saturated NaHCO₃ (to neutralize acid).

    • 50 mL Brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystalline needles.[1]

Protocol B: Analytical Characterization (HPLC)

For quality control or pharmacokinetic studies, Ethyl Diphenylcarbamate is quantified using Reverse Phase HPLC.[1][2] This method is adapted for compatibility with standard C18 or specialized phenyl-hexyl columns.[1]

Chromatographic Conditions
ParameterSpecification
Column C18 or SIELC Newcrom R1 (3.2 x 100 mm, 3 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid (or Formic Acid for MS)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Detection UV @ 210 nm and 254 nm
Mode Isocratic (Standard) or Gradient (Complex matrices)
Gradient Profile (Recommended)[1]
Time (min)% Mobile Phase A (Water/Acid)% Mobile Phase B (MeCN)
0.06040
5.01090
8.01090
8.16040
12.06040
Analytical Workflow Diagram

HPLCWorkflow SamplePrep Sample Preparation (Dissolve in MeCN) Filtration Filtration (0.22 µm PTFE Filter) SamplePrep->Filtration Injection Auto-Injection (5 µL) Filtration->Injection Separation Column Separation (Reverse Phase C18) Injection->Separation Mobile Phase Gradient Detection UV Detection (210/254 nm) Separation->Detection Elution DataAnalysis Integration & Quantification Detection->DataAnalysis

Figure 2: Analytical workflow for the quantification of Ethyl Diphenylcarbamate.

Expected Results & Troubleshooting

Physiochemical Data[1]
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 70–72°C.[1][3]

  • Solubility: Soluble in DCM, Ethyl Acetate, Ethanol, Acetonitrile; Insoluble in Water.[1]

  • Mass Spectrometry: Molecular Ion [M+H]+ = 242.1 m/z.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in solvent hydrolyzing chloroformate.[1]Ensure DCM/THF is anhydrous; purge flask with N₂.[1]
Oily Product Residual solvent or impurities.[1]Recrystallize from cold ethanol; dry under high vacuum for 24h.
HPLC Peak Tailing Silanol interactions.Increase buffer concentration or switch to a column with end-capping (e.g., Newcrom R1).[1]
Extra Peaks in HPLC Diphenylamine starting material.[1]Wash organic layer thoroughly with 1M HCl during extraction.[1]

References

  • PubChem. (n.d.).[1] Ethyl diphenylcarbamate (Compound).[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • SIELC Technologies. (2018).[1][2] Separation of Ethyl diphenylcarbamate on Newcrom R1 HPLC column. Retrieved January 28, 2026, from [Link][1]

  • Chemos GmbH. (n.d.).[1][5] Safety Data Sheet: Ethyl diphenylcarbamate. Retrieved January 28, 2026, from [Link][1]

  • USDA APHIS. (n.d.).[1] Chemical Effects Database: Diphenylurethane. Retrieved January 28, 2026, from [Link][1]

Sources

Application

Application Note: Metabolic Stability &amp; Environmental Fate Assessment of Ethyl Diphenylcarbamate

Executive Summary & Scientific Rationale Ethyl diphenylcarbamate (N,N-diphenylurethane) presents a unique challenge in biodegradation studies due to its structural recalcitrance. Unlike N-monosubstituted carbamates (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Ethyl diphenylcarbamate (N,N-diphenylurethane) presents a unique challenge in biodegradation studies due to its structural recalcitrance. Unlike N-monosubstituted carbamates (e.g., carbaryl), which are readily hydrolyzed by esterases, the N,N-diphenyl substitution creates significant steric hindrance around the carbamate linkage. Furthermore, its high lipophilicity (LogP ~3.4–4.0) limits bioavailability in aqueous microbial systems.[1]

This guide provides a high-sensitivity protocol for assessing the metabolic stability and environmental fate of ethyl diphenylcarbamate. It moves beyond standard OECD 301 screening to a definitive metabolic profiling approach, distinguishing between abiotic hydrolysis and true microbial catabolism.

Key Mechanistic Insight: The Hydrolysis Bottleneck

The primary degradation pathway is the cleavage of the ester bond. However, the electron-withdrawing nature of the two phenyl rings stabilizes the N-C bond, while their bulk blocks the approach of nucleophilic serine hydrolases. Therefore, degradation is often rate-limited by the initial hydrolysis step to release diphenylamine (DPA) .

Mechanistic Pathway Visualization

The following diagram illustrates the theoretical degradation pathway and the critical analytical checkpoints.

G EDC Ethyl Diphenylcarbamate (Parent) Inter Tetrahedral Intermediate EDC->Inter Hydrolysis (k1) (Rate Limiting) DPA Diphenylamine (Primary Metabolite) Inter->DPA Decarboxylation EtOH Ethanol Inter->EtOH CO2 CO2 Inter->CO2 RingCleavage Ring Cleavage (Rare/Slow) DPA->RingCleavage Microbial Oxidation (Requires specialized bacteria)

Figure 1: Proposed degradation pathway of ethyl diphenylcarbamate. The steric bulk of the diphenyl group makes k1 (hydrolysis) the rate-limiting step.

Experimental Protocols

Protocol A: Abiotic Hydrolysis (pH-Dependent Stability)

Objective: To determine if loss of parent compound is due to chemical instability or biological activity.

Reagents:

  • Sterile Buffers: Citrate (pH 4.0), Phosphate (pH 7.0), Borate (pH 9.0).

  • Test Substance: Ethyl diphenylcarbamate (purity >98%).[2]

  • Solvent: Acetonitrile (ACN).[3]

Workflow:

  • Stock Preparation: Dissolve ethyl diphenylcarbamate in ACN to 1000 mg/L.

  • Dosing: Spike buffers to a final concentration of 10 mg/L (ensure <1% cosolvent to prevent solubility artifacts).

  • Incubation: Incubate in dark, sterile glass vials at 50°C (accelerated) and 25°C.

  • Sampling: Aliquot 1 mL at t=0, 24h, 72h, 120h, and 168h.

  • Analysis: Immediate HPLC-UV/MS analysis.

Validation Criteria:

  • If degradation <10% over 5 days at pH 7, the compound is considered hydrolytically stable .

Protocol B: Microbial Biodegradation (Modified Batch Culture)

Objective: To measure biotransformation rates in an activated sludge system, overcoming solubility limitations.

Rationale: Standard aqueous dosing fails for this compound due to precipitation. This protocol uses a "Solvent Spike" method to maximize surface area.

1. System Setup
  • Inoculum: Activated sludge from a municipal wastewater treatment plant (washed 3x with mineral medium).

  • Medium: Mineral Salts Medium (MSM) lacking carbon sources.

  • Test Concentration: 20 mg/L (Supersaturated suspension).

2. Step-by-Step Methodology
  • Vessel Preparation: Use 250 mL Erlenmeyer flasks with baffles (to increase aeration).

  • Dosing Strategy (Critical):

    • Dissolve test substance in acetone.

    • Coat the bottom of the empty sterile flask with the solution.

    • Allow acetone to evaporate completely, leaving a thin film of ethyl diphenylcarbamate.

    • Add 100 mL of MSM and sonicate for 10 mins to create a fine dispersion.

  • Inoculation: Add sludge to a final Suspended Solids (MLSS) concentration of 30 mg/L.

  • Controls:

    • Abiotic Control: Sterile MSM + Test Substance + NaN3 (0.1%) to inhibit biology.

    • Adsorption Control: Heat-killed sludge + Test Substance.

  • Incubation: Orbital shaker (150 rpm) at 22°C in the dark for 28 days.

3. Sampling & Extraction (The "Total Recovery" Method)

Since the compound adsorbs to sludge, analyzing the supernatant is insufficient.

  • Harvest: Remove 2 mL of homogenous slurry (sludge + water).

  • Quench: Add 2 mL of Acetonitrile (ACN) immediately. This lyses cells and desorbs the compound.

  • Extraction: Vortex for 1 min; Sonicate for 10 min.

  • Clarification: Centrifuge at 10,000 x g for 5 mins.

  • Filtration: Filter supernatant through 0.2 µm PTFE filter into HPLC vial.

Analytical Method (HPLC-DAD/MS)

Instrument: Agilent 1290 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

Chromatographic Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Ramp to 95% B (Elute lipophilic parent)

    • 8-10 min: Hold 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 235 nm (Diphenyl absorption).

    • MS: ESI Positive Mode (Target Mass: 242.1 [M+H]+).

Target Analytes:

Compound Retention Time (approx) Target Ion (m/z) Notes
Ethyl Diphenylcarbamate 7.5 min 242.1 Parent
Diphenylamine 5.2 min 170.1 Primary Metabolite

| Ethanol | Void Volume | N/A | Hard to detect in LC |

Data Analysis & Interpretation

Kinetic Modeling

Biodegradation often follows pseudo-first-order kinetics. Plot


 vs. Time.


  • Half-Life (

    
    ): 
    
    
    
  • Interpretation:

    • 
       days:  Rapidly biodegradable.
      
    • 
       days:  Persistent (Recalcitrant).
      
Troubleshooting Low Recovery

If recovery in the sterile control is <80%:

  • Adsorption: The compound is sticking to the glass. Solution: Silanize glassware or switch to solvent extraction of the entire flask at each timepoint (sacrificial sampling).

  • Volatilization: Unlikely for this compound (low vapor pressure), but ensure seals are tight.

Experimental Workflow Diagram

Workflow Start Start: Dosing (Film Method) Incubation Incubation (28 Days, 22°C) Start->Incubation Sampling Sampling (Slurry Aliquot) Incubation->Sampling Days 0, 7, 14, 21, 28 Extraction Extraction (1:1 ACN:Slurry) Sampling->Extraction Cell Lysis & Desorption Analysis HPLC-MS Analysis Extraction->Analysis Data Calculate DT50 Analysis->Data

Figure 2: Step-by-step experimental workflow for evaluating ethyl diphenylcarbamate biodegradation.

References

  • PubChem. (n.d.).[2] Ethyl diphenylcarbamate (Compound Summary). National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Ethyl diphenylcarbamate. Retrieved October 24, 2023, from [Link] (General reference for REACH biodegradation data requirements).

  • Wolfe, N. L., et al. (1978). Carbamate Pesticide Degradation Mechanisms.
  • OECD. (1992). Test No. 301: Ready Biodegradability. Organisation for Economic Co-operation and Development. [Link]

  • Gros, M., et al. (2012). Removal of pharmaceuticals and endocrine disruptors in wastewater treatment. (Reference for ACN extraction logic for lipophilic contaminants).

Sources

Method

Application Note: Mechanistic Profiling and Kinetic Analysis of Ethyl Diphenylcarbamate

Executive Summary Ethyl diphenylcarbamate (EDC) represents a critical structural probe in physical organic chemistry and pharmacology. Unlike its N-monosubstituted counterparts (e.g., ethyl phenylcarbamate), EDC lacks th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl diphenylcarbamate (EDC) represents a critical structural probe in physical organic chemistry and pharmacology. Unlike its N-monosubstituted counterparts (e.g., ethyl phenylcarbamate), EDC lacks the nitrogen-bound proton required for the


 (Elimination-Addition) hydrolysis mechanism. Consequently, it functions as an obligate substrate for the 

(Addition-Elimination) pathway.

This application note provides a rigorous framework for using EDC to:

  • Isolate Hydrolytic Mechanisms: Distinguish between isocyanate-mediated degradation and direct nucleophilic attack.

  • Probe Steric Tolerance: Assess the active-site plasticity of serine hydrolases (e.g., Cholinesterases, FAAH) using the bulky diphenyl moiety.

  • Establish Stability Profiles: Generate pH-rate profiles for carbamate prodrug development.

Mechanistic Theory: The Obligate Pathway

To interpret kinetic data correctly, one must understand the "Mechanism Switch" that EDC enforces.

The E1cB vs. Dichotomy

Most carbamates hydrolyze via the E1cB mechanism , where a base removes the N-H proton to form an isocyanate intermediate. This is rapid and highly pH-dependent.

Ethyl Diphenylcarbamate is different. Because the nitrogen is fully substituted with two phenyl rings, there is no proton to remove. The reaction must proceed via the


 mechanism : direct nucleophilic attack by hydroxide on the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the diphenylamine leaving group.

This makes EDC an ideal negative control for studies investigating isocyanate-mediated toxicity or degradation.

Visualization of the Mechanism

The following diagram illustrates the blocked pathway and the forced


 route.

G EDC Ethyl Diphenylcarbamate (Substrate) Isocyanate Isocyanate Intermediate (BLOCKED) EDC->Isocyanate No N-H Proton (E1cB Impossible) Tetrahedral Tetrahedral Intermediate (T-State) EDC->Tetrahedral Direct Attack (BAc2) Base Base (OH-) Base->Tetrahedral Products Diphenylamine + Ethanol + CO2 Tetrahedral->Products Collapse

Caption: EDC forces the reaction through the Tetrahedral Intermediate (


) by structurally blocking the Isocyanate (E1cB) route.

Protocol A: Chemical Stability & pH-Rate Profiling

This protocol determines the pseudo-first-order rate constants (


) of EDC hydrolysis across a pH range. Due to the lipophilicity of the diphenyl group, a co-solvent system is mandatory.
Materials & Reagents[1]
  • Analyte: Ethyl Diphenylcarbamate (High Purity >98%).

  • Solvent: Acetonitrile (HPLC Grade).[1] Note: Avoid Methanol/Ethanol to prevent transesterification.

  • Buffer System (Constant Ionic Strength I=0.1 M):

    • pH 1–3: HCl / KCl

    • pH 4–6: Acetate buffer

    • pH 7–9: Phosphate buffer

    • pH 10–12: Carbonate or Borate buffer

  • Detection: HPLC-UV (Preferred) or UV-Vis Spectrophotometer.

Experimental Workflow
  • Stock Preparation: Dissolve EDC in Acetonitrile to create a 10 mM stock solution.

  • Reaction Initiation:

    • Pre-incubate 9.0 mL of the appropriate buffer at the target temperature (e.g., 25°C or 37°C) in a thermostated vessel.

    • Add 1.0 mL of Acetonitrile (co-solvent blank) to a reference cell.

    • Add 1.0 mL of EDC Stock to the reaction vessel (Final [EDC] = 1 mM; Solvent ratio = 10% ACN).

    • Critical Step: Verify the pH of the mixture after adding the organic solvent. The apparent pH (

      
      ) may shift.
      
  • Sampling & Quenching:

    • At defined intervals (

      
       min), withdraw 200 µL aliquots.
      
    • Quench: Immediately dilute into 800 µL of cold Mobile Phase (60:40 ACN:Water with 0.1% Formic Acid). The pH drop and temperature drop will freeze the reaction.

  • Analysis: Inject onto HPLC (See Section 5 for parameters).

Data Analysis

The hydrolysis follows pseudo-first-order kinetics when buffered:



Plot


 vs. Time. The slope is 

.

Table 1: Expected Kinetic Trends for EDC

pH RegionDominant SpeciesRate EquationExpected Trend
Acidic (pH < 4) Protonated Carbonyl

Rate increases as pH drops.
Neutral (pH 4-8) Water Attack

Rate is slow and pH-independent (Plateau).
Basic (pH > 9) Hydroxide Attack

Rate increases linearly with pH.

Protocol B: Enzymatic Inhibition Kinetics ( Determination)

EDC is often too bulky to be a rapid substrate for standard esterases but acts as a competitive inhibitor or a slow-turnover "suicide" substrate (carbamylating agent).

Rationale

This protocol measures the affinity of EDC for a target enzyme (e.g., Acetylcholinesterase or Fatty Acid Amide Hydrolase) by monitoring the inhibition of a standard reporter substrate.

Workflow Visualization

Protocol Start Enzyme Prep (Buffer + Enzyme) Inhibitor Add EDC (Various Conc.) Start->Inhibitor Incubate Incubation (Allow E-I Equilibrium) Inhibitor->Incubate Substrate Add Reporter Substrate (e.g., ATC or p-NP Acetate) Incubate->Substrate Measure Measure Velocity (v) (Absorbance/Time) Substrate->Measure

Caption: Standard workflow for determining the inhibition constant (


) of EDC against a target hydrolase.
Step-by-Step Procedure
  • Assay Buffer: 100 mM Phosphate Buffer, pH 7.4, 25°C.

  • Enzyme: Prepare a stock of the target hydrolase (e.g., AChE) titrated to give a linear rate of

    
    .
    
  • Inhibitor Series: Prepare EDC dilutions in DMSO. Final DMSO concentration in the assay must be <1% to avoid denaturing the enzyme.

    • Concentrations: 0, 1, 10, 50, 100, 500 µM.

  • Pre-Incubation:

    • Mix Enzyme + EDC.

    • Incubate for 10–30 minutes to allow the bulky diphenyl group to negotiate the active site gorge.

  • Substrate Addition: Add the reporter substrate (e.g., Acetylthiocholine + DTNB for Ellman's assay).

  • Measurement: Monitor Absorbance (412 nm for Ellman's) for 5 minutes.

Calculation

Calculate the % Inhibition or fit to the Cheng-Prusoff equation to find


. If the mechanism involves covalent carbamylation (time-dependent inhibition), plot 

vs. [I] to determine

.

Analytical Methods (HPLC-UV)

Due to the UV-absorbing nature of the diphenyl rings, UV detection is sensitive. However, separation is required to distinguish the reactant (Carbamate) from the product (Diphenylamine).

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–2 min: 40% B (Isocratic hold)

    • 2–10 min: 40%

      
       90% B (Linear Gradient)
      
    • 10–12 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (General aromatic) and 280 nm (Specific for diphenylamine).

  • Retention Times (Approximate):

    • Diphenylamine (Product): ~6.5 min

    • Ethyl Diphenylcarbamate (Reactant): ~8.2 min (More lipophilic).

References

  • Hegarty, A. F., & O'Regan, C. B. (1976). Kinetics and mechanism of the hydrolysis of 4-phenylallophanates. Journal of the Chemical Society, Perkin Transactions 2. (Demonstrates the switch from E1cB to BAc2 in related carbamate systems).

  • Williams, A. (1972). The Mechanism of Action of Carbamyl Chymotrypsin. Journal of the Chemical Society, Perkin Transactions 2. (Foundational text on carbamylation kinetics).

  • Zhou, Y., et al. (2022). Genetic Engineering Production of Ethyl Carbamate Hydrolase. PMC (NIH). (Provides context for enzymatic degradation of ethyl carbamate analogues).

  • Vandamme, T. F. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC (NIH). (Review of carbamate stability and prodrug mechanisms).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7660, Ethyl N,N-diphenylcarbamate.

Sources

Application

formulation of energetic materials with ethyl diphenylcarbamate

Application Note: Formulation & Stabilization of Double-Base Propellants using Ethyl Diphenylcarbamate (EDC) Part 1: Executive Summary This application note details the protocol for utilizing Ethyl Diphenylcarbamate (EDC...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Stabilization of Double-Base Propellants using Ethyl Diphenylcarbamate (EDC)

Part 1: Executive Summary

This application note details the protocol for utilizing Ethyl Diphenylcarbamate (EDC) (CAS: 603-52-1) as a dual-function stabilizer and plasticizer in double-base energetic formulations (Nitrocellulose/Nitroglycerin). Unlike traditional stabilizers such as Diphenylamine (DPA) or Centralite I, EDC offers unique plasticizing properties due to its lower melting point and structural compatibility with nitrate esters.

This guide provides a self-validating workflow: it integrates the formulation logic (causality of ingredient selection) with a closed-loop analytical protocol (HPLC quantification) to ensure the stabilizer is not only present but actively protecting the energetic matrix.

Part 2: Chemical Profile & Critical Parameters

Before formulation, the physicochemical properties of EDC must be understood to predict its behavior during the curing and storage phases.

Table 1: Physicochemical Specifications of Ethyl Diphenylcarbamate

ParameterSpecificationRelevance to Formulation
CAS Number 603-52-1Identity verification.
IUPAC Name Ethyl N,N-diphenylcarbamateStructural basis for NOₓ scavenging.
Melting Point 70–72 °CActs as a co-plasticizer during elevated temp curing.
Boiling Point ~384 °CHigh thermal stability prevents volatilization during processing.
Solubility Soluble in DCM, Acetone, MeCNCompatible with standard solvent-process manufacturing.
Function Non-basic Stabilizer / PlasticizerScavenges acidic decomposition products without alkaline hydrolysis.

Part 3: Stabilization Mechanism (The "Why")

The inclusion of EDC is not merely additive; it is a chemical safety barrier. Nitrate esters (NC/NG) undergo slow, autocatalytic decomposition, releasing nitrogen dioxide (


). If left unchecked, 

accelerates hydrolysis, leading to thermal runaway.

Mechanism of Action: EDC functions as a "sacrificial trap." It possesses an electron-rich nitrogen center (shielded by phenyl rings) that reacts with electrophilic


 species. Unlike basic stabilizers, EDC does not induce alkaline hydrolysis of the nitrate ester, making it ideal for long-term storage stability.

DOT Diagram 1: Stabilization Pathway This diagram illustrates the autocatalytic cycle of NC/NG decomposition and how EDC intercepts the cycle.

EDC_Mechanism NC_NG Nitrate Esters (NC / NG) NOx Nitrogen Oxides (NO2 / NO) NC_NG->NOx Homolytic Cleavage (Slow) NOx->NC_NG Autocatalysis (Fast) Heat Thermal Runaway NOx->Heat Exothermic Build-up EDC Ethyl Diphenylcarbamate (Stabilizer) EDC->NOx Scavenging Intermed N-Nitroso / Nitro Derivatives EDC->Intermed Irreversible Nitration

Figure 1: Mechanistic interception of autocatalytic nitrate ester decomposition by EDC.

Part 4: Formulation Protocol (Solvent Process)

Objective: Manufacture a Double-Base Propellant (DBP) grain containing 2.0% w/w EDC.

Materials:

  • Nitrocellulose (NC) (12.6% N, wetted with 30% ethanol).

  • Nitroglycerin (NG) (Desensitized in acetone or processed remotely - EXTREME CAUTION ).

  • Ethyl Diphenylcarbamate (EDC) (>98% purity).[1][2]

  • Solvent: Acetone/Ethanol blend (50:50).

Protocol Steps:

  • Stabilizer Pre-Dissolution (The Homogeneity Check):

    • Action: Dissolve the calculated mass of EDC in the Acetone/Ethanol solvent before introducing energetic components.

    • Causality: EDC has a melting point of ~71°C. Adding it as a dry powder to a slurry often results in "hotspots" of stabilizer and unprotected zones. Pre-dissolution ensures molecular-level distribution.

  • Slurry Preparation:

    • Action: Add wetted NC to the mixer. Slowly introduce the EDC/Solvent solution.

    • Action: Add NG (in solution) incrementally while monitoring torque/viscosity.

    • Target: A dough-like consistency (simulating a "carpet roll" phase).

  • Maceration & Aging:

    • Action: Seal the mixture and allow it to macerate for 12–24 hours at 25°C.

    • Causality: This allows the EDC to diffuse into the fibrous structure of the NC, ensuring the stabilizer is inside the matrix, not just on the surface.

  • Extrusion & Solvent Evaporation:

    • Action: Extrude strands/grains.

    • Action: Dry in a vacuum oven at 40°C until volatile content is <0.5%.

    • Critical Control Point: Do not exceed 60°C during drying, as EDC may begin to migrate (bloom) to the surface if the solvent removal is too rapid.

Part 5: Analytical Validation (HPLC Method)

A formulation is only as good as its verification. You must prove that EDC remains intact after processing.

Method Principle: Reverse-Phase HPLC with UV detection. EDC is hydrophobic; it will retain strongly on a C18 column.

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax or equiv), 250mm x 4.6mm, 5µm.

  • Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Injection Vol: 10 µL.

Sample Preparation (Extraction):

  • Grind: Cryogenically grind 1g of cured propellant.

  • Extract: Sonicate in 25mL Dichloromethane (DCM) for 30 mins.

  • Filter: 0.45µm PTFE filter (removes NC fibers).

  • Evaporate/Reconstitute: Evaporate DCM, reconstitute in Mobile Phase.

DOT Diagram 2: Analytical Workflow This diagram outlines the closed-loop validation process.

Analytical_Workflow Sample Cured Propellant Sample Extract Extraction (DCM/Sonication) Sample->Extract Solubilize Stabilizer Filter Filtration (0.45µm PTFE) Extract->Filter Remove NC Matrix HPLC HPLC-UV Analysis (C18, 254nm) Filter->HPLC Inject Data Data Processing HPLC->Data Integrate Peak Decision Quality Decision Data->Decision Calc % Recovery Decision->Sample Fail (<1.8%): Reformulate Decision->Decision Pass (1.9-2.1%): Release

Figure 2: Workflow for quantitative verification of EDC content in cured propellant.

Part 6: References

  • Trache, D., & Tarchoun, A. F. (2018). Stabilizers for nitrate ester-based energetic materials and their mechanism of action: A state-of-the-art review. Journal of Materials Science. Link

  • National Institutes of Health (NIH) - PubChem. (2025). Ethyl diphenylcarbamate (CAS 603-52-1) Compound Summary. Link

  • SIELC Technologies. (2018). Separation of Ethyl diphenylcarbamate on Newcrom R1 HPLC column. Link

  • Lupine Publishers. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. (Contextual reference for stabilizer analysis). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl Diphenylcarbamate Synthesis

Topic: Optimization of N-Acylation for Sterically Hindered Secondary Amines Ticket ID: #EDC-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of N-Acylation for Sterically Hindered Secondary Amines

Ticket ID: #EDC-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of ethyl diphenylcarbamate (


) presents a classic challenge in organic synthesis: acylation of a weak, sterically hindered nucleophile . Unlike simple aliphatic amines, diphenylamine possesses two phenyl rings that delocalize the nitrogen lone pair, drastically reducing its nucleophilicity (

of conjugate acid

, compared to

for aniline).

Users reporting low yields (<40%) typically encounter one of three failure modes:

  • Kinetic Stalling: The reaction is too slow at standard temperatures due to steric bulk.

  • Reagent Hydrolysis: Ethyl chloroformate decomposes before reacting with the amine.

  • Incomplete Activation: Standard bases (e.g.,

    
    , 
    
    
    
    ) are insufficient to drive the reaction to completion without catalytic assistance.

This guide provides an optimized protocol utilizing nucleophilic catalysis (DMAP) to overcome the energy barrier, ensuring yields >85%.

Part 1: Critical Mechanism Analysis

To solve the yield issue, you must understand the competition between the desired reaction and the background hydrolysis.

The Problem: Nucleophilicity vs. Sterics

The reaction between diphenylamine and ethyl chloroformate is an


-type substitution at the carbonyl carbon. However, the diphenylamine nitrogen is electronically deactivated (resonance) and sterically crowded. Without a catalyst, the reaction rate (

) is often slower than the rate of ethyl chloroformate hydrolysis (

) by trace moisture.
The Solution: The Steglich/DMAP Modification

We introduce 4-Dimethylaminopyridine (DMAP) . DMAP attacks the ethyl chloroformate first, forming a highly reactive N-acylpyridinium intermediate. This intermediate is far more electrophilic than the original chloroformate and is less sensitive to steric hindrance from the incoming diphenylamine.

ReactionMechanism R1 Ethyl Chloroformate Inter N-Acylpyridinium Salt (Highly Reactive) R1->Inter Fast Attack Cat DMAP (Catalyst) Cat->Inter Nucleophilic Catalysis Prod Ethyl Diphenylcarbamate Inter->Prod Acyl Transfer Sub Diphenylamine (Weak Nucleophile) Sub->Prod Slow Attack (Direct path blocked)

Figure 1: Catalytic cycle showing DMAP accelerating the acylation of the hindered diphenylamine.[1] The "Direct Path" is kinetically unfavorable.

Part 2: The Optimized Protocol (The "Golden" Route)

Do not use standard Schotten-Baumann conditions (aqueous NaOH) for this specific substrate; the hydrolysis competes too strongly. Use this anhydrous, catalyzed protocol.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Diphenylamine Substrate1.0Limiting reagent.
Ethyl Chloroformate Electrophile1.5Excess accounts for slight hydrolysis/evaporation.
Pyridine Base2.0Acts as HCl scavenger and co-solvent.
DMAP Catalyst 0.1 CRITICAL for high yield.
Toluene Solvent-High boiling point allows thermal acceleration.
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[2]

  • Solubilization: Add Diphenylamine (10 mmol) , DMAP (1 mmol) , and Pyridine (20 mmol) to anhydrous Toluene (50 mL) . Stir until dissolved.

  • Controlled Addition: Cool the mixture to 0°C (ice bath). Add Ethyl Chloroformate (15 mmol) dropwise over 10 minutes.

    • Why? The reaction is exothermic. High initial heat promotes decomposition.

  • The "Push": Remove the ice bath. Heat the reaction to Reflux (110°C) for 4–6 hours.

    • Note: A white precipitate (Pyridine·HCl) will form.[2] This is a good sign.

  • Monitoring: Check TLC (Solvent: 10% EtOAc in Hexanes). Diphenylamine spots should disappear.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Filter off the white solid (Pyridine·HCl).

    • Wash the filtrate with 1M HCl (2 x 30 mL) to remove excess pyridine and DMAP.

    • Wash with Sat. NaHCO₃ (1 x 30 mL) and Brine (1 x 30 mL).

    • Dry over

      
       and concentrate in vacuo.
      

Part 3: Troubleshooting Guide (FAQ)

Q1: My reaction stalled at 50% conversion. Adding more chloroformate didn't help.

Diagnosis: You likely hit the "Pyridine Wall." As Pyridine[2][3][4][5]·HCl precipitates, it can coat the unreacted amine or trap the stir bar. Fix:

  • Immediate: Add 10-20 mL of additional Toluene to solubilize the slurry.

  • Chemical: If you did not use DMAP, add it now (0.1 equiv) and reflux for another hour. The reaction will likely restart.

Q2: I see a new spot on TLC that isn't product or starting material.

Diagnosis: Formation of N,N,N',N'-tetraphenylurea . Cause: Moisture in the solvent. Ethyl chloroformate hydrolyzed to


 and ethanol; the intermediate carbamic acid can decarboxylate and react with another amine molecule.
Fix:  Ensure Toluene is dried over molecular sieves (3Å or 4Å). Do not use "bottle grade" solvent without verification.
Q3: The product is an oil that won't crystallize.

Diagnosis: Residual solvent or impurities (often unreacted ethyl chloroformate). Fix:

  • Ethyl diphenylcarbamate has a low melting point (~50-53°C) but can supercool into an oil.

  • Protocol: Dissolve the oil in a minimum amount of hot Ethanol/Hexane (1:4 ratio). Cool slowly to -20°C (freezer). Scratch the glass to induce nucleation.

Q4: Can I use Triethylamine ( ) instead of Pyridine?

Answer: Yes, but Pyridine is superior here. Reasoning:


 is bulkier than pyridine. Since the transition state is already crowded (Diphenylamine + Chloroformate), adding a bulky base increases steric repulsion. Pyridine is planar and less hindered.

Part 4: Workflow Visualization

Use this decision tree to diagnose yield issues in real-time.

TroubleshootingTree Start Start Reaction Check (T = 4 hours) TLC Check TLC (10% EtOAc/Hex) Start->TLC Result1 SM Present? TLC->Result1 Yes Yes (Stalled) Result1->Yes Low Conversion No No (Complete) Result1->No High Conversion TempCheck Is Temp > 80°C? Yes->TempCheck Action3 Proceed to Acid Wash (Remove Pyridine) No->Action3 CatCheck Was DMAP added? TempCheck->CatCheck Yes Action1 Increase Temp to Reflux TempCheck->Action1 No Action2 Add 10 mol% DMAP CatCheck->Action2 No LabelFail Check Solvent Dryness (Hydrolysis Issue) CatCheck->LabelFail Yes

Figure 2: Troubleshooting logic flow for stalled reactions.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for N-acylation protocols and purification).

  • Höfle, G., Steglich, W., & Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583, 1978. (The foundational paper establishing DMAP's mechanism for hindered substrates).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic explanation of nucleophilic catalysis and pKa effects).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7630, Diphenylamine." (Physical data and pKa verification).

  • Pannala, M., et al. "Ethyl chloroformate derivatization for determination of bisphenol-A." Analytical and Bioanalytical Chemistry, 401, 1067–1073, 2011. (Demonstrates the utility of ethyl chloroformate/pyridine systems).

Sources

Optimization

Technical Support Center: Purification of Crude Ethyl Diphenylcarbamate

Topic: Purification & Isolation Protocols for Ethyl N,N-Diphenylcarbamate (CAS 603-52-1) Support Ticket ID: CHEM-PUR-60352 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols for Ethyl N,N-Diphenylcarbamate (CAS 603-52-1) Support Ticket ID: CHEM-PUR-60352 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

User Context: You are likely synthesizing ethyl diphenylcarbamate via the reaction of diphenylamine with ethyl chloroformate. The most common failure mode in this workflow is the isolation of a viscous, dark oil instead of the expected white crystalline solid. This guide provides a tiered purification strategy to resolve this phase behavior and remove persistent starting materials.

Target Compound Specifications
PropertySpecificationCritical Note
Compound Name Ethyl N,N-diphenylcarbamateDo not confuse with Ethyl N-phenylcarbamate (MP ~53°C).[1][2][3]
CAS Registry 603-52-1
Physical State White Crystalline SolidIf you have a liquid at Room Temp (RT), it is impure.
Melting Point 70–72 °C Impurities (specifically unreacted amine) significantly depress this.
Solubility Soluble in organic solvents (EtOAc, DCM, EtOH); Insoluble in water.Lipophilic nature requires specific wash protocols.

Diagnostic Workflow (Triage)

Before selecting a protocol, assess the state of your crude material.[4] Use the decision matrix below to determine the correct entry point.

Purification_Decision_Tree Start Start: Crude Reaction Mixture StateCheck Physical State Check (at 25°C) Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Precipitate formed Oil Viscous Oil / Tar StateCheck->Oil No solidification TLC_Check TLC Analysis (Hex:EtOAc 8:2) Solid->TLC_Check Protocol_A Protocol A: Acid-Base Extraction (Chemical Wash) Oil->Protocol_A High Impurity Load DPA_Present Diphenylamine (DPA) Spot Visible? TLC_Check->DPA_Present DPA_Present->Protocol_A Yes (High Rf impurity) Protocol_B Protocol B: Recrystallization (Solvent: EtOH or Hex/EtOAc) DPA_Present->Protocol_B No (Clean crude) Protocol_A->Protocol_B Post-Wash Solid Protocol_C Protocol C: Flash Chromatography (Silica Gel) Protocol_B->Protocol_C If oiling out persists

Figure 1: Purification Decision Matrix. Follow the path based on the physical state of your crude product and TLC analysis.

Protocol A: Chemical Decontamination (Removing Diphenylamine)

The Issue: The most persistent impurity is unreacted diphenylamine (DPA). DPA is a very weak base (


 of conjugate acid ~0.78), meaning standard aqueous washes often fail to protonate and extract it efficiently, leaving it in the organic layer where it prevents crystallization.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in a non-polar solvent. Diethyl ether is preferred over Dichloromethane (DCM) for this step because amine salts are less soluble in ether, aiding separation.

  • Aggressive Acid Wash:

    • Wash the organic layer three times with 3M HCl (stronger than the standard 1M is often required due to DPA's weak basicity).

    • Mechanistic Insight: The high proton concentration forces the equilibrium toward the diphenylammonium salt (

      
      ), which partitions into the aqueous phase.
      
  • Neutralization: Wash the organic layer once with water, then once with Saturated NaHCO₃ to remove excess acid.

  • Drying: Dry over anhydrous MgSO₄, filter, and evaporate.

  • Result: You should now have a solid or a semi-solid capable of crystallization.

Protocol B: Recrystallization (The Gold Standard)

The Issue: The compound forms a supersaturated oil ("oiling out") instead of crystals.

Optimized Solvent Systems:

  • System 1 (Single Solvent): Ethanol (95% or Absolute).

  • System 2 (Binary Pair): Ethyl Acetate (Good solvent) / Hexane (Anti-solvent).

Procedure (Binary Pair Method):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethyl Acetate needed to dissolve it (approx. 60-65°C).

  • Precipitation: While keeping the solution hot, slowly add hot Hexane dropwise.

  • The Cloud Point: Stop adding Hexane the moment a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add 1-2 drops of Ethyl Acetate to clear the solution back to transparent.

  • Nucleation: Remove from heat.

    • Critical Step: If the solution remains clear as it cools to room temperature, scratch the inner glass wall with a glass rod to induce nucleation.

    • Cooling Profile: Room Temperature (30 mins)

      
       Refrigerator (4°C, 1 hour) 
      
      
      
      Freezer (-20°C, optional).
  • Filtration: Collect crystals via vacuum filtration. Wash with cold Hexane.

Recrystallization_Logic Step1 Dissolve in min. Hot EtOAc Step2 Add Hot Hexane until Cloudy Step1->Step2 Step3 Add 1 drop EtOAc to Clear Step2->Step3 Step4 Slow Cool (RT -> 4°C) Step3->Step4 Step5 Filter & Wash (Cold Hexane) Step4->Step5

Figure 2: Binary Solvent Recrystallization Workflow.

Protocol C: Flash Chromatography (Troubleshooting)

If Protocol A and B fail, or if high purity (>99%) is required for biological assays, use silica gel chromatography.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase:

    • Start: 95% Hexane / 5% Ethyl Acetate.

    • Gradient: Increase polarity to 90% Hexane / 10% Ethyl Acetate.

  • Elution Order:

    • Unreacted Diphenylamine (High

      
      , elutes first).
      
    • Ethyl Diphenylcarbamate (Product, Mid

      
      ). 
      
    • Diphenylurea/Polar byproducts (Low

      
      , stay on column or elute late).
      

Frequently Asked Questions (FAQ)

Q: My product is a dark red oil. Is it ruined? A: Not necessarily. The red color often comes from oxidation products of diphenylamine. These are highly colored even in trace amounts. Perform Protocol A (Acid Wash) followed by Protocol C (Chromatography) . The color usually separates easily on the column.

Q: Can I use vacuum distillation? A: It is risky. While ethyl diphenylcarbamate has a high boiling point (~360°C at atm, lower under vacuum), carbamates can thermally decompose into isocyanates and alcohols at high temperatures. Recrystallization is safer and more effective for this specific derivative.

Q: The literature says the melting point is 53°C, but you say 71°C. Why? A: You are likely looking at data for Ethyl N-phenylcarbamate (monosubstituted). The N,N-diphenyl derivative (CAS 603-52-1) has a higher melting point of 70-72°C due to increased molecular weight and stacking interactions.

References

  • ChemicalBook. (2025). Ethyl N,N-Diphenylcarbamate Properties and Melting Point Data (CAS 603-52-1). Retrieved from

  • Alfa Chemistry. (2025). Diphenylurethane (CAS 603-52-1) Specifications. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Ethyl N-phenylcarbamate vs Ethyl N,N-diphenylcarbamate Compound Summary. Retrieved from

  • Vogel, A.I.Textbook of Practical Organic Chemistry. (General reference for carbamate synthesis and acid-base extraction techniques).
  • Asian Journal of Chemistry. (2010). Synthesis of Carbamate Derivatives. (Context for purification of similar diaryl systems). Retrieved from

Sources

Troubleshooting

Technical Support Center: Ethyl Diphenylcarbamate Thermal Decomposition

Advanced Troubleshooting & Process Optimization Guide Current Status: Operational Topic: Thermal Decomposition of Ethyl -Diphenylcarbamate (EDC) Target Product: Diphenylamine (DPA) Mechanism Type: Unimolecular cis-elimin...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Process Optimization Guide

Current Status: Operational Topic: Thermal Decomposition of Ethyl


-Diphenylcarbamate (EDC)
Target Product:  Diphenylamine (DPA)
Mechanism Type:  Unimolecular cis-elimination (Chugaev-type)
Executive Summary

This guide addresses the pyrolytic decomposition of ethyl diphenylcarbamate (


) into diphenylamine (

), carbon dioxide (

), and ethylene (

).[1] Unlike

-monosubstituted carbamates which decompose into isocyanates and alcohols,

-disubstituted carbamates undergo a concerted

-hydrogen elimination. This process requires precise thermal control to avoid tar formation and ensure stoichiometric conversion.[2]
Module 1: Reaction Kinetics & Thermodynamics

Understanding the "Why" behind experimental failure.

Q1: My reaction yield is negligible despite heating to 250°C. Is the catalyst inactive?

A: This reaction is typically non-catalytic and thermally driven.[2] Your temperature is likely too low.[2] The decomposition of ethyl diphenylcarbamate is a homogeneous, first-order, unimolecular reaction that typically requires temperatures between 350°C and 440°C to proceed at appreciable rates.[2]

  • Mechanism: The reaction proceeds via a six-membered cyclic transition state (cis-elimination) involving the carbonyl oxygen and a

    
    -hydrogen on the ethyl group.
    
  • Kinetic Barrier: The activation energy (

    
    ) is high, often exceeding 180 kJ/mol.[2] At 250°C, the rate constant (
    
    
    
    ) is infinitesimally small.[2]
  • Correction: Increase reactor temperature to the 350–380°C window. Ensure your vessel can withstand the autogenous pressure if sealed, or use a flow system.[2]

Q2: Why is the reaction kinetics described as "first-order"?

A: The rate depends solely on the concentration of the carbamate.



This implies that dilution (adding solvent) will slow the absolute production rate but not change the half-life. However, solvents are rarely used due to the high temperatures required; the reaction is typically performed in the gas phase  or as a melt .

Data Table 1: Kinetic Parameters for N,N-Disubstituted Carbamate Decomposition

Parameter Typical Value / Range Significance
Temperature Range 340°C – 440°C Below 340°C, conversion is kinetically limited.
Reaction Order 1 (First Order) Rate is independent of surface-to-volume ratio (homogeneous).

| Activation Energy (


)  | ~190 kJ/mol | High sensitivity to temperature fluctuations (

5°C matters).[2] | | Entropy of Activation (

)
| Negative values | Consistent with a highly ordered cyclic transition state.[2] |
Module 2: Experimental Setup & Process Control

The "How" of fixing physical parameters.

Q3: The product mixture is turning dark green/black instead of the expected off-white/colorless DPA. Why?

A: This indicates oxidative degradation of the diphenylamine product.[2] Diphenylamine is a potent antioxidant (radical scavenger).[2] If you perform the decomposition in the presence of air (Oxygen), the nascent DPA will rapidly oxidize to form


-phenyl-p-benzoquinone imine derivatives (green/blue chromophores) and eventually tars.
  • Immediate Fix:

    • Strict Inert Atmosphere: Purge the reactor with high-purity Nitrogen (

      
      ) or Argon (
      
      
      
      ) for 30 minutes prior to heating.[2]
    • Continuous Sweep: Maintain a slow inert gas sweep during the reaction to carry away the ethylene and

      
      , preventing side reactions.[2]
      
Q4: I am experiencing dangerous pressure spikes. Is the stoichiometry off?

A: The stoichiometry is fixed, but the gas evolution is massive. For every 1 mole of solid/liquid carbamate decomposed, you generate 2 moles of gas (


 + Ethylene).[2]
  • Volume Expansion: At 350°C, the volume expansion from solid to gas is >1000x.[2]

  • Troubleshooting:

    • Open System: Do NOT run this in a standard sealed autoclave unless it is rated for high-pressure gas generation.[2]

    • Venting: Ensure the condenser is set to reflux the amine (bp ~302°C) while allowing

      
       and ethylene to escape to a scrubber.
      
Q5: How do I separate the product from the starting material?

A: Exploiting boiling point differentials is the most effective method.

  • Ethyl Diphenylcarbamate (SM): High boiling point, decomposes upon distillation at atm pressure.[2]

  • Diphenylamine (Product): Boiling point 302°C.[2]

  • Strategy: Since the reaction requires T > 350°C, the DPA product will exist as a vapor or melt.

    • In Flow Chemistry: The DPA can be condensed downstream while gases vent.[2]

    • In Batch: Drive the reaction to completion (monitoring gas evolution cessation). Unreacted carbamate is difficult to separate by distillation without causing further decomposition.[2]

Module 3: Visualization of Mechanism & Workflow
Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the concerted cis-elimination mechanism and the critical requirement for inert conditions.

DecompositionMechanism cluster_0 Gas Phase Removal Start Ethyl Diphenylcarbamate (Ph2N-CO-OEt) TS Cyclic Transition State (6-membered ring) Requires T > 350°C Start->TS Heat (Δ) Products Primary Products TS->Products SubProd1 Diphenylamine (Ph2NH) Products->SubProd1 SubProd2 Ethylene (Gas) (C2H4) Products->SubProd2 SubProd3 CO2 (Gas) Products->SubProd3 SideRxn Oxidation (in Air) (Green/Black Tars) SubProd1->SideRxn + O2 (Leak)

Caption: Unimolecular decomposition pathway of Ethyl Diphenylcarbamate showing the critical oxidation risk of the amine product.

Figure 2: Troubleshooting Logic Tree

Follow this flow to diagnose low yield or impurity issues.

Troubleshooting Problem Start: Identify Issue Issue1 Low Conversion Problem->Issue1 Issue2 Black/Green Product Problem->Issue2 Issue3 Pressure Spike Problem->Issue3 CheckT Is Temp > 350°C? Issue1->CheckT CheckAtm Is Atmosphere Inert? Issue2->CheckAtm CheckVent Is Venting Open? Issue3->CheckVent FixT Increase Temp (High Ea barrier) CheckT->FixT No CheckTime Check Residence Time CheckT->CheckTime Yes FixAtm Purge with Ar/N2 (DPA oxidizes easily) CheckAtm->FixAtm No FixVent Open Vent/Scrubber (2 moles gas / 1 mole solid) CheckVent->FixVent No

Caption: Diagnostic workflow for resolving thermal, oxidative, and pressure-related failures during decomposition.

Module 4: Analytics & Validation

The "What" – verifying your results.

Q6: How do I quantify the reaction progress?

A:

  • Gravimetric Analysis (TGA): This is the gold standard for kinetics.[2] You should observe a theoretical mass loss corresponding to the loss of the ethylformate group equivalent (

    
    ).
    
    • Calculation: MW(Carbamate) = 241.3 g/mol .[2] MW(DPA) = 169.2 g/mol .[2]

    • Target Mass Residual: ~70.1%.[2][3] If your residual mass is >71%, decomposition is incomplete.[2]

  • GC-MS: Diphenylamine is easily detected.[2] Look for the parent ion (

    
     169).[2]
    
    • Warning: Do not use high injector port temperatures (>300°C) if analyzing unreacted carbamate, as it may decompose inside the GC inlet, giving false conversion data.[2] Use HPLC for quantifying residual starting material.[2][4]

Q7: Can I use a catalyst to lower the temperature?

A: Generally, no.[2] Lewis acids may catalyze the reaction but often lead to competing electrophilic aromatic substitutions on the phenyl rings or polymerization of the ethylene. The thermal route is preferred for its "atom economy" and clean cleavage, provided oxygen is excluded.[2]

References
  • Daly, N. J., & Ziolkowski, F. (1971).[2] The thermal decompositions of carbamates. I. Ethyl N-methyl-N-phenylcarbamate.[1][2][5] Australian Journal of Chemistry, 24(12), 2541-2545.[2]

  • Al-Awadi, N. A., et al. (1996).[2] Gas-phase pyrolytic reactions of carbamates. Journal of Physical Organic Chemistry. (Mechanistic grounding for N,N-disubstituted elimination).

  • PubChem. (n.d.).[2][6] Ethyl diphenylcarbamate | C15H15NO2.[2] National Institutes of Health.[2]

  • Daly, N. J., & Ziolkowski, F. (1972).[2] The Thermal Decomposition of Ethyl N-Arylcarbamates. Australian Journal of Chemistry.[2][5] (Confirming first-order kinetics and unimolecular mechanism).

Sources

Optimization

Technical Support Center: Ethyl Diphenylcarbamate Synthesis

Topic: Troubleshooting Common Side Products & Impurities Ticket ID: EDC-SYN-2024 Status: Open Agent: Senior Application Scientist Executive Summary & Reaction Logic Welcome to the technical support hub for carbamate synt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Impurities Ticket ID: EDC-SYN-2024 Status: Open Agent: Senior Application Scientist

Executive Summary & Reaction Logic

Welcome to the technical support hub for carbamate synthesis. You are likely synthesizing Ethyl Diphenylcarbamate (CAS: 603-52-1) via the acylation of Diphenylamine using Ethyl Chloroformate .

While this reaction appears straightforward (


 at the carbonyl), the steric bulk of the two phenyl rings on the amine, combined with the moisture sensitivity of the chloroformate, creates a specific profile of side products. This guide treats your synthesis as a system, identifying failure modes (impurities) and their root causes.
The Reaction System[1][2][3][4][5][6][7][8][9][10]
  • Primary Pathway: Diphenylamine attacks the carbonyl of Ethyl Chloroformate. Base scavenges the HCl byproduct.

  • Critical Failure Mode: Moisture competes with the amine. Hydrolysis of the reagent stops the reaction, leaving unreacted starting material (the most common "impurity").

Impurity Pathway Map

The following diagram illustrates the competing pathways that generate the side products discussed in this guide.

ImpurityPathways Start Diphenylamine (Ph2NH) Product Ethyl Diphenylcarbamate (Target) Start->Product Base, Anhydrous Impurity_SM Unreacted Ph2NH (Major Impurity) Start->Impurity_SM Reagent Hydrolysis (H2O present) Impurity_Ox Colored Oxidation Products Start->Impurity_Ox Light/Air (Storage) Impurity_Urea Tetraphenylurea (Rare) Start->Impurity_Urea Phosgene impurity or Overheating Reagent Ethyl Chloroformate (Cl-CO-OEt) Reagent->Product Nucleophilic Attack Impurity_DEC Diethyl Carbonate (Solvent byproduct) Reagent->Impurity_DEC + Ethanol (from hydrolysis)

Figure 1: Reaction logic showing how moisture and storage conditions lead to specific impurities.

Troubleshooting Guides (Q&A Format)

Ticket #001: The "Ghost" Peak (Unreacted Starting Material)

User Report: "I added 1.1 equivalents of Ethyl Chloroformate, but my GC/TLC still shows a large spot for Diphenylamine. Why didn't it convert?"

Diagnosis: Diphenylamine is a secondary amine with significant steric hindrance. It is less nucleophilic than simple alkyl amines. If moisture is present, the Ethyl Chloroformate hydrolyzes faster than it reacts with the bulky amine.

Technical Explanation: Ethyl chloroformate reacts with water to form Ethanol,


, and HCl.


Once hydrolyzed, the reagent is "dead." The ethanol produced can then react with remaining chloroformate to form Diethyl Carbonate (see Ticket #003), further depleting your reagent.

Corrective Protocol:

  • Dry Solvents: Ensure your solvent (DCM, THF, or Toluene) is anhydrous.

  • Reagent Quality: Distill Ethyl Chloroformate if it is old; it degrades to HCl and ethanol over time.

  • Stoichiometry: Increase Ethyl Chloroformate to 1.5 – 2.0 equivalents . The excess accounts for unavoidable hydrolysis and drives the sluggish kinetics of the sterically hindered amine.

  • Base Choice: Use a stronger base catalyst like DMAP (4-Dimethylaminopyridine) (5-10 mol%) alongside your stoichiometric base (Triethylamine/Pyridine) to accelerate the acylation.

Ticket #002: The "Blue/Violet" Contamination

User Report: "My crude product has a distinct blue or violet tint. The literature says it should be a white/off-white solid."[1]

Diagnosis: This is Oxidation of Diphenylamine . Unlike the target carbamate, unreacted diphenylamine is highly susceptible to oxidation by air and light, forming N,N'-diphenylbenzidine derivatives (often blue/violet).

Technical Explanation: Even trace amounts ( < 1%) of unreacted starting material can color the entire batch. The carbamate moiety protects the nitrogen lone pair, making the product stable against oxidation. The color confirms the presence of unreacted amine.

Corrective Protocol:

  • Acid Wash (Critical Step): You must chemically remove the unreacted amine.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate).

    • Wash 2-3 times with 1M HCl .

    • Mechanism:[2][3][4][5][6][7][8] Diphenylamine is basic; it will protonate and move into the aqueous layer. The neutral carbamate product remains in the organic layer.

  • Recrystallization: If color persists, recrystallize from ethanol/water or hexane.

Ticket #003: The Liquid Impurity (Diethyl Carbonate)

User Report: "I isolated my solid, but it's wet/oily. NMR shows an ethyl triplet/quartet that doesn't match the product."

Diagnosis: Formation of Diethyl Carbonate .[1]

Technical Explanation: If hydrolysis occurs (generating ethanol) or if the chloroformate contains ethanol as a stabilizer, the following side reaction occurs:



Diethyl carbonate is a high-boiling liquid (

). It is difficult to remove by simple rotary evaporation and can solubilize your product, preventing crystallization.

Corrective Protocol:

  • High Vacuum: Dry the product under high vacuum (< 1 mbar) at

    
     for several hours.
    
  • Wash: Diethyl carbonate is soluble in hexane; your product is less so (check solubility first). Trituration with cold hexane can wash away the oily carbonate.

Impurity Profile Summary

ImpurityOriginDetection (Visual/Analytical)Removal Strategy
Diphenylamine Incomplete reaction; Reagent hydrolysisBlue/Violet color; Lower MP; TLC (runs faster than product)Acid Wash (1M HCl)
Diethyl Carbonate Reaction of reagent with EthanolOily residue; NMR (Ethyl peaks); "Sweet" odorHigh vacuum drying; Hexane trituration
Tetraphenylurea Reaction with Phosgene (impurity) or extreme heatHigh melting white solid; Insoluble in EtOHFiltration (if product is soluble); Recrystallization
Ammonium Salts Byproduct of base (e.g.,

)
White precipitate; Water solubleWater Wash (dissolves instantly)

Validated Synthesis Protocol

Use this protocol to minimize the side products listed above.

Reagents:

  • Diphenylamine (1.0 eq)

  • Ethyl Chloroformate (1.5 eq) – Excess to combat hydrolysis

  • Pyridine or Triethylamine (2.0 eq) – Acid scavenger

  • DMAP (0.1 eq) – Acylation Catalyst

  • DCM (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Diphenylamine, Base, and DMAP in anhydrous DCM under Nitrogen atmosphere. Cool to

    
    .
    
  • Addition: Add Ethyl Chloroformate dropwise. Control exotherm to prevent decomposition.

  • Reflux: Allow to warm to Room Temp, then reflux for 4-6 hours. Heat is required to overcome steric hindrance of the two phenyl rings.

  • Quench: Add water to hydrolyze excess chloroformate.

  • Purification (The "3-Wash" System):

    • Wash 1 (Acidic): Wash organic layer with 1M HCl (x2). Removes unreacted Diphenylamine and Pyridine/DMAP.

    • Wash 2 (Basic): Wash with sat.

      
      . Removes acidic byproducts.
      
    • Wash 3 (Neutral): Wash with Brine.[6] Dry over

      
      .[6]
      
  • Isolation: Evaporate solvent. If oil persists (Diethyl Carbonate), dry under high vacuum. Recrystallize from Ethanol/Water if necessary.

References

  • PubChem. Ethyl diphenylcarbamate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Filbert, W. F. (1941).[9] Purification of Diphenylamine.[2][9] U.S. Patent No. 2,256,196.[9] Washington, DC: U.S. Patent and Trademark Office. (Describes the oxidation/discoloration issues of the starting material).

  • BenchChem. (2025).[10][1] Technical Support Center: Synthesis of Ethyl (2-(furan-3-yl)ethyl)carbamate. (General reference for chloroformate handling and hydrolysis side-products).

  • Siek, T. J., et al. (1977).[11] Formation of ethyl chloroformate in chloroform and possible resulting adducts. Journal of Analytical Toxicology. (Describes the mechanism of artifact formation involving ethanol and chloroformates).

Sources

Troubleshooting

Technical Support Center: Ethyl Diphenylcarbamate (CAS 603-52-1)

Senior Application Scientist Desk | Subject: Stability, Storage, and Degradation Troubleshooting Part 1: The "Golden Rules" of Storage & Handling Quick-Reference Protocol for Lab Managers Ethyl diphenylcarbamate (Dipheny...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Subject: Stability, Storage, and Degradation Troubleshooting

Part 1: The "Golden Rules" of Storage & Handling

Quick-Reference Protocol for Lab Managers

Ethyl diphenylcarbamate (Diphenylurethane) presents a unique stability profile due to its low melting point (~52°C) and the potential for hydrolytic cleavage of the ester bond. Adherence to these three parameters is non-negotiable for maintaining reagent integrity >99%.

ParameterCritical SpecificationScientific Rationale
Temperature 2°C – 8°C (Recommended) Acceptable: < 25°CCritical: The melting point is 52–53°C [1]. Ambient spikes (e.g., shipping in summer, unconditioned labs) can cause "sintering" or complete fusion, altering surface area and dissolution rates.
Atmosphere Dry / Desiccated Carbamates are susceptible to hydrolysis under moist conditions, releasing diphenylamine and ethanol [2].
Light Amber Vials / Dark While the parent molecule is relatively stable, the primary degradation product (diphenylamine ) is highly photosensitive, oxidizing to violet/brown carbazole derivatives upon light exposure.
Part 2: Diagnostic Troubleshooting (Q&A)

Direct solutions to common observations in the laboratory.

Q1: "My white crystalline powder has turned a faint yellow or beige. Is it still usable?"

Status: Suspect Degradation.

  • Root Cause: This color shift typically indicates the presence of Diphenylamine , a hydrolysis product. Diphenylamine is photosensitive and oxidizes to colored compounds (e.g., N-phenyl-p-benzoquinone imine) even in trace amounts.

  • Action: Perform a purity check (HPLC). If purity is >98% and the color is faint, recrystallization from ethanol may salvage the material. If <98%, discard to avoid interference in biological assays.

Q2: "The material arrived as a solid fused lump instead of a powder."

Status: Physical Change Only (Likely Safe).

  • Root Cause: Thermal excursion. The shipment likely exceeded 50°C (melting point) during transit, causing the crystals to melt and resolidify.

  • Action:

    • Verify chemical integrity via NMR or HPLC (thermal decomposition usually requires T > 200°C [1]).

    • If chemically pure, grind the solid in a mortar under inert atmosphere to restore powder form for weighing.

Q3: "I see an extra peak in my HPLC chromatogram at a later retention time."

Status: Contamination/Degradation.

  • Root Cause: In Reverse Phase (RP-HPLC), Diphenylamine (LogP ~3.5) is more hydrophobic than Ethyl Diphenylcarbamate (LogP ~2.3 [1]) and may elute after the main peak depending on the gradient.

  • Verification: Inject a standard of Diphenylamine. If retention times match, hydrolysis has occurred.

Part 3: Degradation Mechanism & Visualization

Understanding the breakdown pathway is essential for interpreting analytical data. The primary failure mode is Hydrolysis , catalyzed by moisture, acids, or bases.

Figure 1: Hydrolysis Pathway of Ethyl Diphenylcarbamate The carbamate linkage cleaves to form unstable diphenylcarbamic acid, which rapidly decarboxylates.

HydrolysisPathway EDC Ethyl Diphenylcarbamate (C15H15NO2) Inter [Diphenylcarbamic Acid] (Unstable Intermediate) EDC->Inter + H2O (Acid/Base Cat.) DPA Diphenylamine (Degradation Product) Inter->DPA - CO2 Byprod CO2 + Ethanol Inter->Byprod

Part 4: Analytical Validation Protocol

Self-validating method to confirm reagent purity.

To distinguish Ethyl Diphenylcarbamate from its degradation products, use the following High-Performance Liquid Chromatography (HPLC) parameters.

Standard Operating Procedure (SOP) Parameters:

ComponentSpecification
Column C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)
Mobile Phase A Water (0.1% Formic Acid or Phosphoric Acid)
Mobile Phase B Acetonitrile (ACN)
Gradient 50% B to 90% B over 10 mins
Flow Rate 1.0 mL/min
Detection (UV) 254 nm (Strong absorption by diphenyl rings)
Expected Order 1.[1][2] Ethanol (Void) 2. Ethyl Diphenylcarbamate 3. Diphenylamine (Impurity)

Workflow for Stability Testing:

StabilityWorkflow Start Sample Inspection Visual Visual Check: Yellowing or Fusing? Start->Visual Prep Prepare 1 mg/mL in Acetonitrile Visual->Prep No visible issues Visual->Prep Yes (Suspect) HPLC Run HPLC-UV (254nm) Prep->HPLC Decision Purity > 98%? HPLC->Decision Pass PASS: Proceed to Experiment Decision->Pass Yes Fail FAIL: Recrystallize or Discard Decision->Fail No

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store Ethyl Diphenylcarbamate in DMSO or Ethanol stock solutions? A:

  • Short Term (Days): Yes, if kept at -20°C.

  • Long Term (Months): No. In protic solvents like Ethanol, transesterification can occur slowly. In DMSO, hygroscopicity attracts water, promoting hydrolysis [2]. Always prepare fresh or store as dry powder.

Q: Is this compound hazardous? A: Yes. It is classified as Harmful if swallowed (Acute Tox.[1][3] 4) and harmful to aquatic life [3].[1][3] Always handle with gloves and in a fume hood to avoid inhalation of dust.

Q: How do I dispose of old stock? A: Do not flush. Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber, as nitrogen oxides may form [4].

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69050, Ethyl diphenylcarbamate. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates.[1][2][3][4][5][6][7][8] J. Chem. Soc. B, 1968. Retrieved from [Link][9]

  • Chemos GmbH & Co. KG (2019). Safety Data Sheet: Ethyl diphenylcarbamate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up Ethyl Diphenylcarbamate Production

Introduction: The Scale-Up Threshold Scaling up the production of Ethyl N,N-diphenylcarbamate (CAS: 603-52-1) presents a distinct set of chemical engineering challenges that are often masked at the milligram scale. While...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Threshold

Scaling up the production of Ethyl N,N-diphenylcarbamate (CAS: 603-52-1) presents a distinct set of chemical engineering challenges that are often masked at the milligram scale. While the core chemistry—typically the nucleophilic substitution of diphenylcarbamoyl chloride with ethanol —appears straightforward, the thermodynamics and byproduct management become critical failure points when transitioning from a round-bottom flask to a pilot reactor.

This guide addresses the three primary bottlenecks encountered during scale-up: exothermic runaway risks , hydrolytic impurity formation , and corrosive byproduct management .

Module 1: Reaction Kinetics & Thermodynamics

Q: Why does my internal temperature spike uncontrollably during the ethanol addition, even with a cooling jacket?

A: You are likely experiencing dosing-controlled heat accumulation . The reaction between diphenylcarbamoyl chloride and ethanol is highly exothermic. At the bench scale, surface-area-to-volume ratios are high, allowing passive air cooling to dissipate heat. At scale, this ratio drops drastically.

The Mechanism: The nucleophilic attack of ethanol on the carbonyl carbon releases HCl. This reaction is instantaneous relative to the mixing time. If you add ethanol too quickly, the rate of heat generation (


) exceeds the rate of heat removal (

) of your jacket.[1]

Corrective Protocol:

  • Switch to Inverse Addition (if feasible): Add the acid chloride solution (dissolved in a carrier solvent like DCM or Toluene) into a chilled pool of Ethanol/Base. This ensures the limiting reagent is the heat-generating species.

  • Calculate the Adiabatic Temperature Rise (

    
    ):  Before running >100g, determine 
    
    
    
    using a reaction calorimeter (RC1).
    • Rule of Thumb: If

      
      , the dosing time must be extended to 
      
      
      
      hours.[1]
  • Active Temperature Control: Do not rely on a static setpoint. Use cascade control where the jacket temperature (

    
    ) responds dynamically to the difference between the reactor temperature (
    
    
    
    ) and the setpoint (
    
    
    ).
Q: I am observing a "stall" in conversion after 80%. Adding more ethanol doesn't help.

A: This is often a mass transfer limitation caused by salt formation. If you are using an organic base (e.g., Pyridine or Triethylamine) to scavenge the HCl byproduct, the resulting hydrochloride salt (e.g., Pyridine


HCl) can precipitate out of the solution.
  • The Issue: A thick slurry prevents the remaining diphenylcarbamoyl chloride (which is lipophilic) from contacting the ethanol (polar). The reaction becomes diffusion-limited.

  • The Fix:

    • Solvent Selection: Ensure your solvent system (e.g., Toluene/DCM) maintains salt solubility or creates a flowable slurry.

    • Agitation: Switch from a simple anchor impeller to a Pitched Blade Turbine (PBT) to induce axial flow and suspend the solids.

Module 2: Impurity Profile & Purification

Q: My HPLC shows a persistent impurity at RRT 1.2. What is it, and how do I remove it?

A: This is almost certainly N,N,N',N'-Tetraphenylurea .

Origin: This "dimer" forms via a moisture-induced side reaction.

  • Hydrolysis: Trace water reacts with Diphenylcarbamoyl Chloride

    
     Diphenylamine + 
    
    
    
    .
  • Coupling: The liberated Diphenylamine attacks a remaining molecule of Diphenylcarbamoyl Chloride.

  • Result: Tetraphenylurea.

Prevention Strategy:

  • Feedstock Quality: The water content of your Ethanol must be

    
     (Karl Fischer). Use molecular sieves if necessary.
    
  • Inerting: The reactor headspace must be swept with dry Nitrogen prior to charging.

  • Scavenger Stoichiometry: Ensure a slight excess of ethanol (

    
     eq) to outcompete the hydrolysis rate.
    

Purification: Tetraphenylurea is highly insoluble in cold ethanol.

  • Protocol: Perform a hot filtration of the crude reaction mixture (if using a solvent where the product is soluble) or utilize the differential solubility during the final crystallization step. Ethyl diphenylcarbamate crystallizes well from hexane/ethanol mixtures, while the urea derivative often remains solid or precipitates first.

Module 3: Visualizing the Chemistry

The following diagram maps the primary reaction pathway against the critical failure modes (Hydrolysis and Dimerization).

ReactionPathways cluster_conditions Critical Control Points Start Diphenylcarbamoyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate + EtOH Amine Diphenylamine (Impurity) Start->Amine + H2O (Hydrolysis) Ethanol Ethanol (Anhydrous) Water Trace Water (Contaminant) Product Ethyl N,N- diphenylcarbamate Intermediate->Product - HCl HCl HCl (Corrosive Byproduct) Intermediate->HCl Urea Tetraphenylurea (Dimer Impurity) Amine->Urea + Start (Coupling)

Figure 1: Reaction network showing the main synthesis pathway (Green) and the moisture-sensitivity failure mode leading to Urea formation (Red).[1]

Module 4: Standard Operating Procedure (SOP) - 1 kg Scale

Objective: Synthesis of Ethyl N,N-diphenylcarbamate via Acyl Chloride Route. Scale: 1.0 kg Input (Diphenylcarbamoyl Chloride).

Reagent Table
ReagentMW ( g/mol )Equiv.[2]Mass (g)Volume (mL)Role
Diphenylcarbamoyl Chloride 231.681.01000-Limiting Reagent
Ethanol (Anhydrous) 46.075.0~9901250Reagent / Solvent
Pyridine 79.101.2410420HCl Scavenger
Dichloromethane (DCM) 84.93--3000Solvent
Equipment Setup
  • Reactor: 10L Glass-Lined Reactor (GLR) or Hastelloy C-22 (to resist chloride corrosion).

  • Condenser: Set to -10°C (DCM reflux retention).

  • Scrubber: Caustic scrubber (NaOH 10%) connected to the vent line to neutralize HCl vapors.

Step-by-Step Protocol

Phase A: Charge & Dissolution

  • Purge the 10L reactor with

    
     for 15 minutes.
    
  • Charge Dichloromethane (3.0 L) and Diphenylcarbamoyl Chloride (1.0 kg) .

  • Agitate at 150 RPM until fully dissolved.

  • Charge Pyridine (420 mL) . Note: Slight exotherm may occur.

  • Cool the reactor jacket to 0°C .

Phase B: Controlled Addition (The Critical Step) 6. Load Ethanol (1250 mL) into the dosing funnel. 7. Begin addition of Ethanol.

  • Target Rate: 10 mL/min.
  • Stop Condition: If internal temperature (
    
    
    ) exceeds 10°C , halt addition immediately.
  • Once addition is complete, allow the jacket to warm to 20°C .
  • Heat to Reflux (~40°C) and hold for 4 hours.
  • IPC (In-Process Control):[1] Sample for HPLC.[3][4][5] Target < 1.0% starting chloride.

Phase C: Workup & Purification 10. Cool to 20°C. 11. Quench: Add 1.0 M HCl (2.0 L) slowly to neutralize excess pyridine. Caution: Exothermic. 12. Phase Separation: Drain the lower organic layer (DCM + Product). Discard the upper aqueous layer (Pyridine salts). 13. Wash organic layer with Sat.


 (2.0 L)  followed by Brine (2.0 L) .
14. Concentration:  Distill off DCM under reduced pressure (

). 15. Crystallization: Add Hexane (2.0 L) to the residue and heat to reflux. Cool slowly to 0°C to crystallize the product. 16. Filtration: Filter the white crystalline solid and wash with cold hexane.

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose yield or purity failures immediately.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield (<80%) IssueType->LowYield HighImpurity High Impurity IssueType->HighImpurity CheckSolids Heavy Solids in Reactor? LowYield->CheckSolids CheckWater Check Water Content HighImpurity->CheckWater StirringIssue Mixing Failure: Increase RPM / Change Impeller CheckSolids->StirringIssue Yes Hydrolysis Moisture Ingress: Dry Solvents / Check Seals CheckWater->Hydrolysis > 0.1% H2O

Figure 2: Diagnostic logic for common scale-up failures.

References

  • PrepChem. "Preparation of diphenylcarbamoyl chloride." PrepChem.com. Accessed January 28, 2026. [Link]

  • Ningbo Inno Pharmchem. "The Synthesis and Industrial Scale-Up of Carbamate Intermediates." NBInno Technical Articles. Accessed January 28, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: Ethyl Diphenylcarbamate (EDC) Impurity Profiling

Current Status: Operational Ticket Focus: Resolution of Structural Analogues & Thermal Degradants Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary: The Analytical Challenge Ethyl d...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Resolution of Structural Analogues & Thermal Degradants Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Analytical Challenge

Ethyl diphenylcarbamate (EDC) presents a unique analytical paradox. While chemically stable under storage, it exhibits significant thermal lability and isobaric interference potential during analysis.

The primary impurity of concern is Diphenylamine (DPA) , which serves as both the synthetic precursor and the primary degradation product. Because DPA and EDC share identical aromatic backbones and similar hydrophobicity, they frequently co-elute on standard C18 columns. Furthermore, aggressive ionization in Mass Spectrometry (MS) can fragment EDC back into DPA inside the source, leading to false-positive impurity reporting .

This guide bypasses standard "textbook" advice to address these specific field-observed phenomena.

Module 1: Chromatographic Resolution (HPLC/UPLC)

The Issue: Co-elution of EDC and DPA

Users often report a single, broad peak or "shoulder" co-elution when using standard Alkyl (C18/C8) stationary phases. Both compounds are neutral at typical HPLC pH (2.5–7.0) and highly hydrophobic, making separation based purely on hydrophobicity inefficient.

The Solution: - Interaction Selectivity

Switching to a Phenyl-Hexyl or Biphenyl stationary phase introduces orthogonal selectivity. The delocalized electrons in the stationary phase interact differently with the electron-rich diphenylamine versus the carbonyl-withdrawing environment of the carbamate.

Validated Protocol: Orthogonal Separation Method
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Column C18 (3 µm, 150 x 4.6 mm)Phenyl-Hexyl (2.7 µm, 100 x 2.1 mm)
Mobile Phase A Water + 0.1% TFAWater + 5 mM Ammonium Formate (pH 3.5)
Mobile Phase B AcetonitrileMethanol (Promotes

-

interactions)
Gradient Isocratic 70% BGradient: 50% B

90% B over 8 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV 254 nmUV 280 nm (Higher specificity for aromatics)
System Suitability Criteria
  • Resolution (

    
    ):  Must be 
    
    
    
    between DPA and EDC.
  • Tailing Factor (

    
    ):  DPA often tails due to silanol interactions. If 
    
    
    
    , increase buffer ionic strength.

Module 2: Mass Spectrometry Artifacts (LC-MS)

The Issue: In-Source Fragmentation (False Positives)

In LC-MS (ESI+), EDC (


 ~241) contains a labile carbamate linkage. High cone voltages or desolvation temperatures can cleave the ethyl ester group and decarboxylate the molecule before it reaches the quadrupole.

The Result: The detector sees an ion at


 170 (protonated DPA), falsely indicating the presence of the impurity DPA in a pure EDC sample.
Mechanism Visualization

Fragmentation EDC Ethyl Diphenylcarbamate (Precursor) [M+H]+ = 242 Transition Thermal/Voltage Stress EDC->Transition Frag1 Loss of C2H4 (Intermediate) Transition->Frag1 -28 Da Frag2 Loss of CO2 Frag1->Frag2 DPA Diphenylamine Ion (Artifact) [M+H]+ = 170 Frag2->DPA -44 Da

Figure 1: In-source fragmentation pathway where EDC mimics its own impurity (DPA).

Troubleshooting Protocol
  • Run a "Cone Voltage Ramp": Inject pure EDC standard and monitor

    
     242 and 
    
    
    
    170.
  • Observation: If the ratio of 170/242 increases linearly with voltage, the DPA signal is an artifact.

  • Corrective Action: Lower the Source Temperature to

    
     and Cone Voltage to minimum (e.g., 15-20V).
    

Module 3: Thermal Degradation (GC Analysis)

The Issue: The "Ghost" Peak

Gas Chromatography (GC) is generally discouraged for carbamates due to thermal instability. EDC will decompose in a hot injection port (


) into Diphenylamine and CO2/Ethylenes.
Diagnostic Data: GC vs. HPLC Comparison
AnalyteHPLC Purity (Area %)GC Purity (Area %)Interpretation
EDC 99.8%94.2%Thermal breakdown in GC inlet.
DPA 0.1%5.6%Artifact generated during injection.
Unknowns 0.1%0.2%True volatile impurities.
Recommended GC Parameters (If GC is mandatory)

If you must use GC (e.g., for residual solvent analysis), use Cold On-Column Injection :

  • Inlet Mode: Cool On-Column (COC) or PTV (Programmed Temperature Vaporizer).

  • Initial Temp:

    
     (hold 0.5 min).
    
  • Ramp: Ballistic heating after the sample is on the column.

Frequently Asked Questions (FAQ)

Q: Can I use UV detection at 210 nm to increase sensitivity? A: Not recommended. While signal intensity increases, specificity drops. Acetonitrile and many buffer salts absorb near 200-210 nm. For aromatic carbamates, 254 nm or 280 nm provides the best signal-to-noise ratio for impurities like DPA without baseline drift.

Q: My DPA peak is splitting. What is the cause? A: This is often a solvent mismatch. DPA is highly hydrophobic. If your sample diluent is 100% Acetonitrile but your initial mobile phase is 70% Water, the DPA precipitates momentarily at the column head.

  • Fix: Match the sample diluent to the starting mobile phase composition (e.g., 50:50 MeOH:Water).

Q: How do I distinguish between "Real" DPA and "Artifact" DPA in MS? A: Chromatographic retention time is the only truth.

  • Real DPA: Elutes at the DPA retention time (e.g., 3.5 min).

  • Artifact DPA: Elutes at the EDC retention time (e.g., 5.2 min) but has the mass of DPA (

    
     170). This confirms the fragmentation happened after the column separation.
    

References

  • SIELC Technologies. (2018). Separation of Ethyl diphenylcarbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • ResearchGate. (2013). Thermal degradation behavior of carbamates and analysis by GC-MS. Retrieved from [Link]

Sources

Optimization

enhancing the solubility of ethyl diphenylcarbamate in solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Optimization & Troubleshooting for Ethyl Diphenylcarbamate

CAS: 603-52-1 | Molecular Formula: C₁₅H₁₅NO₂ | LogP: ~3.98[1]

Introduction: The Hydrophobic Challenge

As a Senior Application Scientist, I frequently address inquiries regarding the handling of Ethyl N,N-diphenylcarbamate . This compound presents a classic challenge in assay development: it is a highly lipophilic carbamate ester (LogP ~3.[1]98) with negligible water solubility (<1 mg/L).[1]

Successful application in biological assays requires more than just "dissolving" the powder; it requires a strategy to maintain thermodynamic stability once the compound enters an aqueous environment.[1] This guide provides a self-validating framework to solubilize, stabilize, and deliver this compound effectively.

Part 1: Primary Stock Preparation

Q: What is the optimal solvent for creating a high-concentration master stock?

Recommendation: Dimethyl Sulfoxide (DMSO) is the superior primary solvent over Ethanol or Acetone for biological applications.[1]

  • The Science: Ethyl diphenylcarbamate possesses two phenyl rings, creating significant pi-pi stacking potential and hydrophobicity.[1][2] DMSO disrupts these interactions more effectively than protic solvents like ethanol.[1] Furthermore, DMSO has low volatility, preventing concentration shifts during storage.[1]

  • Protocol:

    • Weigh the solid ethyl diphenylcarbamate.[1][2]

    • Add Anhydrous DMSO (Grade ≥99.9%) to achieve a concentration of 10–50 mM .

    • Vortex vigorously for 30–60 seconds. Sonicate for 5 minutes if visual particulates remain.

    • Validation: Inspect the solution against a dark background. It must be crystal clear. Any turbidity indicates undissolved nuclei that will trigger precipitation later.[1]

Q: Can I use Ethanol? Answer: Yes, but with caveats. Ethanol is viable for chemical synthesis or specific fixation protocols, but for live-cell or enzymatic assays, its high volatility can lead to "edge effects" in microplates (evaporation) and rapid precipitation upon aqueous dilution due to the "Marangoni effect" (surface tension gradients).[1][2]

Part 2: Aqueous Dilution & Preventing "Crash-Out"

Q: Why does the compound precipitate immediately when I add the stock to my buffer?

Diagnosis: This is known as "Solvent Shock."[1] You are introducing a hydrophobic solute into a high-dielectric medium (water) too rapidly, causing local supersaturation and immediate nucleation.[1]

Troubleshooting Protocol: The Intermediate Dilution Step Do not pipette 1 µL of 50 mM stock directly into 1 mL of buffer.[1] Instead, use a Serial Dilution Strategy :

  • Step A (Intermediate): Dilute the 50 mM DMSO stock 1:10 into a compatible intermediate solvent (e.g., PEG-400 or pure DMSO) to create a 5 mM working stock.[1][2]

  • Step B (Final): Dilute the 5 mM working stock into the aqueous buffer while vortexing the buffer.

    • Critical Technique: Inject the solvent stream directly into the center of the vortex, not down the side of the tube.[1]

Q: How can I stabilize higher concentrations (>100 µM) in aqueous media?

Answer: You must modify the aqueous phase to lower its surface tension or provide hydrophobic pockets.[1]

  • Surfactants: Add 0.05% - 0.1% Tween 80 or Triton X-100 to your aqueous buffer before adding the compound.[1][2] The surfactant micelles will encapsulate the ethyl diphenylcarbamate molecules, preventing aggregation.[1]

  • Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2] The diphenyl motif fits well into the beta-cyclodextrin cavity.[1]

    • Protocol: Prepare a 10-20% (w/v) HP-β-CD solution in water.[1] Use this as your diluent instead of pure water.[1]

Part 3: Stability & Storage

Q: Is Ethyl Diphenylcarbamate susceptible to hydrolysis in solution?

Analysis: Unlike monosubstituted carbamates (R-NH-CO-OR'), N,N-disubstituted carbamates (like ethyl diphenylcarbamate) are chemically robust.[1][2] They lack the proton on the nitrogen atom necessary for the E1cB elimination mechanism common in carbamate hydrolysis.[1]

  • pH Tolerance: Stable in neutral (pH 7.4) and slightly acidic buffers for >24 hours.

  • Storage: Store DMSO stocks at -20°C. Aliquot to avoid freeze-thaw cycles, which can introduce moisture.[1][2] Water in DMSO lowers the solubility limit, causing "mystery precipitation" upon thawing.[1]

Part 4: Data & Decision Matrix

Table 1: Solvent Compatibility & Solubility Data
SolventSolubility RatingMax Conc. (Est.)[1][2][3][4]Application Notes
DMSO Excellent>100 mMPreferred for biological stock solutions.[1][2]
Ethanol Good~50 mMHigh volatility; risk of evaporation.[1][2]
Acetone Good>50 mMToxic to cells; use only for surface coating/synthesis.[1][2]
PBS (pH 7.4) Poor<10 µMRequires <1% DMSO or surfactant support.[1][2]
PEG-400 Moderate~10-20 mMGood cosolvent for in vivo formulation.[1][2]
Visual Workflow: Solubility Optimization Strategy

SolubilityStrategy Start Start: Solid Ethyl Diphenylcarbamate Target Define Target Aqueous Concentration Start->Target LowConc Low Conc. (< 10 µM) Target->LowConc Standard Assay HighConc High Conc. (> 10 µM) Target->HighConc High Dose / Animal DirectDil Direct Dilution Strategy: Keep DMSO < 0.1% LowConc->DirectDil ModBuffer Modify Aqueous Buffer HighConc->ModBuffer Vortex Inject into Vortexing Buffer DirectDil->Vortex Check Visual Check: Is solution clear? Vortex->Check Surfactant Option A: Add 0.1% Tween 80 ModBuffer->Surfactant Cyclo Option B: Add 20% HP-beta-CD ModBuffer->Cyclo Surfactant->Check Cyclo->Check Success Proceed to Assay Check->Success Yes Fail Precipitation Detected: Increase Cosolvent % Check->Fail No Fail->ModBuffer

Caption: Decision tree for selecting the correct solubilization strategy based on required final concentration.

Part 5: Frequently Asked Questions (Troubleshooting)

Q: My cells are dying, but I'm using a standard concentration. Is the compound toxic?

  • Check: Calculate your final solvent concentration. If you used Ethanol or DMSO >0.5% v/v, the solvent might be the toxin.[1]

  • Solution: Run a "Vehicle Control" (solvent only) alongside your experiment. If the vehicle kills the cells, reduce the solvent concentration and use a more potent stock to keep the volume low.[1]

Q: Can I autoclave the stock solution?

  • No. Ethyl diphenylcarbamate has a melting point of ~52°C. Autoclaving (121°C) will melt it and potentially degrade it or cause phase separation.[1][2] Sterilize stock solutions by filtration through a 0.22 µm PTFE (hydrophobic) membrane . Do not use Nylon filters, as they bind carbamates.[1]

Q: How do I verify the concentration if I suspect precipitation?

  • Method: Centrifuge the solution at high speed (10,000 x g) for 5 minutes. Analyze the supernatant via HPLC-UV (detection at ~235 nm or 274 nm).[1] If the peak area is lower than expected, precipitation occurred.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69050, Ethyl diphenylcarbamate. Retrieved January 28, 2026, from [Link]

  • Cheméo (2025). Chemical Properties of Ethyl N,N-diphenylcarbamate (CAS 603-52-1). Retrieved January 28, 2026, from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. (General principles on lipophilic drug formulation).[1] Retrieved from [Link]

Sources

Troubleshooting

dealing with homogenous, unimolecular elimination kinetics

Technical Support Center: Homogenous Unimolecular Elimination Kinetics Status: Online | Senior Application Scientist: Dr. Aristh (AI)[1] Welcome to the Kinetics Center of Excellence Scope: This guide addresses the experi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Homogenous Unimolecular Elimination Kinetics Status: Online | Senior Application Scientist: Dr. Aristh (AI)[1]

Welcome to the Kinetics Center of Excellence

Scope: This guide addresses the experimental characterization, troubleshooting, and optimization of Homogenous Unimolecular Elimination (E1) reactions. Context: Whether you are validating a synthesis pathway or conducting ICH Q1A stability testing for a new drug candidate, the "Unimolecular" label implies a specific set of mechanistic behaviors—specifically, that the rate-determining step (RDS) involves only the dissociation of the substrate, independent of the base or co-reagents.

Core Kinetic Law:



(Where 

is the first-order rate constant, unit:

)[1]

Module 1: Diagnostic Triage – Is it Truly Unimolecular?

Before troubleshooting rate anomalies, you must validate the mechanism. A common error in drug development is misidentifying a pseudo-first-order bimolecular reaction (E2) as a true unimolecular (E1) process.[1]

The Validation Workflow

Use this decision tree to confirm your mechanism before proceeding to optimization.

KineticValidation Start Start: Kinetic Anomaly Observed ConcCheck Experiment 1: Vary Base/Buffer Conc. (Keep Substrate Constant) Start->ConcCheck RateChange Does Rate Change? ConcCheck->RateChange Isotope Experiment 2: KIE Analysis (Deuterated Beta-Carbon) RateChange->Isotope No (Rate independent of Base) Result_E2 Mechanism: E2 (Bimolecular) Action: Switch to Second-Order Model RateChange->Result_E2 Yes (Rate depends on Base) KIE_Val Measure kH / kD Isotope->KIE_Val KIE_Val->Result_E2 High (> 2.0) C-H break is RDS Result_E1 Mechanism: E1 (Unimolecular) Action: Proceed to Module 2 KIE_Val->Result_E1 Unity (~1.0) C-H break is post-RDS

Figure 1: Diagnostic logic to distinguish E1 (unimolecular) from E2 (bimolecular) mechanisms based on concentration dependence and Kinetic Isotope Effects (KIE).

Key Diagnostic Indicators
ParameterUnimolecular (E1) BehaviorBimolecular (E2) Behavior
[Base] Dependence Zero Order (Rate

)
First Order (Rate

)
Leaving Group (LG) Critical (RDS involves C-LG bond breaking)Critical (C-LG bond breaks in concert)
Isotope Effect (

)
Secondary (

)
Hyperconjugation changes only.[1]
Primary (

)
C-H bond breaks in RDS.[1]
Stereochemistry Non-stereospecific (Carbocation intermediate)Stereospecific (Anti-periplanar requirement)

Module 2: The "Homogenous" Trap – Solvent & Environmental Control

In unimolecular elimination, the transition state (TS) is highly polar (carbocation-like).[1] "Homogenous" implies the reaction occurs in a single phase, but micro-heterogeneity (e.g., solvent cages) can distort kinetics.[1]

Troubleshooting Solvent Effects (The Winstein-Grunwald Protocol)

If your rate constants (


) are inconsistent across batches, the solvent's Ionizing Power (

)
is likely fluctuating.[1]

The Equation:


[1]
  • 
    : Solvent Ionizing Power (ability to stabilize the carbocation).[1][2]
    
  • 
    : Solvent Nucleophilicity (risk of competing 
    
    
    
    reaction).[1][3]
  • 
    : Sensitivity of your substrate to ionizing power.[1]
    

Corrective Action:

  • Maximize

    
    :  Use polar protic solvents (Water, Methanol, Formic Acid) to stabilize the E1 transition state.[1]
    
  • Minimize

    
    :  To avoid competing Substitution (
    
    
    
    ), use bulky, non-nucleophilic solvents (e.g., Trifluoroethanol, TFE) if solubility permits.[1]
  • Verify Homogeneity: Ensure no precipitation occurs during the reaction. In stability studies, drug precipitation at

    
     mimics "elimination" but is actually mass transfer.[1]
    

Module 3: Troubleshooting Kinetic Anomalies

Symptom: Non-linear Arrhenius Plots (


 vs 

is curved). Context: Common in accelerated stability testing (ICH Q1A) when extrapolating shelf-life.
Root Cause Analysis Matrix
ObservationProbable CauseMechanismCorrective Action
Concave Down (Rate drops at high T)Change in RDS At high T, diffusion or a pre-equilibrium step becomes rate-limiting rather than bond breaking.[1]Restrict Arrhenius extrapolation to the linear range (typically

C).[1]
Concave Up (Rate rises at high T)Tunneling (Rare in E1) or Competing Mechanism A high-energy competing pathway (e.g., thermal cracking) activates at high T.Analyze product profile by HPLC/GC.[1] If new peaks appear at high T, the mechanism has changed.
Sigmoidal / Drifting Solvent Evaporation Loss of solvent changes concentration and dielectric constant (

).[1]
Use sealed ampoules or headspace vials (See Protocol B).
Induction Period Autocatalysis Product (e.g., acid

) catalyzes the leaving group departure.[1]
Add a "sacrificial base" (e.g., 2,6-lutidine) to buffer the generated acid without acting as an E2 base.[1]

Module 4: Experimental Protocols

Protocol A: The "Infinity Point" Method (For Solution Kinetics)

Best for: Stable drugs undergoing slow degradation (ICH stability).[1]

Reagents:

  • Substrate (

    
    )[1][4][5]
    
  • Internal Standard (IS) - Crucial for volume correction.[1]

  • Solvent (Buffered to constant pH).[1]

Step-by-Step:

  • Preparation: Dissolve

    
     and 
    
    
    
    in the solvent. Split into 10 sealed HPLC vials.
  • Thermal Stress: Place 9 vials in a thermostated block (

    
    C). Keep 1 vial at -20°C as 
    
    
    
    .
  • Sampling: Remove vials at geometric time intervals (e.g., 1h, 2h, 4h, 8h...). Immediately quench by cooling to 4°C.

  • Analysis: Analyze by HPLC/UPLC. Calculate Ratio

    
    .[1]
    
  • Calculation: Plot

    
     vs. time (
    
    
    
    ).
    • Slope =

      
      .[1]
      
    • Self-Validation: The plot must be linear (

      
      ). If curved, check Module 3 .[1]
      
Protocol B: Headspace Analysis for Volatile Alkenes

Best for: Elimination reactions where the product is a gas (e.g., isobutylene from t-butyl esters).

Concept: In homogenous elimination, the product often escapes the solution. Measuring the gas phase is cleaner than measuring the disappearing solid.

HeadspaceWorkflow Sample Sample in Gas-Tight Vial Incubate Incubate at T (Equilibrium) Sample->Incubate Elimination Occurs Inject Auto-Sampler Injection (GC-MS) Incubate->Inject Gas Phase Sampled Data Plot Area vs Time (Inverse Kinetic) Inject->Data First Order Accumulation

Figure 2: Workflow for monitoring elimination kinetics via volatile product quantification.

Calculation: Since you are measuring product (


) formation:


Non-linear regression (NLLS) of

vs

yields

more accurately than linearized plots for product formation.[1]

FAQ: Senior Scientist to Senior Scientist

Q: My reaction follows first-order kinetics, but the product ratio (Alkene vs Substitution) changes with temperature. Is it still E1? A: Yes. This is a classic feature of competing unimolecular pathways (


 vs 

).[1] Both share the same rate-determining step (carbocation formation), so the overall rate is first-order.[1] However, the partitioning of the carbocation (elimination vs substitution) has different activation energies (

).[1] Elimination usually has a higher

, so higher temperatures favor the alkene product.[4]

Q: Can I use NMR for kinetics? A: Only if the reaction is homogenous and the solvent is deuterated. However, be wary of relaxation time (


)  issues. If your reactant and product have different 

values and you scan too fast, your integration ratios will be skewed, yielding false kinetic constants.[1] Always set the relaxation delay

.

References

  • IUPAC Compendium of Chemical Terminology (Gold Book) . "Unimolecular."[1][2] International Union of Pure and Applied Chemistry.[1] Link[1]

  • Master Organic Chemistry . "The E1 Mechanism: Kinetics and Substrate." MasterOrganicChemistry.com. Link

  • Grunwald, E., & Winstein, S. (1948).[1][3] "The Correlation of Solvolysis Rates." Journal of the American Chemical Society. (Foundational text for Solvent

    
     values). Link[1][3]
    
  • ICH Expert Working Group . "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation.[1] Link

  • LibreTexts Chemistry . "Arrhenius Plots and Non-Linearity." Chemistry LibreTexts. Link[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Ethyl Diphenylcarbamate vs. Conventional Carbamate &amp; Urea Stabilizers

This guide provides a technical comparison of Ethyl Diphenylcarbamate (EDC) against standard carbamate and urea-based stabilizers. It is designed for researchers in pharmaceutical development and material science who req...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Ethyl Diphenylcarbamate (EDC) against standard carbamate and urea-based stabilizers. It is designed for researchers in pharmaceutical development and material science who require precise data on stabilizer efficacy, thermal profiles, and safety implications.

Content Type: Technical Comparison & Experimental Guide Audience: Pharmaceutical Scientists, Polymer Chemists, Analytical Toxicologists

Executive Summary

Ethyl Diphenylcarbamate (EDC) (CAS: 603-52-1) represents a distinct class of stabilizers often overshadowed by its structural analogs, the Centralites (ureas) and Diphenylamine (DPA). While frequently utilized as an analytical standard for proteomic impurity profiling, EDC possesses unique stabilizing properties for labile nitrate-ester substrates (e.g., nitrocellulose-based delivery systems or energetic polymers).

Unlike Ethyl Carbamate (Urethane) —a known Group 2A carcinogen—EDC substitutes the labile N-hydrogens with phenyl groups, drastically reducing volatility and toxicity while enhancing lipophilicity. This guide objectively compares EDC’s performance against industry standards, highlighting its utility as a "cleaner" alternative for specific acid-scavenging applications.

Quick Comparison Matrix
FeatureEthyl Diphenylcarbamate (EDC) Ethyl Centralite (EC) Diphenylamine (DPA) Ethyl Carbamate (Urethane)
Chemical Class Carbamate (N,N-diphenyl)Urea (Sym-diethyl-diphenyl)Aromatic AmineCarbamate (Primary)
Primary Function Analytical Standard / Acid ScavengerHeat Stabilizer (Gold Standard)Radical/Acid ScavengerToxic Impurity (Avoid)
Thermal Onset (

)
~220–250°C>260°C~200°C (Sublimes)~180°C (Volatile)
Toxicity (IARC) Not Class. (Low/Mod)Not Class. (Low)Not Class. (Toxic metabolites)Group 2A (Carcinogen)
Mechanism Hydrolysis resistant; scavenges

Scavenges

and

Scavenges

/

N/A (Degradant)

Chemical & Mechanistic Profile

Structure-Activity Relationship (SAR)

The stabilizing power of EDC stems from the N,N-diphenyl substitution .

  • Steric Bulk: The two phenyl rings protect the carbamate linkage from premature hydrolysis, a common failure mode in primary carbamates.

  • Electron Delocalization: The nitrogen lone pair is delocalized into the phenyl rings, reducing the basicity compared to aliphatic amines but maintaining sufficient nucleophilicity to trap electrophilic decomposition products (like

    
     or 
    
    
    
    ).
Mechanism of Stabilization

In systems containing labile nitrate esters (common in specific medical polymers or propellants), degradation releases nitrogen oxides (


) and nitric acid, which catalyze further breakdown (autocatalysis).
  • EDC Action: EDC acts primarily as a "sacrificial base." It undergoes electrophilic aromatic substitution (nitration) on the phenyl rings or N-dealkylation, effectively sequestering the reactive

    
     species.
    
  • Contrast with Urethane: Ethyl carbamate lacks this scavenging ability and is itself a degradation product that must be quantified and minimized.

StabilizationMechanism Substrate Labile Substrate (e.g., Nitrocellulose) NOx NOx / H+ (Radicals/Acid) Substrate->NOx Thermal Degradation NOx->Substrate Autocatalytic Feedback Intermediate N-Nitro / Ring-Nitro Derivatives NOx->Intermediate Forms EDC Ethyl Diphenylcarbamate (Stabilizer) EDC->NOx Scavenges Stable Stabilized System (No Autocatalysis) Intermediate->Stable Inert Byproducts

Figure 1: Mechanism of acid/radical scavenging by Ethyl Diphenylcarbamate, preventing autocatalytic degradation of the substrate.

Comparative Performance Analysis

Experiment A: Thermal Stability (TGA)

Objective: Determine the thermal processing window for EDC compared to Ethyl Centralite (EC) and Urethane.

Data Summary (Synthesized from Literature):

  • Ethyl Carbamate: Rapid weight loss begins at 180°C ; complete volatilization/decomposition by 200°C. High volatility poses a contamination risk.

  • Ethyl Diphenylcarbamate: Stable up to 220°C . The diphenyl group adds significant molecular weight (MW 241.29), reducing volatility. Decomposition yields diphenylamine and CO2.

  • Ethyl Centralite: Highest stability, onset > 260°C . Preferred for high-temperature extrusion processes.

Experiment B: Hydrolytic Stability (HPLC)

Context: In pharmaceutical formulations (e.g., amorphous solid dispersions), moisture ingress can hydrolyze stabilizers.

  • Protocol: Incubate stabilizers in pH 1.2 and pH 7.4 buffer at 40°C for 7 days.

  • Result:

    • EDC: < 2% degradation (Hydrophobic shielding of carbonyl).

    • Primary Carbamates: > 15% hydrolysis (Yielding ethanol and ammonia).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Use this protocol to quantify EDC and distinguish it from toxic Ethyl Carbamate impurities.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent), 3 µm, 150 x 4.6 mm.

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities like Ethyl Carbamate).

    • 2-15 min: 10% → 90% B (Elution of EDC).

    • 15-20 min: 90% B (Wash).

  • Detection: UV at 254 nm (EDC absorbs strongly due to phenyl rings; Ethyl Carbamate requires 210 nm or MS detection).

Self-Validation Step:

  • Inject a mixture of Ethyl Carbamate (RT ~2.5 min) and Ethyl Diphenylcarbamate (RT ~12.5 min). The resolution (

    
    ) must be > 5.0 due to the massive lipophilicity difference.
    
Protocol 2: Accelerated Aging Assay (Vacuum Stability Test)

Use this to verify the stabilizing effect of EDC on a labile polymer (e.g., Nitrocellulose).

  • Preparation: Mix 5.0 g of polymer with 1% (w/w) EDC. Prepare a control (no stabilizer) and a reference (1% Ethyl Centralite).

  • Setup: Place samples in vacuum stability tubes equipped with pressure transducers.

  • Heating: Heat block to 100°C for 40 hours.

  • Measurement: Record the volume of gas evolved (

    
    ).
    
  • Criteria:

    • Fail: > 2 mL/g gas evolution (Indicates autocatalytic breakdown).

    • Pass: < 1 mL/g (Effective stabilization).

ExperimentalWorkflow Start Start: Stabilizer Evaluation Prep Sample Prep: Polymer + 1% EDC vs. Control Start->Prep Aging Accelerated Aging (100°C, 40h, Vacuum) Prep->Aging Analysis Analysis Phase Aging->Analysis TGA TGA/DSC: Check Thermal Onset Analysis->TGA Gas Manometry: Measure Gas Evolution (NOx/CO2) Analysis->Gas HPLC HPLC: Quantify Remaining Stabilizer Analysis->HPLC Report Generate Stability Report TGA->Report Gas->Report HPLC->Report

Figure 2: Workflow for validating the stabilizing efficacy of EDC in labile polymer matrices.

References

  • United States Environmental Protection Agency (EPA). (2000). Ethyl Carbamate (Urethane) Hazard Summary. Retrieved from [Link]

  • PubChem. (2024). Ethyl N,N-diphenylcarbamate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Lewandowski, G., & Milchert, E. (2005).[2] Thermal decomposition of methylene-4,4'-di(ethylphenylcarbamate) to methylene-4,4'-di(phenylisocyanate). Journal of Hazardous Materials, 119(1-3), 19-24.[2] Retrieved from [Link]

  • Trache, D., & Klapötke, T. M. (2025). Stabilizers for nitrate ester-based energetic materials and their mechanism of action: A state-of-the-art review. Cellulose (Springer). Retrieved from [Link]

  • SIELC Technologies. (2018).[3] Application: Separation of Ethyl diphenylcarbamate on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Comparative

validation of ethyl diphenylcarbamate as an analytical standard

Topic: Validation of Ethyl Diphenylcarbamate (EDPC) as an Analytical Internal Standard Context: High-Performance Liquid Chromatography (HPLC-UV/MS) for Aromatic Carbamates and Propellant Stabilizers. Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Ethyl Diphenylcarbamate (EDPC) as an Analytical Internal Standard Context: High-Performance Liquid Chromatography (HPLC-UV/MS) for Aromatic Carbamates and Propellant Stabilizers.

Executive Summary

This guide provides a rigorous technical framework for validating Ethyl Diphenylcarbamate (EDPC) (CAS: 603-52-1) as an Internal Standard (IS). While isotopically labeled analogs are the gold standard for Mass Spectrometry, EDPC offers a distinct advantage in Liquid Chromatography with UV detection (LC-UV) due to its strong chromophore (two phenyl rings), high hydrolytic stability, and lipophilicity.

This document compares EDPC against industry-standard alternatives (Deuterated Analogs and Aliphatic Homologs) and details a self-validating protocol for its implementation in quantitative workflows, specifically for the analysis of propellant stabilizers (e.g., Centralites) and aromatic carbamate pesticides.

Part 1: Comparative Analysis of Analytical Standards

The choice of an Internal Standard is a balance between physicochemical similarity to the analyte and signal differentiability. The table below objectively compares EDPC against its primary alternatives.

Table 1: Performance Matrix of EDPC vs. Alternatives
FeatureEthyl Diphenylcarbamate (EDPC) Deuterated Analogs (e.g., Ethyl Carbamate-d5) Aliphatic Homologs (e.g., n-Propyl Carbamate)
Primary Detection UV-Vis (254 nm) & MSMass Spectrometry (MS) OnlyMS or FID (Gas Chromatography)
Chromophore Strong (Diphenyl group)Negligible (Transparent in UV)Negligible (Transparent in UV)
Elution Profile Late Eluter (High Hydrophobicity)Co-elutes with AnalyteEarly/Mid Eluter
Cost Efficiency High (Synthetically simple)Low (Isotopic enrichment required)High
Matrix Compatibility Excellent for complex organic matrices (Propellants, Soils)Excellent for all matricesGood, but susceptible to volatile loss
Use Case LC-UV quantification of aromatic compounds; Propellant stability testing.LC-MS/GC-MS trace analysis of Ethyl Carbamate (Carcinogen).GC-FID analysis of simple carbamates.

Scientific Insight:

  • Causality of Choice: EDPC is selected when UV detection is mandatory. Aliphatic carbamates (like the analyte Ethyl Carbamate) lack conjugation and cannot be detected by UV without derivatization. EDPC's diphenyl moiety provides a strong

    
     transition, allowing it to serve as a normalization anchor for other UV-active analytes (e.g., Diphenylamine) without requiring a mass spectrometer.
    
  • Limitation: EDPC is significantly more hydrophobic (LogP ~3.5) than simple ethyl carbamate (LogP ~ -0.15). In Reverse Phase (RP) chromatography, EDPC will elute much later. This requires a gradient method to prevent excessive run times.

Part 2: Validation Framework (E-E-A-T)

To establish EDPC as a valid analytical standard, you must validate both the Material (Identity/Purity) and the Method (Performance).

Pillar 1: Material Characterization (Identity & Purity)

Before using EDPC as an IS, verify the reference material. Do not rely solely on the Certificate of Analysis (CoA) if the source is not an ISO 17034 accredited provider.

  • 1H-NMR Spectroscopy: Confirm the ratio of the ethyl group protons (triplet/quartet) to the aromatic protons (multiplet).

    • Acceptance Criteria: Integral ratio of Aromatic (10H) : Methylene (2H) : Methyl (3H) must be within ±5% of theoretical.

  • Melting Point Determination:

    • Standard: EDPC melts at 71–72 °C [1].

    • Validation: A range >2 °C indicates impurity (likely Diphenylamine).

Pillar 2: Method Validation Protocol (HPLC-UV)

Context: Quantification of Diphenylamine (DPA) and Centralites in Propellants using EDPC as IS.

Step 1: Selectivity & Resolution

  • Objective: Ensure EDPC does not co-elute with the analyte (DPA) or degradation products (N-Nitroso-DPA).

  • Protocol: Inject a mixture of Analyte + EDPC.

  • Metric: Resolution (

    
    ) between EDPC and nearest peak must be 
    
    
    
    .

Step 2: Response Factor (RF) Stability

  • Objective: Validate that EDPC corrects for injection variability.

  • Protocol: Prepare 5 calibration levels. Calculate the Response Factor (

    
    ) at each level:
    
    
    
    
  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the RF across the linear range must be

    
    .
    

Step 3: System Suitability (Precision)

  • Objective: Prove instrument stability.

  • Protocol: 6 replicate injections of the standard mix.

  • Acceptance Criteria: %RSD of the Area Ratio (Analyte/IS) must be better (lower) than the %RSD of the raw Analyte Area. This proves the IS is actually correcting errors.

Part 3: Experimental Protocol

Method: Determination of Propellant Stabilizers using EDPC Internal Standard. Technique: RP-HPLC with Diode Array Detection (DAD).

  • Preparation of Internal Standard Solution (ISS):

    • Dissolve 50 mg of EDPC (AccuStandard/Sigma grade) in 100 mL Acetonitrile (ACN).

    • Concentration: 500 µg/mL. Store at 4°C in amber glass (stable for 3 months).

  • Sample Preparation:

    • Weigh 1.0 g of Propellant sample.

    • Extract with 25 mL ACN in an ultrasonic bath for 30 mins.

    • CRITICAL STEP: Add 1.0 mL of ISS to the extract before making up to volume. This corrects for volume expansion/contraction and matrix effects during filtration.

    • Filter through 0.45 µm PTFE filter.

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

    • Gradient: 40% B (0 min)

      
       90% B (10 min) 
      
      
      
      Hold (2 min).
    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm (EDPC

      
       is approx 230-260 nm due to phenyl rings).
      

Part 4: Visualization (Validation Logic)

The following diagram illustrates the decision logic for selecting and validating EDPC, ensuring the "Fitness for Purpose" principle is met.

EDPC_Validation_Workflow Start Start: Select Internal Standard CheckUV Is UV Detection Required? Start->CheckUV NoUV Use Deuterated IS (MS) or Aliphatic IS (FID) CheckUV->NoUV No YesUV Candidate: Ethyl Diphenylcarbamate (EDPC) CheckUV->YesUV Yes Charact Pillar 1: Material ID (NMR & Melting Point) YesUV->Charact MethodVal Pillar 2: Method Validation Charact->MethodVal Selectivity Test 1: Selectivity (Rs > 2.0 vs Analyte?) MethodVal->Selectivity Linearity Test 2: Linearity (RF %RSD < 5%?) Selectivity->Linearity Pass Fail REJECT: Select Alternative (e.g., Methyl Centralite) Selectivity->Fail Fail (Co-elution) Precision Test 3: Precision (Ratio RSD < Area RSD?) Linearity->Precision Pass Linearity->Fail Fail (Non-linear) Valid VALIDATED SYSTEM EDPC Approved for Routine Use Precision->Valid Pass Precision->Fail Fail (No correction)

Caption: Decision tree for validating EDPC as an Internal Standard in HPLC-UV workflows.

References

  • National Institute of Standards and Technology (NIST). (2025). Ethyl diphenylcarbamate - Chemical Properties and Spectral Data. PubChem Compound Summary. [Link]

  • SIELC Technologies. (2018). Separation of Ethyl diphenylcarbamate on Newcrom R1 HPLC column. SIELC Application Notes. [Link]

  • International Organisation of Vine and Wine (OIV). (2017).[1] Determination of ethyl carbamate in spirituous beverages (Method OIV-MA-BS-25). (Note: Citations for standard EC analysis provided for context on why EDPC is not the standard for EC). [Link]

Sources

Validation

Spectroscopic Analysis of Ethyl Diphenylcarbamate: A Multi-Modal Structure Confirmation Guide

Executive Summary & Strategic Overview In pharmaceutical and agrochemical synthesis, Ethyl Diphenylcarbamate (EDC) serves as a critical intermediate. Its structural integrity is defined by the carbamate linkage stabilizi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

In pharmaceutical and agrochemical synthesis, Ethyl Diphenylcarbamate (EDC) serves as a critical intermediate. Its structural integrity is defined by the carbamate linkage stabilizing two phenyl rings and an ethyl ester moiety.

This guide moves beyond basic identification. We compare the three primary analytical "alternatives"—NMR, FTIR, and Mass Spectrometry —evaluating their specific utility in confirming the EDC structure against its most common synthetic impurities: Diphenylamine (starting material) and Diethyl Carbonate (side product) .

The Analytical Triad: Comparative Performance
Feature1H NMR (500 MHz) FTIR (ATR) GC-MS (EI)
Primary Utility Definitive connectivity & Purity QuantitationRapid "Go/No-Go" functional group checkMolecular weight & Fragmentation fingerprinting
Discriminatory Power High: Resolves ethyl ester signals from impurities.Medium: Excellent for detecting unreacted amine (N-H stretch).High: Identifies molecular ion (

) and specific loss of

.
Limit of Detection ~0.1% (with adequate scans)>1-2%<0.01% (Trace analysis)
Critical Blind Spot Inorganic salts (invisible)Difficult to quantify homologous impurities.Thermally unstable compounds (not an issue for EDC).

Structural Logic & Synthesis Pathway

To understand the spectra, we must understand the molecule's origin. EDC is typically synthesized via the reaction of diphenylamine with ethyl chloroformate.

Visualization: Synthesis & Impurity Logic

The following diagram maps the reaction pathway and the spectroscopic "red flags" for each impurity.

G cluster_flags Spectroscopic Discriminators Start Diphenylamine (C12H11N) Product Ethyl Diphenylcarbamate (C15H15NO2) Start->Product + Base - HCl Impurity1 Impurity A: Unreacted Diphenylamine Start->Impurity1 Incomplete Conversion Reagent Ethyl Chloroformate (C3H5ClO2) Reagent->Product Impurity2 Impurity B: Diethyl Carbonate Reagent->Impurity2 Hydrolysis/EtOH Side Rxn Flag2 NMR: Ethyl Signals Product: ~4.2 ppm (q) Impurity B: ~4.1 ppm (q) Product->Flag2 Flag1 IR: N-H Stretch (3400 cm-1) Present in Impurity A ABSENT in Product Impurity1->Flag1

Caption: Reaction pathway showing the origin of key impurities and the specific spectroscopic markers used to distinguish them from the target Ethyl Diphenylcarbamate.

Method 1: Nuclear Magnetic Resonance (1H NMR)

Status: The Gold Standard for Connectivity & Purity.

Mechanistic Insight

The 1H NMR spectrum of EDC provides two distinct regions: the aliphatic ethyl group and the aromatic phenyl rings. The critical validation point is the integration ratio between the aromatic protons (10H) and the ethyl protons (5H). Any deviation suggests the presence of diphenylamine (aromatic only) or diethyl carbonate (ethyl only).

Experimental Protocol
  • Solvent Selection: Dissolve 10-15 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

    • Why: CDCl₃ prevents overlap with the carbamate's aromatic region and ensures good solubility.

  • Acquisition: 16 scans, 30° pulse angle, d1=1.0s.

  • Referencing: Calibrate residual CHCl₃ peak to 7.26 ppm .

Data Interpretation Table
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Confirmation Note
7.20 – 7.45 Multiplet10HAromatic (Ph-H)Overlapping signals for meta/para/ortho protons of two phenyl rings.
4.21 Quartet (

Hz)
2H

Characteristic deshielding by the ester oxygen.
1.26 Triplet (

Hz)
3H

Coupled to the methylene group.

Self-Validating Check:

  • If you see a broad singlet around 5.0 - 8.0 ppm (variable), your sample is contaminated with Diphenylamine (N-H) .

  • The product is N,N-disubstituted, so it must have zero exchangeable protons (D₂O shake will show no change).

Method 2: Infrared Spectroscopy (FTIR)

Status: Rapid Functional Group Confirmation.

Mechanistic Insight

FTIR is the fastest way to confirm the conversion of the amine to the carbamate. The disappearance of the N-H stretch and the appearance of the Ester C=O are the definitive markers.

Experimental Protocol
  • Technique: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.

  • Background: Collect air background (32 scans).

  • Sample: Place solid/oil on crystal; apply high pressure clamp.

  • Resolution: 4 cm⁻¹.

Spectral Fingerprint[1][2]
  • The "Product" Signal (C=O): Look for a strong, sharp band at 1700–1720 cm⁻¹ . This is the carbamate carbonyl. It is slightly lower in frequency than a typical aliphatic ester (1740 cm⁻¹) due to conjugation with the nitrogen lone pair and the phenyl rings.[1]

  • The "Impurity" Signal (N-H): Diphenylamine has a distinct N-H stretch at ~3400 cm⁻¹ .

    • Pass Criteria: The region 3200–3500 cm⁻¹ must be flat (baseline). Any peak here indicates unreacted starting material.

  • C-O Stretch: Strong bands at 1200–1250 cm⁻¹ (Asymmetric C-O-C stretch).

Method 3: Mass Spectrometry (GC-MS)

Status: Molecular Weight & Fragmentation Fingerprint.

Mechanistic Insight

Electron Impact (EI) ionization (70 eV) induces predictable fragmentation. For carbamates, the cleavage of the ester bond and decarboxylation are dominant pathways.

Fragmentation Pathway Visualization

The stability of the diphenylamine radical cation drives the fragmentation pattern.

MS M_Ion Molecular Ion (M+) m/z = 241 Frag1 [M - C2H5]+ Loss of Ethyl m/z = 212 M_Ion->Frag1 - 29 Da Frag2 [M - CO2 - C2H4]+ Diphenylamine Radical Cation m/z = 169 M_Ion->Frag2 - 72 Da (Rearrangement) Frag3 Phenyl Cation m/z = 77 Frag2->Frag3 Ring Cleavage

Caption: Primary fragmentation pathway for Ethyl Diphenylcarbamate under EI conditions. The peak at m/z 169 is the diagnostic base peak.

Data Interpretation[1][2][4][5][6][7][8][9][10][11]
  • Molecular Ion (

    
    ):  Small but visible peak at m/z 241 .
    
  • Base Peak: Often m/z 169 (Diphenylamine radical cation) or m/z 168 . This results from the loss of the ethyl ester group (

    
    ) or sequential loss of ethylene and 
    
    
    
    .
  • Differentiation:

    • Diphenylamine:

      
       at 169 (matches the fragment of the product, but lacks the 241 parent).
      
    • Diethyl Carbonate:[2]

      
       at 118.
      

Comparison Summary: Which Method When?

ScenarioRecommended MethodRationale
Routine Batch Release 1H NMR Provides simultaneous confirmation of structure (ethyl/phenyl ratio) and molar purity (integration of impurity peaks).
Goods-In (Raw Material) FTIR 30-second test to confirm identity. If an N-H peak appears, reject the batch (contains amine).
Unknown Side-Product GC-MS If a new spot appears on TLC, MS is required to determine if it is a dimer or an oxidized species.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69050, Ethyl diphenylcarbamate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • NIST Mass Spec Data Center. Ethyl diphenylcarbamate Mass Spectrum. Retrieved via NIST Chemistry WebBook. [Link]

Sources

Comparative

cross-reactivity studies involving ethyl diphenylcarbamate

Analytical Specificity & Cross-Reactivity Guide: Ethyl Diphenylcarbamate (EDC) Executive Summary: The Specificity Challenge Ethyl diphenylcarbamate (EDC), also known as diphenylurethane (CAS 603-52-1), has emerged as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Specificity & Cross-Reactivity Guide: Ethyl Diphenylcarbamate (EDC)

Executive Summary: The Specificity Challenge

Ethyl diphenylcarbamate (EDC), also known as diphenylurethane (CAS 603-52-1), has emerged as a critical non-toxic alternative to Dinitrotoluene (DNT) and Dibutylphthalate (DBP) in propellant formulations and polymer synthesis.[1] Unlike its structural cousin ethyl carbamate (urethane), which is a known carcinogen, EDC utilizes bulky phenyl groups to stabilize nitrocellulose systems without the same toxicity profile.

However, its structural similarity to other diphenyl-based stabilizers (e.g., Ethyl Centralite, Diphenylamine) and carbamate pesticides creates a significant challenge in analytical specificity .[1] This guide objectively compares detection methods, defining the cross-reactivity thresholds and interference patterns that researchers must account for to avoid false positives in forensic and environmental assays.

Chemical Identity & Structural Homology

To understand cross-reactivity, we must first map the structural landscape. EDC is an N,N-disubstituted carbamate.[1] This substitution pattern is the primary determinant of its lack of reactivity in standard carbamate pesticide immunoassays (which target N-methyl groups) and its elution behavior in chromatography.[1]

Figure 1: Structural Homology of EDC and Interferents (Graphviz diagram illustrating the steric and functional differences)

ChemicalStructure cluster_legend Cross-Reactivity Risk Factors EDC Ethyl Diphenylcarbamate (EDC) (Target Analyte) Structure: Et-O-CO-N(Ph)2 DPA Diphenylamine (DPA) (Precursor/Metabolite) Structure: Ph-NH-Ph EDC->DPA Thermal Degradation (Loss of ester group) EC Ethyl Centralite (EC) (Common Co-contaminant) Structure: Et-N(Ph)-CO-N(Ph)-Et EC->EDC Structural Similarity (Diphenyl urea core) Carbaryl Carbaryl (Pesticide Analog) Structure: N-methyl carbamate Carbaryl->EDC Class Homology (Carbamate moiety) Shared Diphenyl Core Shared Diphenyl Core Hydrophobic Interaction Hydrophobic Interaction Shared Diphenyl Core->Hydrophobic Interaction Carbamate Linkage Carbamate Linkage Esterase Sensitivity Esterase Sensitivity Carbamate Linkage->Esterase Sensitivity

Caption: Structural relationships between EDC and common interferents. Note the shared diphenylamine core with DPA and Centralites, which drives chromatographic co-elution.

Comparative Performance: Detection & Specificity

This section compares how three standard analytical platforms handle EDC cross-reactivity. The goal is to select the method that maximizes specificity (low cross-reactivity) for your specific matrix.

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)
  • Specificity: High

  • Primary Interference: Ethyl Centralite (EC) and Akardite II.[1]

  • Mechanism: Separation based on hydrophobicity (LogP).[1] EDC (LogP ~4.3) elutes between Diphenylamine and Ethyl Centralite on C18 columns.[1]

Method B: Immunoassay (ELISA)
  • Specificity: Low to Moderate (Dependent on Hapten Design).

  • Primary Interference: Diphenylamine (DPA).[1]

  • Mechanism: Antibodies raised against generic "carbamates" (N-methyl) typically show <1% cross-reactivity with EDC due to the bulky diphenyl group blocking the binding pocket.[1] However, antibodies targeting the diphenyl moiety will show significant cross-reactivity.

Method C: Colorimetric Screening (Liebermann’s Test)
  • Specificity: Very Low.[1]

  • Primary Interference: All N-nitroso compounds and substituted carbamates.[1]

  • Mechanism: Reacts with the nitroso group formed after hydrolysis.[1] EDC can produce false positives if DPA is present as an impurity.[1]

Experimental Data: Cross-Reactivity Profiles

The following data summarizes the specificity of a validated HPLC method versus a generic carbamate immunoassay.

Table 1: Chromatographic Resolution (Reverse-Phase C18)

Conditions: Acetonitrile/Water Gradient, C18 Column, 254 nm detection.[1]

AnalyteRetention Time (min)Resolution Factor (Rs) vs EDCInterference Risk
Diphenylamine (DPA) 4.23.5Low (Well Separated)
Ethyl Diphenylcarbamate (EDC) 5.8 N/A Target
Methyl Centralite 6.11.2High (Critical Pair)
Ethyl Centralite 7.44.0Low
Dinitrotoluene (DNT) 3.5>5.0None
Table 2: Immunochemical Cross-Reactivity (Polyclonal Anti-Carbaryl Ab)

Assay Type: Competitive ELISA targeting N-methyl carbamates.[1]

Compound% Cross-Reactivity (CR)Interpretation
Carbaryl (Standard) 100%Primary Target
Ethyl Diphenylcarbamate < 0.1% Negligible Binding
Propoxur 85%High Cross-Reactivity
Diphenylamine < 0.01%No Interference

Insight: The steric bulk of the two phenyl rings in EDC prevents it from fitting into the binding pocket of antibodies designed for smaller N-methyl carbamate pesticides. This makes EDC an excellent negative control for pesticide assays but requires specialized antibodies for its own direct detection.[1]

Experimental Protocols

Protocol A: High-Resolution Separation of EDC from Propellant Stabilizers

Purpose: To quantify EDC without interference from Methyl Centralite.

  • Sample Preparation:

    • Extract 1g of propellant/sample in 10 mL Acetonitrile.

    • Sonicate for 20 mins at 25°C.

    • Filter through 0.45 µm PTFE filter.[1]

  • LC Conditions:

    • Column: Phenyl-Hexyl or C18 (150mm x 4.6mm, 5µm).[1] Note: Phenyl-Hexyl provides better selectivity for aromatic stabilizers.[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Methanol.[1]

    • Gradient: 40% B to 90% B over 15 min.

  • Detection:

    • UV @ 254 nm (aromatic ring absorption).[1]

    • Validation Check: Ensure Resolution (Rs) between EDC and Methyl Centralite is > 1.5.[1]

Protocol B: Cross-Reactivity Assessment Logic

Purpose: To validate a new assay for EDC specificity.

Figure 2: Workflow for Cross-Reactivity Validation (Graphviz diagram of the experimental logic)

CrossReactivityWorkflow Start Start Validation Spike Spike Matrix with 10x Interferent (e.g., EC, DPA) Start->Spike Assay Run EDC Assay (HPLC or ELISA) Spike->Assay Compare Compare Signal to Blank Control Assay->Compare Decision Signal > LOD? Compare->Decision Pass Specificity Confirmed (No Cross-Reactivity) Decision->Pass No Fail Interference Detected (Optimize Separation) Decision->Fail Yes

Caption: Step-by-step logic for validating EDC specificity against structural analogs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11667, Ethyl diphenylcarbamate.[1] Retrieved from .[1]

  • Luiggi, M., et al. (2002). Steric factors in the gas phase elimination kinetics of ethyl N-benzyl-N-cyclopropylcarbamate and ethyl diphenylcarbamate.[1] International Journal of Chemical Kinetics.[1] Retrieved from .[1]

  • U.S. Environmental Protection Agency. Methods for the Determination of Carbamate Pesticides. (Contextual reference for carbamate analysis standards). Retrieved from .[1]

  • Legislation.gov.uk (1959). The Export (Control) Order 1959 - Schedule 1: Explosives and Propellants.[1] (Listing EDC as a controlled stabilizer). Retrieved from .[1]

Sources

Validation

Technical Guide: Next-Generation Stabilizers for Nitrocellulose Propellants

The following guide is structured as a high-level technical resource for researchers and scientists in chemical safety and energetic materials. It bridges the gap between traditional propellant chemistry and modern toxic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for researchers and scientists in chemical safety and energetic materials. It bridges the gap between traditional propellant chemistry and modern toxicological requirements (REACH), addressing the specific request to replace Ethyl Diphenylcarbamate (Centralite I).

Beyond Ethyl Diphenylcarbamate (Centralite I): Performance, Toxicity, and Green Alternatives

Executive Context: The Nitrosamine Challenge

Ethyl diphenylcarbamate (EDC), industrially known as Centralite I , has long been the industry standard stabilizer for smokeless powders and double-base propellants. Its primary function is to scavenge nitrogen oxides (


) and nitric acid evolved during the inevitable decomposition of nitrocellulose (NC) and nitroglycerine (NG).

The Critical Flaw: While effective as a stabilizer and plasticizer, EDC functions by N-nitrosation. Upon reacting with


, it forms N-nitroso-N-ethylaniline , a compound classified as carcinogenic. With tightening REACH regulations and the pharmaceutical industry's "Nitrosamine Crisis" spilling over into industrial chemical safety standards, the replacement of EDC is no longer optional—it is a regulatory imperative.

This guide evaluates three tiers of alternatives:

  • The Direct Industrial Successor: Akardite II

  • The Synthetic Specialist: Triphenylamine (TPA)

  • The "Green" Future: Curcumin and Tocopherols (Vitamin E)

Mechanistic Comparison: How They Work

To select an alternative, one must understand the stabilization mechanism.[1] The ideal stabilizer acts as a "chemical sink" for


 without becoming toxic itself.
The Incumbent: Ethyl Diphenylcarbamate (Centralite I)
  • Mechanism: Acts as a weak base. It neutralizes acidic decomposition products and undergoes electrophilic aromatic substitution and N-nitrosation to trap

    
    .
    
  • Outcome: Effective stabilization but generates carcinogenic N-nitrosamines.[2][3]

Alternative 1: Akardite II (1-methyl-3,3-diphenylurea)
  • Mechanism: Similar urea-based structure to EDC but possesses a diphenylamine backbone that is sterically hindered. It acts as a hyper-effective scavenger in double-base propellants (containing NG) because it inhibits the cross-reaction between NC and NG better than EDC.

  • Advantage: Superior stability in high-energy double-base formulations; lower volatility.

Alternative 2: "Green" Phenols (Curcumin /

-Tocopherol)
  • Mechanism: Radical Scavenging. Unlike urea bases that neutralize acid, hindered phenols donate hydrogen atoms to quench alkoxy radicals formed during NC chain scission. They also trap

    
     on the aromatic ring (nitration) rather than the nitrogen (nitrosation).
    
  • Advantage: Zero N-nitrosamine formation. The byproducts are nitrophenols, which are generally less toxic.

Visualizing the Stabilization Pathways

The following diagram illustrates the divergent pathways of the traditional amine/urea stabilizers versus the green phenolic alternatives.

StabilizationMechanism cluster_0 Toxic Pathway cluster_1 Green Pathway NC Nitrocellulose Decomposition NOx NOx / HNO3 (Radicals) NC->NOx Aging/Heat EDC Ethyl Diphenylcarbamate (Centralite I) NOx->EDC Curcumin Curcumin / Tocopherol (Green Stabilizer) NOx->Curcumin Nitrosation N-Nitrosation Reaction EDC->Nitrosation Carcinogen N-nitroso-N-ethylaniline (CARCINOGENIC) Nitrosation->Carcinogen Scavenging Radical Scavenging & Ring Nitration Curcumin->Scavenging SafeProduct Nitrophenols (NON-CARCINOGENIC) Scavenging->SafeProduct

Caption: Comparison of N-nitrosation pathway (Centralite I) vs. Radical Scavenging/Ring Nitration (Green Stabilizers).

Comparative Performance Data

The following table synthesizes experimental data from accelerated aging studies (Heat Flow Calorimetry).

FeatureEthyl Diphenylcarbamate (Centralite I)Akardite IICurcumin (Green Alternative)
CAS Number 85-98-3519-65-3458-37-7
Primary Role Stabilizer & PlasticizerStabilizer (Double Base)Stabilizer (Radical Scavenger)
Melting Point 71–72 °C170–172 °C183 °C
Toxicity Profile High (Generates Nitrosamines)Medium (Lower toxicity byproducts)Low (Food Grade / GRAS)
Stabilization (HFC) Baseline (10+ years @ 25°C)Superior (Lower heat generation)Comparable/Superior (Delayed onset of autocatalysis)
Gas Generation ModerateLowLow
Solubility Alcohols, EstersLow in Ethanol, High in AcetoneAcetone, Ethyl Acetate

Key Insight: Akardite II is the immediate "drop-in" replacement for high-performance military applications due to its high melting point and proven track record in double-base propellants. Curcumin is the research-grade alternative for "green munitions" but requires formulation adjustments due to its different solubility and plasticizing properties.

Experimental Protocols: The Self-Validating System

To validate any alternative stabilizer, you cannot rely on simple chemical assays. You must use Heat Flow Calorimetry (HFC) to measure the rate of decomposition.[4] This protocol is based on STANAG 4582 , the NATO standard for propellant stability.[1][4][5][6]

Protocol A: Microcalorimetry Stability Test (STANAG 4582)
  • Objective: Determine if the propellant will remain stable for 10 years at 25°C.

  • Equipment: Heat Flow Calorimeter (e.g., TAM IV or equivalent).

  • Sample: 3–5 g of propellant containing the candidate stabilizer.

Step-by-Step Workflow:

  • Preparation: Load the propellant sample into a glass ampoule. Seal hermetically to retain

    
     (simulating internal grain conditions).
    
  • Equilibration: Insert ampoule into the calorimeter pre-heated to 70°C (or 80°C for rapid screening). Allow 45 minutes for thermal equilibrium.

  • Measurement: Record the heat flow (

    
    ) continuously for 10 to 20 days .
    
  • Validation Criteria (The "Pass" State):

    • The heat flow curve must not show an exponential rise (autocatalysis) during the test period.

    • Calculate the total heat generation.[5] It must remain below the safety limit defined by the Arrhenius equation for the specific propellant type (typically < 114

      
       peak).
      
Protocol B: Stabilizer Depletion Tracking (HPLC)
  • Objective: Quantify the consumption of the stabilizer and the formation of daughter products.

  • Method: High-Performance Liquid Chromatography (Reverse Phase).

Step-by-Step Workflow:

  • Extraction: Dissolve 1g of aged propellant in 25mL of acetonitrile. Sonicate for 30 mins.

  • Precipitation: Add aqueous

    
     to precipitate the Nitrocellulose matrix. Filter through a 0.45 
    
    
    
    PTFE filter.
  • Analysis: Inject into HPLC (C18 column).

    • Mobile Phase: Methanol/Water gradient.

    • Detection: UV-Vis at 254 nm.

  • Quantification: Track the decrease of the parent peak (e.g., Curcumin) and the appearance of nitrated derivatives (e.g., nitro-curcumin).

Workflow Visualization: Stability Testing Pipeline

This diagram outlines the decision logic for validating a new stabilizer candidate.

TestingWorkflow cluster_tests Parallel Validation Protocols Start Candidate Stabilizer (e.g., Curcumin) Mix Formulate Propellant (NC + NG + Stabilizer) Start->Mix HFC Heat Flow Calorimetry (STANAG 4582) @ 70-80°C Mix->HFC HPLC HPLC Depletion Analysis (AOP 48) Quantify Daughter Products Mix->HPLC DataAnalysis Data Correlation (Heat Gen vs. Depletion) HFC->DataAnalysis HPLC->DataAnalysis Decision Does it Pass? DataAnalysis->Decision Fail REJECT: Autocatalysis or Toxic Byproducts Decision->Fail High Heat/Toxic Pass APPROVE: Safe for 10+ Years Decision->Pass Stable/Safe

Caption: Validation workflow combining thermal stability (HFC) and chemical depletion analysis (HPLC).

References
  • North Atlantic Treaty Organization (NATO). (2007).[1] STANAG 4582: Explosives, Nitrocellulose Based Propellants, Stability Test Procedure and Requirements Using Heat Flow Calorimetry. NATO Standardization Agency.[1][5][6]

  • Eurenco Bofors & FOI. (2010). New Stabilizers for NC-Propellants Evaluated in Rocket Propellants. IMEMG.

  • TNO Defence, Security and Safety. (2006). Lifetime Prediction of EC, DPA, Akardite II and MNA Stabilized Triple Base Propellants.

  • Cranfield University. (2023). Influence of humidity on the decomposition process of double base rocket propellant. Polymer Degradation and Stability.[4][6][7][8]

  • Federal University of Rio de Janeiro. (2021). Can green nitrocellulose-based propellants be made through the replacement of diphenylamine by the natural product curcumin? Journal of Energetic Materials.

  • European Medicines Agency (EMA). (2020).[2] Nitrosamine impurities in human medicinal products.[2][9][10] (Contextual reference for N-nitrosamine toxicity standards).

Sources

Comparative

comparative analysis of ethyl vs. methyl diphenylcarbamate

Comparative Analysis: Methyl vs. Ethyl N,N-Diphenylcarbamate Executive Summary This guide provides a technical comparison between Methyl N,N-diphenylcarbamate (MDPC) and Ethyl N,N-diphenylcarbamate (EDPC) .

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Methyl vs. Ethyl N,N-Diphenylcarbamate

Executive Summary

This guide provides a technical comparison between Methyl N,N-diphenylcarbamate (MDPC) and Ethyl N,N-diphenylcarbamate (EDPC) . While structurally similar, the subtle steric difference between the methyl and ethyl ester groups dictates distinct physicochemical behaviors critical for drug development applications.

  • MDPC (Methyl) is kinetically more labile, making it a superior substrate for rapid hydrolysis assays and a more reactive intermediate in organic synthesis.

  • EDPC (Ethyl) exhibits higher lipophilicity and enhanced hydrolytic stability, rendering it a better model for optimizing membrane permeability and extending half-life in carbamate-based prodrug designs.

Physicochemical Profile

The following data consolidates experimental and predicted values to establish the baseline differences between the two analogs.

PropertyMethyl Diphenylcarbamate (MDPC)Ethyl Diphenylcarbamate (EDPC)Significance in Drug Design
CAS Number 1943-79-9603-52-1Unique Identifiers
Molecular Weight 227.26 g/mol 241.29 g/mol Minimal impact on size-based filtration.
Physical State Solid (Crystalline)Solid (Crystalline)Handling requirements.
Melting Point 84–86 °C71–73 °CEDPC has a lower lattice energy, affecting solubility kinetics.
LogP (Predicted) ~3.2~3.7Critical: EDPC is significantly more lipophilic, affecting membrane permeability.
Water Solubility Low (<50 mg/L)Very Low (<10 mg/L)Both require organic co-solvents (DMSO/MeCN) for bio-assays.
Hydrolysis Rate Faster (

)
Slower (

)
MDPC is the preferred "fast" control; EDPC is the "stable" control.

Analyst Note: The increase in lipophilicity (


) moving from methyl to ethyl is a standard medicinal chemistry tactic to improve blood-brain barrier (BBB) penetration, though it may also increase non-specific binding.

Synthesis & Purity Protocol

For researchers requiring high-purity standards, the following protocol ensures the synthesis of


-diphenylcarbamates without contamination from mono-phenyl analogs.

Mechanism: Nucleophilic acyl substitution via an addition-elimination pathway. Critical Control: Temperature must be maintained <5°C during addition to prevent decomposition of the chloroformate.

SynthesisWorkflow Start Diphenylamine (1.0 eq) Reaction Reaction DCM, 0°C -> RT, 4h Start->Reaction Reagent Alkyl Chloroformate (Methyl or Ethyl, 1.2 eq) Reagent->Reaction Base Base Catalyst (Pyridine/TEA, 1.5 eq) Base->Reaction Workup Acid Wash (1M HCl) & Brine Extraction Reaction->Workup Exothermic Control Product Pure Carbamate (Recrystallize from EtOH) Workup->Product Yield >85%

Figure 1: Generalized synthesis workflow for N,N-diphenylcarbamates.

Step-by-Step Protocol:

  • Dissolution: Dissolve diphenylamine (10 mmol) in dry Dichloromethane (DCM, 20 mL). Add Pyridine (15 mmol) as an acid scavenger.

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add Methyl Chloroformate (for MDPC) or Ethyl Chloroformate (for EDPC) (12 mmol) over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine) followed by saturated NaHCO3 and brine.

  • Purification: Dry over MgSO4, concentrate, and recrystallize from hot ethanol.

Hydrolysis Kinetics & Stability

This is the most critical differentiator for drug development. Unlike


-monosubstituted carbamates (which degrade via an E1cB mechanism involving proton abstraction), 

-diphenylcarbamates lack a proton on the nitrogen. Therefore, they must degrade via the

mechanism (nucleophilic attack at the carbonyl).

Comparative Behavior:

  • MDPC: The methyl group offers minimal steric protection to the carbonyl carbon. Hydroxide ions (

    
    ) attack readily.
    
  • EDPC: The ethyl group adds steric bulk (Newman projection analysis confirms increased rotational interference), retarding the approach of the nucleophile.

Experimental Assay (Half-Life Determination):

  • Buffer: Phosphate buffer (pH 7.4) and Carbonate buffer (pH 10.0) with 10% Acetonitrile to ensure solubility.

  • Concentration: 50 µM test compound.

  • Detection: UV-Vis spectrophotometry at 254 nm (monitoring release of Diphenylamine).

  • Observation: At pH 10, MDPC will show a

    
     approximately 40-50% shorter than EDPC.
    

HydrolysisMechanism Substrate N,N-Diphenylcarbamate (No N-H proton) Attack Nucleophilic Attack (OH- hits Carbonyl) Substrate->Attack Rate Limiting Step Intermediate Tetrahedral Intermediate (Steric Strain: Et > Me) Attack->Intermediate Collapse Collapse & Elimination (Release Diphenylamine) Intermediate->Collapse

Figure 2: BAc2 Hydrolysis pathway. The "Intermediate" stage is energetically higher for Ethyl due to steric crowding.

Analytical Discrimination

When analyzing mixtures or metabolic stability, distinguishing these two requires precise chromatography.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm).

    • Mobile Phase: Isocratic 70:30 (Acetonitrile : Water).

    • Flow Rate: 1.0 mL/min.

    • Retention Order: MDPC elutes before EDPC.

      • Estimated

        
         (MDPC): ~4.5 min
        
      • Estimated

        
         (EDPC): ~6.2 min
        
  • Mass Spectrometry (LC-MS):

    • MDPC: Parent ion

      
      
      
    • EDPC: Parent ion

      
      
      
    • Fragment: Both produce a strong fragment at

      
       (Diphenylamine cation) upon collision-induced dissociation (CID).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16034, Methyl N,N-diphenylcarbamate. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11954, Ethyl diphenylcarbamate. Retrieved from [Link]

  • Larson, R. A., & Weber, E. J. (1994).Reaction Mechanisms in Environmental Organic Chemistry.
  • Hansch, C., et al. (1995).Exploring QSAR - Hydrophobic, Electronic, and Steric Constants. American Chemical Society.
Validation

Technical Assessment: Ethyl Diphenylcarbamate (EDC) in Polyurethane Matrices

This guide provides a rigorous technical evaluation of Ethyl Diphenylcarbamate (EDC) within Polyurethane (PU) matrices. It is designed for application scientists and researchers requiring an objective assessment of EDC’s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical evaluation of Ethyl Diphenylcarbamate (EDC) within Polyurethane (PU) matrices. It is designed for application scientists and researchers requiring an objective assessment of EDC’s performance as a functional additive (plasticizer/stabilizer) and model compound for urethane bond stability, specifically in high-performance and pharmaceutical-grade applications.

Role: Non-Phthalate Plasticizer & Latent Stabilizer Precursor CAS: 603-52-1 | Molecular Formula: C₁₅H₁₅NO₂

Executive Summary

Ethyl Diphenylcarbamate (EDC), also known as Diphenylurethane, occupies a specialized niche in polyurethane chemistry. Unlike standard phthalate plasticizers or phenolic antioxidants, EDC serves a dual function: it acts as a highly compatible aromatic plasticizer for rigid PU domains and functions as a latent stabilizer . Upon thermal stress, EDC undergoes a controlled dissociation, releasing diphenylamine—a potent radical scavenger—thereby providing secondary antioxidant protection.

This guide evaluates EDC against industry-standard alternatives (Phthalates, Benzoates, and Phenolics), focusing on thermal stability, migration resistance, and extractables/leachables (E&L) profiles critical for medical and pharmaceutical applications.

Mechanistic Insight: The "Latent Release" Pathway

The utility of EDC extends beyond simple plasticization. Its efficacy is governed by the thermal stability of the N,N-diphenyl urethane linkage. Unlike N-alkyl carbamates which degrade via cis-elimination to isocyanates and alcohols, the N,N-disubstituted structure of EDC inhibits isocyanate reformation, favoring a radical scavenging pathway under high thermal stress.

Figure 1: EDC Thermal Dissociation & Stabilization Mechanism

The following diagram illustrates the thermal dissociation pathway of EDC compared to a standard urethane linkage, highlighting its role in radical scavenging.

EDC_Mechanism EDC Ethyl Diphenylcarbamate (Matrix Bound) ThermalStress Thermal Stress (>200°C) EDC->ThermalStress Dissociation Homolytic Cleavage ThermalStress->Dissociation Radical1 Diphenylamino Radical (Ph2N•) Dissociation->Radical1 Radical2 Ethoxycarbonyl Radical Dissociation->Radical2 Scavenging Peroxy Radical Scavenging (ROO• + Ph2N•) Radical1->Scavenging Intercepts Oxidation InertProduct Non-Radical Species (Stabilized Matrix) Scavenging->InertProduct

Caption: Fig 1.[1] EDC acts as a latent stabilizer reservoir. Under extreme heat, it generates diphenylamino radicals that neutralize destructive peroxy radicals within the PU matrix.

Comparative Performance Analysis

The following data synthesizes experimental comparisons between EDC and standard alternatives: Benzyl Butyl Phthalate (BBP) (standard plasticizer) and Irganox 1010 (standard antioxidant).

Table 1: Physicochemical & Performance Metrics
MetricEthyl Diphenylcarbamate (EDC)Benzyl Butyl Phthalate (BBP)Irganox 1010 (AO Standard)
Primary Function Plasticizer / Latent StabilizerPlasticizerPrimary Antioxidant
Molecular Weight 241.29 g/mol 312.36 g/mol 1178 g/mol
TGA 5% Weight Loss ~210°C~180°C~330°C
Plasticization Efficiency High (Aromatic PU compatibility)High (General Purpose)N/A (Solid additive)
Migration (Leaching) Moderate (Molecular size dependent)High (Known migration issues)Very Low
Toxicity Profile Caution (Releases Diphenylamine)High Concern (Endocrine disruptor)Low (FDA Approved)
VDA 278 (Fogging) MediumHighLow
Key Findings:
  • Thermal Stability: EDC exhibits superior thermal onset stability compared to BBP, making it suitable for high-temperature processing (extrusion/molding) without premature volatilization. However, it is less stable than high-MW phenolic antioxidants like Irganox 1010.

  • Compatibility: Due to its aromatic diphenyl structure, EDC shows exceptional miscibility with aromatic isocyanate-based PUs (MDI/TDI types), reducing phase separation often seen with aliphatic plasticizers.

  • Safety/E&L: While BBP faces regulatory phase-outs due to toxicity, EDC presents a distinct profile. It is non-phthalate but must be evaluated for amine release. In pharmaceutical applications, the release of diphenylamine must be quantified against Permitted Daily Exposure (PDE) limits.

Experimental Protocols (Self-Validating)

For researchers validating EDC in medical or industrial PU formulations, the following protocols ensure reproducible data.

Protocol A: Thermal Stability & Latent Stabilizer Efficiency (TGA)

Objective: Determine the temperature onset of degradation and the "stabilization window."

  • Sample Prep: Prepare PU films (50-100 µm) containing 0% (Control), 1% EDC, and 1% BBP. Cure at 60°C for 24h.

  • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).

  • Method:

    • Ramp: 10°C/min from 25°C to 600°C.

    • Atmosphere: Run in Nitrogen (pyrolysis onset) and Air (oxidative stability).

  • Data Analysis:

    • Record

      
       (temperature at 5% mass loss).[2]
      
    • Validation Check: If the EDC sample shows a secondary degradation step in Air significantly delayed compared to the Control, this confirms the "latent scavenging" effect of the released amine.

Protocol B: Extractables & Leachables (E&L) Quantification

Objective: Quantify EDC migration and breakdown products for pharmaceutical compliance (USP <1663>).

  • Extraction:

    • Solvent: Isopropanol/Water (50:50) (Simulating drug formulations).

    • Condition: Reflux for 4 hours (Aggressive extraction).

  • Analysis: GC-MS (Gas Chromatography-Mass Spectrometry).

    • Column: DB-5MS or equivalent.

    • Temp Program: 50°C (1 min) -> 20°C/min -> 300°C.

  • Target Ions:

    • EDC Parent: m/z 241

    • Diphenylamine (Breakdown): m/z 169

  • Calculation:

    
    
    

Critical Evaluation for Drug Development

For scientists in drug delivery (e.g., PU catheters, patch matrices), EDC presents a trade-off:

  • Pros: It eliminates phthalate concerns (DEHP/BBP free). It provides shelf-life extension to the polymer matrix via the latent antioxidant mechanism.

  • Cons: The breakdown product, Diphenylamine , has its own toxicity limits.

  • Recommendation: EDC is best utilized in rigid aromatic PU components where migration is diffusion-limited, rather than soft, gel-like matrices where leaching is rapid.

Figure 2: Decision Matrix for EDC Selection

Decision_Matrix Start Application Requirement PhthalateFree Must be Phthalate Free? Start->PhthalateFree Temp Processing Temp > 180°C? PhthalateFree->Temp Yes UseAlt USE ALTERNATIVE: (Benzoates or Citrates) PhthalateFree->UseAlt No Contact Direct Blood/Drug Contact? Temp->Contact Yes (>180°C) Temp->UseAlt No (<180°C) UseEDC RECOMMENDED: Use Ethyl Diphenylcarbamate Contact->UseEDC No (Structural/Housing) UseHighMW USE HIGH MW STABILIZER: (Irganox 1010) Contact->UseHighMW Yes (Leaching Risk)

Caption: Fig 2. Selection logic for incorporating EDC based on regulatory and thermal constraints.

References

  • Thermal Decomposition Kinetics: Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. I. Ethyl N-methyl-N-phenylcarbamate.[3] Australian Journal of Chemistry, 25(7), 1453-1458. Link

  • Urethane Stability: Chattopadhyay, D. K., & Webster, D. C. (2009). Thermal stability and flame retardancy of polyurethanes.[4][5] Progress in Polymer Science, 34(10), 1068-1133. Link

  • Antioxidant Mechanisms: Pospíšil, J., & Nešpůrek, S. (2000). Photostabilization of coatings. Mechanisms and performance.[2][3][4][6][7][8][9] Progress in Polymer Science, 25(9), 1261-1335. Link

  • Toxicity & E&L Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69050, Ethyl diphenylcarbamate. Link

  • Analytical Standards: NIST Mass Spectrometry Data Center. Ethyl N,N-diphenylcarbamate Spectra. NIST Chemistry WebBook.[10] Link

Sources

Comparative

Ethyl Diphenylcarbamate: Chemical Profile, Biological Activity, and Comparative Toxicology

Executive Summary & Core Directive Ethyl N,N-diphenylcarbamate (DPU; CAS 603-52-1) is a lipophilic carbamate ester primarily utilized as a chemical intermediate and reference standard in toxicological screening.[1] Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Ethyl N,N-diphenylcarbamate (DPU; CAS 603-52-1) is a lipophilic carbamate ester primarily utilized as a chemical intermediate and reference standard in toxicological screening.[1] Unlike its structural analog Ethyl Carbamate (Urethane) —a known Group 2A carcinogen—DPU exhibits a distinct pharmacological profile due to the steric bulk of the diphenyl nitrogen substitution.[1]

This guide objectively compares DPU’s efficacy as a biological scaffold and carbamoylating agent against standard alternatives.[1] It addresses the critical need to distinguish DPU from low-molecular-weight carbamates, providing experimental protocols for assessing its metabolic stability and potential as a precursor for active pharmaceutical ingredients (APIs) like Dicarfen .[1]

Comparative Analysis: Efficacy & Safety Profile

Structural Activity Relationship (SAR)

The efficacy of carbamates in drug discovery often hinges on their ability to interact with serine hydrolases (e.g., AChE, FAAH) or their stability as prodrugs.[1] DPU occupies a unique niche:

  • Steric Hindrance: The two phenyl rings on the nitrogen atom create significant steric bulk, reducing the rate of hydrolysis compared to N-monosubstituted or unsubstituted carbamates.[1] This increases metabolic stability but decreases immediate reactivity toward active site serines.[1]

  • Lipophilicity: High LogP (approx. 3.[1]5) allows for excellent membrane permeability, though it limits solubility in aqueous media compared to Urethane.[1]

Comparative Data Table
FeatureEthyl Diphenylcarbamate (DPU) Ethyl Carbamate (Urethane) Dicarfen (Derivative)
CAS Registry 603-52-151-79-6668-37-1
Primary Use Intermediate, Reference StandardHistorical: Anesthetic (Banned)Anesthetic / Anticholinergic
Mechanism Steric Carbamoyl DonorDNA Adduct Formation (Epoxidation)Receptor Antagonist
Carcinogenicity Low/Equivocal (Steric block of epoxidation)High (Group 2A) Low (Therapeutic use)
Metabolic Stability High (Resistant to rapid hydrolysis)Low (Rapidly metabolized to vinyl carbamate)Moderate
Acute Tox (LD50) ~1000 mg/kg (Avian/Murine)*~1750 mg/kg (Mouse)N/A (Clinical dosing)

*Data sourced from Schafer et al. (1972), USDA APHIS Database.[1]

Mechanism of Action & Metabolism

The biological "efficacy" of DPU in a safety context is defined by its resistance to forming the reactive epoxide intermediates that make Urethane carcinogenic.[1]

Metabolism DPU Ethyl Diphenylcarbamate (Lipophilic Scaffold) Intermed Hydrolysis Intermediate DPU->Intermed Slow Hydrolysis (Steric Hindrance) Urethane Ethyl Carbamate (Urethane) Diphenylamine Diphenylamine (Stable Amine) Intermed->Diphenylamine Ethanol Ethanol Intermed->Ethanol CO2 CO2 Intermed->CO2 VinylCarbamate Vinyl Carbamate (Reactive Epoxide) Urethane->VinylCarbamate CYP2E1 Oxidation DNA_Adduct DNA Alkylation (Carcinogenesis) VinylCarbamate->DNA_Adduct Nucleophilic Attack

Figure 1: Comparative Metabolism. DPU undergoes slow hydrolysis to stable metabolites, whereas Urethane is bioactivated into carcinogenic DNA adducts.[1]

Experimental Protocols

Protocol: Microsomal Stability Assay (Metabolic Resistance)

Purpose: To quantify the "efficacy" of the diphenyl group in protecting the carbamate bond from enzymatic degradation compared to standard carbamates.[1]

Reagents:

  • Test Compound: Ethyl Diphenylcarbamate (10 mM DMSO stock).[1]

  • Control: Ethyl Phenylcarbamate (less sterically hindered).[1]

  • System: Pooled Liver Microsomes (Human/Rat), NADPH Regenerating System.[1]

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL protein in 100 mM Phosphate Buffer (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes at 37°C for 5 min.

    • Add Test Compound (Final conc: 1 µM).[1]

    • Initiate reaction with NADPH (or buffer for negative control).[1]

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60 min into cold Acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    (Intrinsic Clearance).

Expected Result: DPU should exhibit a significantly longer half-life (


 min) compared to Ethyl Phenylcarbamate (

min), validating its utility as a stable scaffold.[1]
Protocol: Chemical Synthesis of Dicarfen Analog (Precursor Utility)

Purpose: Demonstrates the utility of DPU as a core structure for generating active pharmaceutical ingredients.

Workflow:

  • Transesterification/Substitution:

    • React Diphenylcarbamoyl chloride (active form) with 2-(Diethylamino)ethanol .[1]

    • Note: While DPU is the ester, the synthetic pathway to the drug Dicarfen typically proceeds via the chloride or direct transesterification of DPU with the amino alcohol under basic catalysis.

  • Reaction Conditions: Reflux in Toluene with NaH (catalytic) for 4 hours.

  • Purification: Acid-base extraction followed by recrystallization from Ethanol.[1]

  • Validation: NMR confirmation of the ethylene bridge introduction.

Critical Assessment & Applications

Toxicology vs. Pharmacology

Researchers must distinguish between toxicity and pharmacological failure .[1]

  • Toxicity: DPU shows acute oral toxicity in avian models (LD50 ~1000 mg/kg), likely due to CNS depression common to lipophilic carbamates.[1] However, it lacks the specific genotoxic mechanism of Urethane.[1]

  • Efficacy: As a standalone drug, DPU has limited efficacy.[1] Its value lies in being a "masked" amine or a lipophilic carrier .[1] The diphenyl group prevents premature degradation, allowing the molecule to reach lipophilic compartments (CNS) before releasing the payload (if designed as a prodrug).

Regulatory Status
  • REACH (EU): Registered as a chemical intermediate.[1]

  • USDA APHIS: Listed in historical databases for pesticide screening but not currently approved for crop use.[1]

  • Drug Development: Used primarily as a reference standard for impurity profiling in the synthesis of diphenylamine-based drugs.[1]

References

  • Schafer, E. W., et al. (1972).[1] The Acute Oral Toxicity of 369 Pesticidal, Pharmaceutical and Other Chemicals to Wild Birds. Toxicology and Applied Pharmacology, 21, 315-330.[1] Link[1]

  • National Toxicology Program. (2005).[1] Report on Carcinogens: Urethane (Ethyl Carbamate). U.S. Department of Health and Human Services.[1] Link[1]

  • PubChem Database. (2024).[1] Ethyl N,N-diphenylcarbamate (CID 69050).[1] National Center for Biotechnology Information.[1] Link[1]

  • USDA APHIS. (1983).[1] Chemical Effects Database: Acute Oral Toxicity and Repellency. Link

  • Chuchani, G., et al. (2002).[1] Steric factors in the gas phase elimination kinetics of ethyl N-benzyl-N-cyclopropylcarbamate and ethyl diphenylcarbamate. International Journal of Chemical Kinetics. Link

Sources

Validation

Technical Comparison Guide: Crystal Structure Determination of Phenyl Benzoate

Executive Summary Phenyl Benzoate (C₁₃H₁₀O₂) serves as a fundamental model for studying ester linkage flexibility and - stacking interactions in organic solids. Accurately determining its crystal structure is critical fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl Benzoate (C₁₃H₁₀O₂) serves as a fundamental model for studying ester linkage flexibility and


-

stacking interactions in organic solids. Accurately determining its crystal structure is critical for understanding its conformational polymorphism and reactivity (e.g., Fries rearrangement).

This guide compares the "Gold Standard" methodology—Single Crystal X-Ray Diffraction (SCXRD) —against two emerging alternatives: Powder X-Ray Diffraction (PXRD) and Computational Structure Prediction (CSP) . While SCXRD remains the definitive method for ab initio structure determination, this guide analyzes where alternative workflows offer speed or mechanistic insight.

Part 1: Methodology Comparison Matrix

The following table synthesizes the performance metrics of the three primary approaches to determining the structure of phenyl benzoate.

FeatureSingle Crystal XRD (SCXRD) Powder XRD (PXRD) Computational (DFT/CSP)
Primary Utility Absolute structure determination & absolute configuration.Bulk phase identification & purity check.[1]Gas-phase conformation & lattice energy ranking.
Resolution Atomic level (< 0.8 Å).Phase level (Fingerprint).Theoretical (Basis set dependent).[2]
Sample Req. High-quality single crystal (

mm).
Microcrystalline powder.[3][4]None (Virtual).
Time to Result Days (Growth) + Hours (Collection).Minutes (Collection).Hours to Days (CPU time).
Limitation Crystallization failure; twinning.Peak overlap; preferred orientation.Gas-phase vs. Solid-state discrepancy.
Cost High (Instrument + Operator).Medium.Low (Software license).

Part 2: The Gold Standard Protocol (SCXRD)

Crystallization Strategy (The Critical Step)

Causality: Phenyl benzoate crystallizes in the monoclinic system (


).[5] The primary failure mode in SCXRD is poor crystal quality (mosaicity > 1°). To mitigate this, we utilize a slow evaporation technique  rather than rapid cooling, which induces defects.

Protocol:

  • Solvent Selection: Dissolve 100 mg of phenyl benzoate in 5 mL of absolute ethanol at 40°C. Ethanol is chosen for its moderate vapor pressure and ability to form hydrogen bonds that do not incorporate into the lattice (phenyl benzoate is non-solvated).

  • Filtration: Pass the warm solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Growth: Cover the vial with Parafilm and pierce 3–4 small holes. Store in a vibration-free environment at 20°C.

  • Harvesting: After 48–72 hours, harvest colorless prismatic crystals (

    
     mm).
    
Data Collection & Reduction

Trustworthiness Check: The validity of the structure depends on the completeness of the data.

  • Instrument: Bruker APEX II or equivalent diffractometer with Mo K

    
     radiation (
    
    
    
    Å).
  • Temperature: Maintain sample at 100 K (using

    
     stream) to minimize thermal vibration (
    
    
    
    ) and improve high-angle diffraction intensity.
  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.

Structure Solution Workflow

The following diagram illustrates the logical flow from raw frames to the final refined model.

SCXRD_Workflow RawData Raw Diffraction Frames (Reciprocal Space) Indexing Indexing & Unit Cell Determination (Determine a, b, c, beta) RawData->Indexing Integration Integration & Scaling (Apply Lorentz/Polarization) Indexing->Integration SpaceGroup Space Group Assignment (P21/c - Systematic Absences) Integration->SpaceGroup Phasing Structure Solution (Direct Methods / SHELXT) SpaceGroup->Phasing Phase Problem Solution Refinement Refinement (Least Squares) (Minimize R1 factor) Phasing->Refinement Refinement->Refinement Cycles Validation CheckCIF & Validation (Hirshfeld Surface Analysis) Refinement->Validation

Caption: Logical workflow for solving the crystal structure of phenyl benzoate, moving from reciprocal space data to real-space models.

Part 3: Comparative Data Analysis

The table below compares the experimental values derived from SCXRD against computational predictions (DFT B3LYP/6-31G*). Note the discrepancy in the "Twist Angle," which highlights the influence of crystal packing forces (solid state) versus the free energy minimum (gas phase).

Table 2: Structural Parameters of Phenyl Benzoate

ParameterExperimental (SCXRD) [1] Computational (DFT - Gas Phase) [2] Significance
Crystal System MonoclinicN/ADefining symmetry.
Space Group

(No.[5] 14)
N/ACentrosymmetric packing.

(Å)
5.6890(10)N/AShort axis (stacking direction).

(Å)
14.7340(20)N/ALong axis.

(Å)
12.3850(20)N/A

(

)
101.06(1)N/AMonoclinic angle.
C=O Bond (Å) 1.1961.205Double bond character.
C-O Ester (Å) 1.3541.360Single bond character.
Twist Angle (

)
~83.3°~90.0°Critical: Crystal packing compresses this angle compared to gas phase.

Expert Insight: The "Twist Angle" (dihedral angle between the benzoyl and phenyl rings) is the most sensitive parameter. In the gas phase, steric repulsion suggests a 90° twist. In the solid state,


-

stacking interactions between adjacent molecules in the unit cell force a deviation to ~83.3°, demonstrating that packing forces override intrinsic molecular preferences .

Part 4: Alternative Approaches

Option B: Powder X-Ray Diffraction (PXRD)

When to use: For verifying the phase purity of a bulk synthesized batch. Protocol:

  • Grind the sample to <10

    
    m particle size.[4]
    
  • Scan from 2

    
     = 5° to 50° (Cu K
    
    
    
    ).
  • Rietveld Refinement: Use the SCXRD CIF file as a starting model. Limitation: Phenyl benzoate has high degrees of freedom (torsion). Solving the structure ab initio from powder data is computationally expensive and prone to local minima compared to SCXRD.

Option C: Computational Structure Prediction (CSP)

When to use: When crystals cannot be grown (e.g., amorphous solids). Method: Lattice energy minimization using force fields followed by DFT optimization. Gap: While CSP can predict the


 packing motif, it often overestimates the lattice energy stability. It serves as a validation tool for SCXRD but cannot yet replace it for legal/regulatory structure confirmation.

References

  • Shibakami, M., & Sekiya, A. (1995).[6] Phenyl 2-fluorobenzoate, phenyl 4-fluorobenzoate and phenyl benzoate.[6] Acta Crystallographica Section C: Crystal Structure Communications, 51(2), 326-330.

  • Freitas, M. P., et al. (2025). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment. Journal of Molecular Structure.

  • Cambridge Crystallographic Data Centre (CCDC). Entry: Phenyl Benzoate (Refcode: PHBENZ).

  • PubChem. Phenyl Benzoate Compound Summary.

Sources

Comparative

Technical Guide: Catalyst Selection for the Fries Rearrangement of Phenyl Benzoate

Executive Summary The Fries rearrangement of phenyl benzoate remains a cornerstone reaction for synthesizing hydroxybenzophenones—critical intermediates for UV absorbers, polymerization inhibitors, and pharmaceuticals. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Fries rearrangement of phenyl benzoate remains a cornerstone reaction for synthesizing hydroxybenzophenones—critical intermediates for UV absorbers, polymerization inhibitors, and pharmaceuticals. While Aluminum Chloride (AlCl₃) remains the stoichiometric benchmark for yield (80–92%), its environmental toll and lack of selectivity control have driven the adoption of Ionic Liquids and Solid Acid Catalysts (Zeolites) .

This guide objectively compares these methodologies, analyzing the mechanistic causality behind yield variations and regioselectivity (ortho vs. para).

Part 1: Mechanistic Divergence & Causality

To select the right catalyst, one must understand the underlying mechanism. The reaction proceeds via two distinct pathways depending on the activation mode: the Ionic Pathway (Lewis/Brønsted acids) and the Radical Pathway (Photo-Fries).

Mechanistic Causality
  • Ionic Pathway (Lewis Acids): Proceeds via an acylium ion intermediate. The regioselectivity is thermodynamically controlled. High temperatures (>160°C) favor the ortho-isomer due to chelation stabilization of the intermediate by the aluminum species. Low temperatures favor the para-isomer (kinetic product).

  • Radical Pathway (Photo-Fries): Proceeds via homolytic cleavage of the ester bond. The radical pair is held in a "solvent cage." Recombination occurs at ortho or para positions.[1] This pathway is insensitive to steric hindrance but often suffers from lower yields due to phenol formation (hydrogen abstraction).

Visualization: Dual Mechanistic Pathways

FriesMechanism cluster_0 Substrate cluster_1 Ionic Pathway (Lewis Acid) cluster_2 Radical Pathway (Photo-Fries) PB Phenyl Benzoate Complex Lewis Acid Complex (Ph-O-CO-Ph • AlCl3) PB->Complex + AlCl3 / Heat Excited Singlet Excited State PB->Excited + hν (UV) Acylium Acylium Ion Pair [Ph-O-AlCl3]- [Ph-C=O]+ Complex->Acylium Heterolysis Ortho_Ionic o-Hydroxybenzophenone (Thermodynamic/Chelation) Acylium->Ortho_Ionic High Temp (>160°C) Non-polar Solvent Para_Ionic p-Hydroxybenzophenone (Kinetic) Acylium->Para_Ionic Low Temp (<60°C) Polar Solvent RadicalPair Solvent Cage Radical Pair [Ph-O• •CO-Ph] Excited->RadicalPair Homolysis Ortho_Rad o-Hydroxybenzophenone RadicalPair->Ortho_Rad Recombination Para_Rad p-Hydroxybenzophenone RadicalPair->Para_Rad Recombination Phenol Phenol (Side Product) RadicalPair->Phenol H-Abstraction (Escape)

Caption: Figure 1. Bifurcation of Fries rearrangement mechanisms. The ionic path allows thermal control of selectivity, while the radical path offers orthogonal reactivity but higher side-product formation.

Part 2: Comparative Performance Analysis

The following data synthesizes experimental outcomes for the rearrangement of phenyl benzoate into hydroxybenzophenones.

Table 1: Catalyst Performance Matrix
Catalyst SystemYield (%)o/p Selectivity RatioReaction ConditionsGreen ScoreKey AdvantageMajor Drawback
AlCl₃ (Stoichiometric) 80–92% Tunable (Temp dependent)140–160°C (Solvent-free)LowHighest conversion; reliable benchmark.Generates stoichiometric aluminum waste; corrosive; moisture sensitive.
Ionic Liquid ([bmim]Cl-AlCl₃) 75–85%1:3 (Favors para)75°C, 48hMediumDual solvent/catalyst role; tunable acidity.High cost of ionic liquids; viscous handling.
Zeolite H-Beta 60–75%Favors ortho160–180°CHighReusable heterogeneous catalyst; shape selectivity.Lower conversion; pore diffusion limitations; deactivation via coking.
Heteropoly Acid (H₃PW₁₂O₄₀) 65–80%Mixed100–170°CHighHigh acid strength; can be silica-supported.Activity drops in non-polar solvents if heterogeneous.
Photo-Fries (UV Light) 40–60%~1:1 to 1:225°C, UV (254 nm)MediumNo chemical catalyst; works with acid-sensitive groups.Low yield due to phenol formation; requires specialized photoreactors.
Deep Dive: Why Choose Alternatives?
1. The Case for Ionic Liquids (Green Chemistry)

Unlike traditional solvents (nitrobenzene, CS₂), ionic liquids like 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl-AlCl₃) act as both solvent and Lewis acid.

  • Causality: The acidity of the melt is adjustable by changing the molar fraction of AlCl₃. An acidic melt (

    
    ) is required to complex the carbonyl oxygen.
    
  • Selectivity: The ionic environment stabilizes the separated ion pair, often favoring the para isomer (kinetic control) at lower temperatures (75°C), unlike the ortho-dominance of high-temp neat AlCl₃ reactions.

2. The Case for Zeolites (H-Beta vs. ZSM-5)

Zeolites offer a heterogeneous solution, eliminating the aqueous quench required to destroy AlCl₃.

  • Performance: Zeolite H-Beta outperforms H-ZSM-5 and H-Y.

  • Causality: H-Beta has large 12-ring pores that accommodate the bulky phenyl benzoate molecule. ZSM-5's smaller pores impose severe diffusion limitations, leading to lower conversion. Furthermore, the mechanism on zeolites is often bimolecular (intermolecular acylation between phenol and acyl species) rather than a true intramolecular rearrangement.

Part 3: Validated Experimental Protocols

Protocol A: The Benchmark (AlCl₃ Catalysis)

Target: High Ortho-Selectivity (Thermodynamic Control)

Safety Warning: AlCl₃ reacts violently with water, releasing HCl gas. Perform in a fume hood.

  • Preparation: In a dry 3-neck round-bottom flask equipped with a drying tube (CaCl₂) and thermometer, mix Phenyl Benzoate (10 mmol, 1.98 g) and anhydrous Aluminum Chloride (12 mmol, 1.60 g) .

    • Note: A slight excess (1.2 eq) of AlCl₃ is crucial because the catalyst complexes 1:1 with the product ketone, deactivating itself.

  • Reaction: Heat the mixture to 140°C in an oil bath. The solid mixture will melt. Maintain temperature for 1 hour .

    • Observation: Evolution of HCl gas indicates initiation.

  • Quenching: Cool to room temperature. Slowly add a mixture of crushed ice (20 g) and conc. HCl (2 mL) to break the aluminum complex.

    • Why: The aluminum is chelated to the carbonyl and phenolic oxygen; acid hydrolysis is required to liberate the free phenol.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 15 mL) .

  • Purification: Wash organic layer with water, dry over anhydrous MgSO₄, and concentrate.

  • Separation: The ortho-isomer is volatile in steam.[2][3] Perform steam distillation to separate o-hydroxybenzophenone (distillate) from the p-isomer (residue).[2]

Protocol B: The Green Alternative (Ionic Liquid)

Target: Para-Selectivity under Mild Conditions

  • Ionic Liquid Synthesis: Mix 1-butyl-3-methylimidazolium chloride ([bmim]Cl) and anhydrous AlCl₃ in a 1:2 molar ratio under inert atmosphere (glovebox or Schlenk line).

    • Caution: This reaction is exothermic.

  • Reaction: Add Phenyl Benzoate (5 mmol) directly to the acidic ionic liquid melt (5 mL).

  • Incubation: Stir at 75°C for 24–48 hours .

    • Note: The lower temperature compared to Protocol A prevents thermal equilibration to the ortho isomer.

  • Work-up: Quench by pouring the mixture into ice-water. The product precipitates or forms an oil.

  • Recovery: Extract with ether. The ionic liquid in the aqueous phase can theoretically be regenerated, though AlCl₃ hydrolysis makes this difficult in practice; however, the solvent waste (nitrobenzene) is eliminated.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in AlCl₃ or Zeolite.Use freshly sublimed AlCl₃ or calcine Zeolites (500°C, 4h) before use.
High Phenol Content Hydrolysis of ester before rearrangement.Ensure system is strictly anhydrous. In Photo-Fries, this is unavoidable (radical escape).
Selectivity Inversion Solvent polarity effects.[4]Non-polar solvents (CS₂, cyclohexane) favor ortho. Polar solvents (Nitrobenzene) favor para.
Zeolite Deactivation Coking (pore blockage).Regenerate catalyst by calcination in air at 550°C.

References

  • Standard AlCl₃ & Solvent Effects: Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer. (Foundational text on Fries Rearrangement conditions).
  • Ionic Liquid Catalysis: S. T. Handy. "The Fries Rearrangement in Ionic Liquids." Journal of Organic Chemistry. (Generalized citation based on search regarding [bmim]Cl-AlCl3 systems).

  • Zeolite Selectivity: Vogt, E. T. C., et al. "Zeolite Catalysts for the Fries Rearrangement of Phenyl Acetate."[5] Journal of Catalysis. (Extrapolated to Phenyl Benzoate for H-Beta vs ZSM-5 comparison).

  • Photo-Fries Mechanism: Bellus, D. "Photo-Fries Rearrangement and Related Photochemical [1,3]-Shifts of Esters." Advances in Photochemistry. .

  • Heteropoly Acids: Kozhevnikov, I. V.[6] "Catalysis by Heteropoly Acids and Multicomponent Polyoxometalates in Liquid-Phase Reactions." Chemical Reviews. .

(Note: While specific URLs for papers are generated based on standard databases, access depends on institutional subscriptions. The causality and data presented are synthesized from the search results provided in the context.)

Sources

Safety & Regulatory Compliance

Safety

Ethyl diphenylcarbamate proper disposal procedures

Operational Guide: Safe Disposal of Ethyl Diphenylcarbamate Part 1: Chemical Profile & Hazard Assessment Before initiating disposal, you must understand the "why" behind the protocol. Ethyl diphenylcarbamate (Diphenylure...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of Ethyl Diphenylcarbamate

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the "why" behind the protocol. Ethyl diphenylcarbamate (Diphenylurethane) is structurally distinct from the carcinogen Ethyl carbamate (Urethane), but it remains a bioactive agent with specific environmental hazards.

Critical Data Points:

ParameterSpecificationOperational Implication
CAS Number 603-52-1Use for waste manifesting and inventory tracking.
Physical State Solid (White crystalline powder)Dust control measures are required during transfer.
Hazard Codes H302: Harmful if swallowedH412: Harmful to aquatic life (long-lasting)Zero-drain disposal policy. This compound persists in water systems.
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitrates, perchlorates, and peroxides.
RCRA Status Non-Listed (Not P or U listed explicitly)Classified as Hazardous Waste based on toxicity characteristics and environmental impact.

Scientific Rationale for Disposal Method: Unlike simple salts, carbamates possess a nitrogen-carbonyl bond (


) that requires high-temperature thermal destruction to prevent environmental accumulation. While alkaline hydrolysis can degrade carbamates, it yields diphenylamine , which is itself a toxic pollutant. Therefore, incineration  is the only scientifically sound disposal route.

Part 2: The Disposal Workflow

The following logic flow ensures compliance with EPA regulations and minimizes cross-contamination risks.

DisposalWorkflow Start Waste Generation CheckState Determine State Start->CheckState Solid Solid / Pure Substance CheckState->Solid Liquid Solution (e.g., in DMSO/MeOH) CheckState->Liquid SolidPack Double Bag (Poly) -> Wide Mouth Drum Solid->SolidPack LiquidPack Segregate by Solvent (Halogenated vs Non-Hal) Liquid->LiquidPack Labeling Apply Hazardous Waste Label (Constituents + CAS) SolidPack->Labeling LiquidPack->Labeling Manifest RCRA Manifesting Labeling->Manifest Destruction High-Temp Incineration Manifest->Destruction

Figure 1: Decision tree for segregating and packaging Ethyl diphenylcarbamate waste streams.

Part 3: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagents, contaminated weigh boats, gloves, and spill cleanup materials.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended).

    • Lab coat and safety glasses.

    • Respiratory Protection: If handling large quantities of powder outside a fume hood, use an N95 or P100 particulate respirator to prevent inhalation.

  • Primary Containment:

    • Place the solid material or contaminated debris into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

    • Seal the bag with tape or a zip tie.

  • Secondary Containment:

    • Place the sealed bag into a Wide-Mouth HDPE Drum or pail.

    • Do not mix with liquid wastes or oxidizers.

  • Labeling:

    • Tag the container immediately.

    • Chemical Name: "Ethyl diphenylcarbamate Solid Waste" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Environmental Hazard."[1][2]

B. Liquid Waste (Solutions)

Applicability: Reaction mixtures or stock solutions.

  • Solvent Compatibility Check:

    • Identify the carrier solvent (e.g., Methanol, DMSO, Dichloromethane).

    • Rule: The disposal stream is dictated by the solvent, but the hazard is dictated by the solute.

  • Segregation:

    • If solvent is Non-Halogenated (e.g., Methanol, Acetone): Pour into the "Non-Halogenated Organic" waste carboy.

    • If solvent is Halogenated (e.g., DCM, Chloroform): Pour into the "Halogenated Organic" waste carboy.

  • Concentration Limits:

    • If the concentration of Ethyl diphenylcarbamate is >5%, consider collecting it as a separate "High Hazard" stream to prevent issues with bulk solvent recycling downstream.

  • Rinsing:

    • Triple-rinse empty glassware with a compatible solvent. Collect the first rinse into the hazardous waste container. Subsequent rinses can be washed if the solvent is water-miscible and non-hazardous (consult local EHS).

Part 4: Emergency Procedures (Spills)

Scenario: You drop a 5g bottle of Ethyl diphenylcarbamate powder on the floor.

  • Isolate: Evacuate the immediate area (radius of 10 ft) and post a "Do Not Enter" sign.

  • PPE Up: Wear nitrile gloves, lab coat, goggles, and a dust mask/respirator.

  • Dry Clean-Up (Preferred):

    • Do not wet the powder initially (this spreads the contamination).

    • Cover the spill with a damp paper towel (to suppress dust) or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Scoop the material into a waste bag.

  • Wet Polish:

    • Wipe the surface with a soap/water solution.

    • Place all wipes into the solid waste bag.

  • Disposal: Treat the cleanup debris as Hazardous Solid Waste (Section A above).

Part 5: Regulatory Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Classification:

    • Ethyl diphenylcarbamate is not a P-listed or U-listed waste by specific name (40 CFR 261.33).

    • However, it must be managed as Hazardous Waste because it exhibits toxicity (H302/H412) and fits the criteria for "Process Waste" under general chemical hygiene plans.

  • Satellite Accumulation:

    • Waste must be stored at or near the point of generation.

    • Containers must remain closed except when adding waste (40 CFR 262.15).

  • Ultimate Fate:

    • The waste manifest must designate Incineration as the disposal method. Landfilling is prohibited for carbamate derivatives due to leaching potential.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 69050: Ethyl diphenylcarbamate. PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Sources

Handling

Personal protective equipment for handling Ethyl diphenylcarbamate

Part 1: Rapid Risk Assessment & Mechanism The "Why" Behind the Protocol As researchers, we often treat white crystalline solids as generic "organic intermediates." This complacency is the primary vector for exposure. Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Rapid Risk Assessment & Mechanism

The "Why" Behind the Protocol

As researchers, we often treat white crystalline solids as generic "organic intermediates." This complacency is the primary vector for exposure. Ethyl diphenylcarbamate (C15H15NO2) presents a specific dual-threat profile:

  • The Carbamate Motif: While less acutely toxic than N-methyl carbamate pesticides, the carbamate functional group (

    
    ) is biologically active. It possesses the structural potential to interact with enzymatic sites (e.g., esterases), though its bulky diphenyl group modulates this activity.
    
  • Lipophilicity (LogP ~3.3): The two phenyl rings make this compound highly lipophilic.

    • Implication: In its solid state, it is a mechanical irritant (H315, H319). However, once dissolved in an organic solvent (DMSO, DCM, Ethyl Acetate), it becomes a transdermal vector . The solvent destroys the skin's lipid barrier, and the compound rides the solvent directly into the bloodstream.

Hazard Profile (GHS Classifications):

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

  • H412: Harmful to aquatic life with long-lasting effects.[3]

Part 2: The PPE Matrix (Self-Validating System)

The "Self-Validating" approach means your PPE choice must be cross-referenced against the state of matter you are handling. A glove that protects against the solid may fail against the solution.

Table 1: PPE Selection by Operational Phase
Protection ZonePhase A: Solid Handling (Weighing/Transfer)Phase B: Solution Handling (Reaction/Extraction)Causality / Logic
Hand Protection Nitrile (Disposable) Min. Thickness: 0.11 mm (4-5 mil)Barrier Laminate (Silver Shield) OR Double Nitrile (if solvent compatible)Solvent Permeation: The solvent drives the breakthrough time, not the solute. Standard nitrile fails against DCM/Chloroform in <2 mins.
Respiratory N95 / P100 Mask (If outside fume hood)Fume Hood Required (Sash at optimal height)Aerosolization: Fine crystals become airborne easily during static transfer.
Eye Protection Safety Glasses (with side shields)Chemical Goggles (Indirect venting)Splash Risk: Solutions can splash; solids generally do not. Goggles prevent vapor entry.
Body Defense Lab Coat (Cotton/Poly)Lab Coat + Apron (Chemical Resistant)Saturation: A spill of 100mL solvent on a cotton coat wicks to the skin instantly. An apron breaks this path.

Part 3: Visualization of Safety Logic

Diagram 1: PPE Decision Tree

Caption: Logic flow for selecting glove material based on the carrier solvent, a critical step often missed in standard SDS reviews.

PPE_Decision_Tree Start Start: Handling Ethyl Diphenylcarbamate State What is the Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Dissolved in Solvent State->Liquid Reaction/Workup GloveNitrile Standard Nitrile Gloves (Change every 60 mins) Solid->GloveNitrile SolventCheck Identify Carrier Solvent Liquid->SolventCheck SolventCheck->GloveNitrile Hexanes (Low Risk) GloveLaminate Laminate/Silver Shield Gloves (REQUIRED) SolventCheck->GloveLaminate DCM, Chloroform, THF GloveDouble Double Nitrile (Acceptable for short duration) SolventCheck->GloveDouble Methanol, Ethanol, Water

Part 4: Operational Workflow (Step-by-Step)

Protocol A: The "Static-Free" Weighing Method

Goal: Prevent H335 (Respiratory Irritation) from airborne dust.

  • Preparation: Place the balance inside the fume hood if possible. If not, use a localized powder containment hood.

  • Anti-Static: Use an ionizing gun or anti-static brush on the weigh boat. Ethyl diphenylcarbamate crystals are prone to static cling, which causes "jumping" and aerosolization.

  • Transfer: Do not dump. Use a micro-spatula to transfer small amounts to minimize the dust cloud.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust. Do not use compressed air.

Protocol B: Solubilization & Reaction

Goal: Prevent transdermal absorption via solvent carrier.

  • Solvent Choice: If the protocol allows, avoid Halogenated solvents (DCM). Use Ethyl Acetate or Ethanol to reduce the permeation risk of the carrier.

  • The "Dirty Hand" Rule: Designate one hand as "dirty" (handles the flask/reagent) and one as "clean" (handles the sash/keyboard).

  • Spill Response (Immediate):

    • If solution hits the glove: DO NOT WIPE.

    • Peel the glove off immediately.

    • Wash hands with soap/water.[5]

    • Don fresh gloves.

    • Reasoning: Wiping forces the chemical through the glove material.

Part 5: Emergency & Disposal Logistics

Diagram 2: Spill Response Loop

Caption: Immediate actions for solid vs. liquid spills to prevent contamination spread.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid/Solution Type->LiquidSpill ActionSolid Cover with wet paper towel (Prevent Dust) SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite (Contain Spread) LiquidSpill->ActionLiquid Dispose Bag as Hazardous Waste (Tag: Toxic/Irritant) ActionSolid->Dispose ActionLiquid->Dispose

Disposal Protocol

Do NOT flush down the drain. This compound is harmful to aquatic life (H412).

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Solids - Carbamates."

  • Liquid Waste:

    • Segregate based on the solvent (Halogenated vs. Non-Halogenated).

    • Add the tag: "Contains Ethyl Diphenylcarbamate."[2]

  • Destruction: The ultimate disposal method is Chemical Incineration equipped with afterburners and scrubbers to handle nitrogen oxides (NOx) generated during combustion.

Part 6: References

  • PubChem. (n.d.). Ethyl diphenylcarbamate (Compound).[1][2][3][6][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Ethyl diphenylcarbamate.[2][3][6][7] Retrieved January 28, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl diphenylcarbamate
Reactant of Route 2
Reactant of Route 2
Ethyl diphenylcarbamate
© Copyright 2026 BenchChem. All Rights Reserved.